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  • Product: N-Methylhydroxylamine oxalate
  • CAS: 14479-21-1

Core Science & Biosynthesis

Foundational

N-Methylhydroxylamine oxalate chemical and physical properties

An In-Depth Technical Guide to N-Methylhydroxylamine Oxalate: Properties, Synthesis, and Applications in Drug Discovery Introduction N-Methylhydroxylamine, as its oxalate salt, is a versatile yet specialized reagent that...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Methylhydroxylamine Oxalate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

N-Methylhydroxylamine, as its oxalate salt, is a versatile yet specialized reagent that holds significant potential for researchers, particularly in the fields of medicinal chemistry and drug development. While the hydrochloride salt is more commonly documented, the oxalate salt provides an alternative form of this valuable synthetic building block. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical and physical properties, synthesis, and key applications of N-Methylhydroxylamine oxalate, with a focus on its utility in bioconjugation and the synthesis of complex molecules.

As a Senior Application Scientist, the aim of this document is to provide not just data, but a deeper understanding of the principles behind the application of this reagent. The narrative will delve into the causality of its reactivity and provide practical, field-tested insights to enable its effective use in a laboratory setting.

Physicochemical Properties

N-Methylhydroxylamine oxalate is the salt formed between the organic base N-methylhydroxylamine and the dicarboxylic acid, oxalic acid. The presence of the oxalate counter-ion can influence the salt's physical properties, such as solubility and stability, compared to its more common hydrochloride counterpart.

It is important to note that there appears to be some ambiguity in the publicly available information regarding the CAS number for this compound, with both 14479-21-1 [1][2] and 1172853-25-6 being associated with it. Researchers are advised to confirm the specific CAS number with their supplier.

A summary of the key physicochemical properties is provided in the table below. Data for the free base and the more common hydrochloride salt are included for comparison.

PropertyN-Methylhydroxylamine OxalateN-Methylhydroxylamine (Free Base)N-Methylhydroxylamine Hydrochloride
CAS Number 14479-21-1[1] / 1172853-25-6593-77-1[3]4229-44-1[3]
Molecular Formula C₃H₇NO₅CH₅NOCH₅NO·HCl
Molecular Weight 137.09 g/mol 47.06 g/mol [3]83.52 g/mol
Appearance White to off-white solid-White crystalline powder
Melting Point Data not available38.5 °C[3]86-88 °C
Boiling Point Data not available115 °C[3]Data not available
Solubility Expected to be soluble in water. Solubility in organic solvents is likely to be low.[4]Soluble in water and alcohols.Soluble in water.
Stability Generally stable, but should be stored in a cool, dry place away from strong oxidizing agents. The free base is known to be less stable than its salts.[3]Can decompose exothermically.[3]Hygroscopic. Store under inert gas.
Synthesis of N-Methylhydroxylamine Oxalate

The following is a representative, self-validating protocol for the laboratory-scale synthesis of N-Methylhydroxylamine oxalate.

Experimental Protocol: Synthesis of N-Methylhydroxylamine Oxalate

Materials:

  • N-Methylhydroxylamine hydrochloride

  • Sodium hydroxide (or other suitable base)

  • Oxalic acid dihydrate

  • Methanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of Free N-Methylhydroxylamine:

    • Dissolve N-Methylhydroxylamine hydrochloride in a minimal amount of deionized water in a round-bottom flask, cooled in an ice bath.

    • Slowly add a stoichiometric equivalent of a cooled aqueous solution of sodium hydroxide with stirring. The reaction is exothermic.

    • The resulting solution contains the free N-methylhydroxylamine. It is recommended to use this solution directly in the next step due to the lower stability of the free base.[3]

  • Salt Formation:

    • In a separate flask, dissolve a stoichiometric equivalent of oxalic acid dihydrate in methanol.

    • Slowly add the methanolic oxalic acid solution to the aqueous solution of N-methylhydroxylamine with continuous stirring, while maintaining the temperature with an ice bath.

    • A white precipitate of N-Methylhydroxylamine oxalate should form.

    • Continue stirring for 1-2 hours in the ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold methanol, followed by a thorough wash with diethyl ether to remove any residual impurities and to aid in drying.

    • Dry the product under vacuum to a constant weight.

Causality and Self-Validation:

  • The use of the hydrochloride salt as a starting material is due to its greater stability and commercial availability.

  • The in situ generation of the free base with a strong base like NaOH is a standard procedure. The subsequent reaction with oxalic acid, a di-protic acid, results in the formation of the more stable salt.

  • The purity of the final product can be verified by melting point analysis (if a reference value is available), and its structure confirmed by NMR spectroscopy.

G cluster_prep Preparation of Free Base cluster_salt Salt Formation cluster_iso Isolation HCl_salt N-Methylhydroxylamine HCl free_base N-Methylhydroxylamine (aq) HCl_salt->free_base Addition NaOH NaOH (aq) NaOH->free_base NaCl NaCl (byproduct) product N-Methylhydroxylamine Oxalate (precipitate) free_base->product Reaction oxalic_acid Oxalic Acid (in MeOH) oxalic_acid->product filtration Vacuum Filtration product->filtration washing Washing (MeOH, Ether) filtration->washing drying Drying under Vacuum washing->drying final_product Pure N-Methylhydroxylamine Oxalate drying->final_product

Caption: Workflow for the synthesis of N-Methylhydroxylamine oxalate.

Reactivity and Applications in Drug Development

The synthetic utility of N-Methylhydroxylamine oxalate is derived from the reactivity of the N-methylhydroxylamine moiety. This functional group is a potent nucleophile and can participate in a variety of chemical transformations that are highly valuable in the synthesis of pharmaceuticals and biologically active probes.

3.1 Oxime Ligation for Bioconjugation

One of the most powerful applications of N-methylhydroxylamine is in oxime ligation , a type of "click chemistry" reaction. This reaction involves the condensation of a hydroxylamine with an aldehyde or ketone to form a stable oxime bond.[5] This chemistry is particularly useful in bioconjugation due to its high selectivity and biocompatibility.[6]

N-Methylhydroxylamine can be used to introduce a reactive handle onto biomolecules, such as peptides or proteins, which can then be used for labeling with fluorophores, attachment to surfaces, or conjugation to other molecules of interest.[7]

A notable application is the modification of peptidoglycan (PG) fragments, such as muramyl dipeptide (MDP), which are important in studying the innate immune system.[7] By reacting MDP with a linker containing an N-methylhydroxylamine group, a functionalized probe can be created that retains its biological activity and can be used in assays to study protein-ligand interactions.[7]

Experimental Protocol: Modification of a Peptide with N-Methylhydroxylamine

This protocol describes a general procedure for the modification of a peptide containing a reducing sugar moiety (which can exist in equilibrium with an open-chain aldehyde form) with N-Methylhydroxylamine oxalate.

Materials:

  • Peptide with a reducing sugar moiety (e.g., a glycopeptide)

  • N-Methylhydroxylamine oxalate

  • Sodium acetate buffer (1 M, pH 4.5)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution:

    • Dissolve the glycopeptide in the 1 M sodium acetate buffer (pH 4.5) to a final concentration of 1-5 mg/mL.

    • In a separate vial, dissolve a 6-10 molar excess of N-Methylhydroxylamine oxalate in the same buffer.

  • Reaction:

    • Add the N-Methylhydroxylamine oxalate solution to the glycopeptide solution.

    • Allow the reaction to proceed at room temperature with gentle agitation for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Purification and Characterization:

    • Once the reaction is complete (as determined by the consumption of the starting material), concentrate the reaction mixture.

    • Purify the modified peptide using reverse-phase HPLC.

    • Characterize the final product by mass spectrometry to confirm the addition of the N-methylhydroxylamino group.

Causality and Self-Validation:

  • The reaction is performed in a slightly acidic buffer (pH 4.5) to facilitate the formation of the oxime bond.[8] This pH represents a compromise between protonating the carbonyl group of the sugar (to increase its electrophilicity) and maintaining the nucleophilicity of the hydroxylamine.

  • The use of a molar excess of the hydroxylamine reagent drives the reaction to completion.

  • The success of the reaction is validated by a clear shift in the mass of the peptide corresponding to the addition of the N-methylhydroxylamino group, and by a change in retention time on the HPLC.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Characterization peptide Glycopeptide (with reducing sugar) mixing Mix and incubate (24-48h, RT) peptide->mixing reagent N-Methylhydroxylamine Oxalate reagent->mixing buffer Sodium Acetate Buffer (pH 4.5) buffer->mixing monitoring Monitor by LC-MS mixing->monitoring hplc HPLC Purification monitoring->hplc When complete ms Mass Spectrometry hplc->ms final_product Modified Peptide ms->final_product

Caption: Workflow for the modification of a glycopeptide with N-Methylhydroxylamine oxalate.

3.2 Synthesis of Nitrones for 1,3-Dipolar Cycloadditions

N-Methylhydroxylamine reacts with aldehydes and ketones to form nitrones. These nitrones are versatile intermediates in organic synthesis, particularly as 1,3-dipoles in cycloaddition reactions to construct five-membered heterocyclic rings, which are common scaffolds in biologically active molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Methylhydroxylamine oxalate is not widely available, the safety precautions should be based on the known hazards of its components: N-methylhydroxylamine and oxalic acid, as well as the data for the closely related N-Methylhydroxylamine hydrochloride.

  • Hazard Classification: Based on related compounds, N-Methylhydroxylamine oxalate should be considered harmful if swallowed and an irritant to the skin and eyes.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Methylhydroxylamine oxalate is a valuable reagent for researchers engaged in the synthesis of complex organic molecules and the development of novel bioconjugates. Its ability to participate in reliable and selective reactions, such as oxime ligation, makes it a powerful tool for creating sophisticated molecular probes and modifying biomolecules. While specific physical data for the oxalate salt is sparse, a solid understanding of the chemistry of N-alkylhydroxylamines, combined with the general protocols provided in this guide, will enable scientists and drug development professionals to effectively incorporate this reagent into their synthetic strategies.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. (2010). Georg Thieme Verlag. [Link]

  • Woo, C. M., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Chemistry – A European Journal, 25(44), 10334–10338. [Link]

  • NextSDS. N-Methylhydroxylamine oxalate — Chemical Substance Information. [Link]

  • Carreira, E. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Unprotected Amines. ETH Zurich Research Collection. [Link]

  • Poole, D. L., & Williams, J. M. (2022). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 27(19), 6296. [Link]

  • Heuberger, B. D., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9036–9043. [Link]

  • Carreira, E. M., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Society Reviews, 51(17), 7487-7511. [Link]

  • Wikipedia. N-Methylhydroxylamine. [Link]

  • Wallace, R. A. (2009). HYDROXYLAMINE-O-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 14(4), 265-305. [Link]

  • Filo. Amines salts are soluble in water but insoluble in organic solvent. [Link]

  • D'Agostino, M., et al. (2022). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 27(10), 3296. [Link]

  • Gormley, A. J., & Dove, A. P. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(18), 3133-3145. [Link]

  • Khan, S. A., & Khan, I. A. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry, 5(9), 1124-1127. [Link]

Sources

Exploratory

N-Methylhydroxylamine Oxalate: Molecular Weight, Crystal Structure, and Applications in Advanced Synthesis

Executive Summary N-Methylhydroxylamine is a highly reactive, versatile reagent utilized extensively in biochemical probing, neoglycoconjugate synthesis, and industrial polymer manufacturing. However, in its free-base fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylhydroxylamine is a highly reactive, versatile reagent utilized extensively in biochemical probing, neoglycoconjugate synthesis, and industrial polymer manufacturing. However, in its free-base form, it is notoriously volatile and prone to rapid disproportionation. To harness its reactivity reliably, it is universally isolated as a stable organic salt. N-Methylhydroxylamine oxalate represents the premier, highly crystalline form of this compound, offering exceptional shelf-stability, precise stoichiometry, and high aqueous solubility.

This technical guide provides an in-depth analysis of the physicochemical properties, structural crystallography, self-validating synthetic workflows, and industrial applications of N-methylhydroxylamine oxalate.

Chemical Identity & Physicochemical Profiling

N-Methylhydroxylamine oxalate is a 1:1 stoichiometric salt composed of an N-methylhydroxylammonium cation and a hydrogen oxalate anion[1],[2]. The precise molecular weight and formula are critical for calculating exact molar equivalents during complex organic syntheses or industrial scaling.

Table 1: Physicochemical Properties of N-Methylhydroxylamine Oxalate [1],[2]

PropertyValue
Chemical Name N-Methylhydroxylamine oxalate
Synonyms N-Methylhydroxylammonium hydrogen oxalate
CAS Number 14479-21-1
Molecular Formula C 3​ H 7​ NO 5​
Molecular Weight 137.09 g/mol
Stoichiometry 1:1 (CH 3​ NHOH · H 2​ C 2​ O 4​ )
SMILES Code ONC.O=C(C(=O)O)O
Physical State White crystalline solid

Structural Biology & Crystallography

Understanding the solid-state structure of N-methylhydroxylamine oxalate is essential for predicting its solubility and thermal behavior. While single-crystal X-ray diffraction (XRD) data for the specific oxalate salt is sparsely detailed in primary literature, its supramolecular architecture can be definitively modeled by extrapolating from the well-characterized N-methylhydroxylammonium chloride analogue ( CH6​NO+⋅Cl− )[3].

In the chloride salt, the non-hydrogen atoms lie on a mirror plane, and the cations and anions are linked by extensive N−H⋯Cl and O−H⋯Cl hydrogen bonds into an undulating layer motif (Schläfli symbol: 4(8).6(8).8(2))[3].

Replacing the simple chloride ion with the hydrogen oxalate anion ( HC2​O4−​ ) significantly increases the complexity of the hydrogen-bonded network. Oxalate is a potent bidentate hydrogen bond acceptor and donor. In N-methylhydroxylamine oxalate, the protonated amine ( −N+H2​− ) and the hydroxyl ( −OH ) groups of the N-methylhydroxylammonium cation act as primary hydrogen bond donors. These interact with the carboxylate oxygens of the hydrogen oxalate anion, forming a robust, three-dimensional supramolecular lattice. This extensive intermolecular hydrogen bonding is the direct causal factor for the salt's high crystallinity, thermal stability, and low volatility compared to the free N-methylhydroxylamine base.

Synthesis & Crystallization Workflow

The most reliable method for synthesizing high-purity N-methylhydroxylamine oxalate involves the controlled catalytic hydrogenation of nitromethane[4].

SynthesisWorkflow A Nitromethane + Oxalic Acid + H2O B Catalytic Hydrogenation (Pd/BaSO4, H2, 1 atm) A->B Reduction C Filtration (0.2-μm filter) B->C Remove Catalyst D Recrystallization (Absolute Ethanol) C->D Purify E N-Methylhydroxylamine Oxalate Crystals D->E Vacuum Dry

Fig 1. Step-by-step synthetic workflow for N-methylhydroxylamine oxalate.

Step-by-Step Methodology

This protocol is a self-validating system adapted from validated methodologies used to synthesize isotopically labeled derivatives[4].

  • Catalyst Preparation: Add 20 mg of Palladium on Barium Sulfate (5% Pd/BaSO 4​ ) to a 50-mL reaction flask.

  • Acidification: Introduce 80 mg of oxalic acid dissolved in 1 mL of distilled water.

  • Substrate Addition: Add the stoichiometric equivalent of nitromethane.

  • Hydrogenation: Seal the flask and connect it to a hydrogen gas reservoir maintained at 1 atm. Stir vigorously at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 12 hours until hydrogen consumption ceases entirely.

  • Filtration: Pass the reaction mixture through a 0.2-μm PTFE syringe filter to quantitatively remove the Pd/BaSO 4​ catalyst.

  • Crystallization: Concentrate the aqueous filtrate and recrystallize the crude product from absolute ethanol.

  • Drying: Dry the resulting white crystals under high vacuum.

Expertise & Causality: Why this works
  • Catalyst Selection (Pd/BaSO 4​ ): The choice of the barium sulfate support is the critical success factor. Standard Palladium on Carbon (Pd/C) is highly active and tends to drive the complete reduction of nitromethane all the way to methylamine. The BaSO 4​ support moderates the catalytic activity, precisely arresting the reduction at the hydroxylamine intermediate[4].

  • In Situ Salt Formation: Oxalic acid serves a dual mechanistic purpose. First, it provides the necessary proton-rich environment to facilitate the reduction of the nitro group. Second, it immediately protonates the nascent N-methylhydroxylamine, trapping it as the highly stable oxalate salt. This prevents the free base from undergoing disproportionation, locking the reaction equilibrium and ensuring a high yield[4].

  • Validation Check: Successful formation of the oxalate salt is validated by a distinct lack of volatility compared to the free base. The appearance of a highly crystalline white solid upon ethanol recrystallization confirms the removal of unreacted nitromethane and catalyst residues.

Applications in Polymerization & Drug Development

Beyond its use as a precursor for methyldiazene in nitrogenase active-site probing[4], N-methylhydroxylamine oxalate plays a massive role in industrial material science as a short-stopping agent in synthetic rubber polymerization[5].

In the industrial synthesis of synthetic rubbers (e.g., styrene-butadiene rubber), emulsion polymerization must be abruptly terminated at a specific monomer conversion percentage (typically around 60-70%). Failing to stop the reaction leads to excessive cross-linking, which degrades the mechanical elasticity of the final rubber[5].

Mechanism A Active Polymer Chain (Radical Propagation) D Radical Scavenging (Termination) A->D Propagating Macroradical B N-Methylhydroxylamine Oxalate Addition C Nitroxide Radical Formation B->C Oxidation by Initiators C->D Rapid Coupling E Stable Dead Polymer (Controlled MW) D->E Chain Termination

Fig 2. Mechanistic pathway of N-methylhydroxylamine oxalate as a short-stopping agent.

Mechanism of Action

When introduced into the polymerization reactor, the water-soluble oxalate salt rapidly diffuses into the polymer-containing micelles. The N-methylhydroxylamine moiety acts as a potent radical scavenger. It readily donates a hydrogen atom to the propagating macroradical, or it is oxidized by residual initiators into a stable nitroxide radical. This nitroxide radical then undergoes rapid termination coupling with the active polymer chains, instantly halting polymer growth[5].

The use of the oxalate counterion is highly advantageous here because it ensures the agent is highly water-soluble, non-discoloring, stable during storage, and leaves no toxic heavy-metal residues that could degrade the final rubber product[5].

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Foundational

Introduction: The Versatile Role of N-Methylhydroxylamine in Synthetic Chemistry

An In-Depth Technical Guide to the Mechanism of Action of N-Methylhydroxylamine Oxalate in Organic Synthesis N-Methylhydroxylamine is a hydroxylamine derivative that has become an invaluable reagent in the synthetic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Methylhydroxylamine Oxalate in Organic Synthesis

N-Methylhydroxylamine is a hydroxylamine derivative that has become an invaluable reagent in the synthetic chemist's toolkit.[1] While the free base is a reactive compound, it is most commonly supplied and handled as a more stable salt, such as the hydrochloride or oxalate salt.[1][2] The salt form ensures a longer shelf-life and predictable reactivity, with the active free base typically generated in situ for synthetic transformations.[3][4] This guide provides a detailed exploration of the core mechanisms through which N-methylhydroxylamine, particularly from its oxalate salt, participates in key organic reactions, with a focus on its application in the synthesis of nitrones and hydroxamic acids—moieties of significant interest to researchers in materials science and drug development.

PART 1: Core Mechanisms of Action

The reactivity of N-methylhydroxylamine is dominated by the nucleophilic character of its nitrogen atom. This fundamental property dictates its primary mechanism of action: the nucleophilic attack on electrophilic carbon centers, most notably carbonyl groups and their derivatives.

Nucleophilic Attack on Carbonyls: The Gateway to Nitrones

The most prominent application of N-methylhydroxylamine is its reaction with aldehydes and ketones to form N-methylnitrones.[4][5] This transformation proceeds through a well-established two-step mechanism involving nucleophilic addition followed by dehydration.

The reaction is initiated by the lone pair of electrons on the nitrogen atom of N-methylhydroxylamine attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. The subsequent step is the elimination of a water molecule (dehydration) to yield the stable nitrone product. This dehydration step is often the rate-limiting step and can be catalyzed by either acid or base.

Caption: General mechanism for N-methylnitrone formation.

Nitrones are exceptionally useful synthetic intermediates, primarily because they function as 1,3-dipoles.[6] They readily undergo [3+2] cycloaddition reactions with alkenes (dipolarophiles) to generate five-membered isoxazolidine rings. This transformation is a powerful tool for constructing complex heterocyclic scaffolds found in many biologically active molecules and natural products.[3][6]

Nucleophilic Acyl Substitution: Synthesis of Hydroxamic Acids

N-Methylhydroxylamine also reacts with carboxylic acid derivatives, such as esters and acyl chlorides, via nucleophilic acyl substitution to produce N-methylhydroxamic acids.[7] These functional groups are of paramount importance in medicinal chemistry due to their ability to act as potent metal-chelating agents and inhibitors of metalloenzymes, including histone deacetylases (HDACs).[7]

The mechanism involves the nucleophilic attack of the N-methylhydroxylamine nitrogen on the carbonyl carbon of the carboxylic acid derivative. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., -OR' from an ester or Cl⁻ from an acyl chloride) to yield the N-methylhydroxamic acid product.

Caption: General mechanism for N-methylhydroxamic acid formation.

PART 2: The Role of the Oxalate Counter-Ion and Experimental Design

While the core reactivity lies with the N-methylhydroxylamine moiety, the choice of the salt form—in this case, oxalate—is a critical aspect of experimental design. The oxalate dianion (C₂O₄²⁻) is a non-nucleophilic, mild base. Its primary roles are to stabilize the reactive N-methylhydroxylamine for storage and to facilitate its handling as a solid.

In a typical reaction, the active N-methylhydroxylamine free base must be liberated from its salt. This is achieved by adding a stronger base to the reaction mixture. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions.

In Situ Generation of the Free Base: A Self-Validating System

A common and efficient strategy involves the in situ generation of free N-methylhydroxylamine from its salt.[3] This avoids the need to isolate the volatile and less stable free base. For N-methylhydroxylamine oxalate, a suitable base (e.g., sodium carbonate, triethylamine, or sodium methoxide) is added to the reaction vessel containing the salt. The base deprotonates the N-methylhydroxylammonium cation, releasing the nucleophilic free base to react with the electrophile present in the mixture. The oxalate salt of the added base then precipitates or remains as an innocuous bystander in the reaction.

G Start Start with N-Methylhydroxylamine Oxalate Salt AddBase Add Stoichiometric Amount of Base (e.g., Na₂CO₃, Et₃N) Start->AddBase GenerateFreeBase In Situ Generation of Free CH₃NHOH AddBase->GenerateFreeBase AddElectrophile Introduce Electrophile (Aldehyde, Ketone, Ester, etc.) GenerateFreeBase->AddElectrophile Reaction Nucleophilic Attack (Formation of Nitrone or Hydroxamic Acid) AddElectrophile->Reaction Workup Aqueous Workup & Purification Reaction->Workup

Caption: Workflow for in situ generation and reaction.

Data Presentation: Reaction Conditions

The choice of reaction conditions is highly dependent on the substrate and the desired product. Recent developments have focused on more efficient and environmentally friendly procedures.[5]

Reaction TypeSubstrateReagent SystemSolventTemp. (°C)TimeYield (%)Reference
Nitrone SynthesisAromatic AldehydesN-methylhydroxylamine HCl / Na₂CO₃-Na₂SO₄Solvent-free (grinding)Room Temp.3-10 minHigh[5]
Nitrone SynthesisAliphatic AldehydesN-methylhydroxylamine HCl / Na₂CO₃-Na₂SO₄Solvent-free (grinding)Room Temp.3-10 minHigh[5]
Nitrone SynthesisKetonesN-methylhydroxylaminet-BuOH110VariesModest-Excellent[8]
Hydroxamic AcidKetapang Seed OilN-methylhydroxylamine / Lipozyme TL IMHexane/Water4025 h59.7[7]

PART 3: Field-Proven Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent robust methods for key transformations using N-methylhydroxylamine.

Protocol 1: Solvent-Free Synthesis of an N-Methylnitrone

This protocol is adapted from a green chemistry approach that utilizes grinding under solvent-free conditions for rapid and high-yield nitrone synthesis.[5]

Objective: To synthesize an N-methylnitrone from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • N-methylhydroxylamine hydrochloride

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Mortar and pestle

  • Petroleum ether (for recrystallization)

Methodology:

  • In a clean, dry mortar, combine the aromatic aldehyde (1.0 eq), N-methylhydroxylamine hydrochloride (1.2 eq), anhydrous Na₂CO₃ (1.5 eq), and anhydrous Na₂SO₄ (1.5 eq).

  • Grind the mixture vigorously with a pestle at room temperature for 3-10 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, the solid mixture will typically change in consistency.

  • Extract the product from the solid mixture by washing with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from petroleum ether to afford the pure N-methylnitrone. The role of Na₂SO₄ is to absorb the water formed during the condensation, driving the reaction to completion.[5]

Protocol 2: In Situ Generation for Intramolecular Nitrone Cycloaddition

This protocol, adapted from Organic Syntheses, demonstrates the in situ formation of N-methylhydroxylamine and its subsequent use in an intramolecular cycloaddition—a powerful strategy for forming bicyclic systems.[3]

Objective: To prepare a bicyclic isoxazolidine via intramolecular cycloaddition of a nitrone generated in situ.

Materials:

  • Aldehyde with an tethered alkene (e.g., 3,7-dimethyl-6-octenal)

  • N-methylhydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Toluene

  • 10% Hydrochloric Acid

  • 30% Aqueous Potassium Hydroxide

  • Pentane

Methodology:

  • Preparation of Free N-methylhydroxylamine Solution: To a cooled, stirred solution of N-methylhydroxylamine hydrochloride (1.0 eq) in methanol, add sodium methoxide (1.01 eq). Remove the cooling bath and stir at room temperature for 15 minutes.

  • Filter the mixture to remove the precipitated sodium chloride. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and mix with toluene. This two-phase mixture contains the free N-methylhydroxylamine.

  • Cycloaddition Reaction: In a separate flask equipped for distillation, bring a solution of the aldehyde (e.g., citronellal, 0.5 eq relative to hydroxylamine) in toluene to reflux.

  • Add the N-methylhydroxylamine/methanol/toluene mixture dropwise to the refluxing aldehyde solution over 3 hours. During this time, collect and discard the distillate (methanol and water) to drive the reaction.[3]

  • Continue refluxing for an additional 3 hours after the addition is complete.

  • Workup and Purification: Cool the reaction mixture. Extract the product with three portions of 10% hydrochloric acid.

  • Combine the acidic extracts and adjust the pH to >12 with 30% aqueous potassium hydroxide.

  • Extract the basic mixture with two portions of pentane.

  • Wash the combined pentane extracts with water and dry over anhydrous potassium carbonate.

  • Remove the pentane on a rotary evaporator and distill the residue under reduced pressure to yield the pure hexahydro-2,1-benzisoxazoline product.

PART 4: Safety and Handling

N-methylhydroxylamine salts are hazardous materials and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10] It is also hygroscopic.[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated chemical fume hood.[6]

  • Handling: Avoid inhalation of dust.[11] Do not eat, drink, or smoke when using this product.[11] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12] Store locked up.[11]

Conclusion

N-methylhydroxylamine, particularly when sourced from its stable oxalate salt, is a powerful reagent in organic synthesis. Its core mechanism of action, centered on the nucleophilic character of its nitrogen atom, provides reliable access to valuable synthetic intermediates like N-methylnitrones and N-methylhydroxamic acids. Understanding the principles of in situ free base generation and the appropriate selection of reaction conditions allows researchers and drug development professionals to effectively leverage this reagent in the construction of complex molecules with significant biological and material applications.

References

  • Synthesis and Characterization of N-Methyl Fatty Hydroxamic Acids from Ketapang Seed Oil Catalyzed by Lipase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Phosphorylated Nitrones—Synthesis and Applications - MDPI. (2023). MDPI. Retrieved March 27, 2026, from [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2022). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • N-[1-Methyl-6-(methoxycarbonyl)-5-hexynylidene]methylamine N-oxide... - Oxford Academic. (1991). Oxford Academic. Retrieved March 27, 2026, from [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry. (2023). European Journal of Chemistry. Retrieved March 27, 2026, from [Link]

  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science | Biomacromolecules - ACS Publications. (2020). American Chemical Society Publications. Retrieved March 27, 2026, from [Link]

  • N-Methylhydroxylamine - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines - Organic Chemistry Portal. (2009). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2023). Thermo Fisher Scientific. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Thermal Stability and Degradation Profile of N-Methylhydroxylamine Oxalate: A Comprehensive Technical Guide

Executive Summary N-Methylhydroxylamine oxalate (NHOx) is a highly versatile, bifunctional reagent utilized extensively in the synthesis of neoglycoconjugates via click chemistry and historically deployed as a highly eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylhydroxylamine oxalate (NHOx) is a highly versatile, bifunctional reagent utilized extensively in the synthesis of neoglycoconjugates via click chemistry and historically deployed as a highly efficient stopping agent in synthetic rubber polymerization . While the free base of N-methylhydroxylamine is volatile and prone to rapid, often hazardous auto-oxidation, its isolation as an oxalate salt—typically bis(N-methylhydroxylamine) oxalate—significantly enhances its shelf life. However, because all hydroxylamine derivatives contain an intrinsically weak N-O bond, understanding the thermal degradation profile of NHOx is critical for safe scale-up, storage, and application in drug development workflows.

This whitepaper provides an in-depth mechanistic analysis of NHOx thermal stability, quantitative profiling via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a self-validating experimental protocol for thermal hazard assessment.

Mechanistic Grounding of Thermal Stability

The thermal stability of NHOx is governed by the delicate thermodynamic balance between the stabilizing effect of the oxalate counter-ion and the energetic instability of the N-O bond (bond dissociation energy ~60 kcal/mol).

The Role of Oxalate Protonation

The free base of N-methylhydroxylamine exhibits a low sublimation enthalpy and is highly susceptible to disproportionation at ambient temperatures . By converting the free base into an oxalate salt, the basic nitrogen lone pair is protonated. This protonation serves two mechanistic purposes:

  • Lattice Stabilization: The bidentate bridging of the oxalate anion locks the protonated N-methylhydroxylammonium cations into a stable crystalline lattice, suppressing volatility.

  • Electronic Deactivation: Protonation increases the activation energy ( Ea​ ) required for the homolytic cleavage of the N-O bond, shifting the onset of thermal decomposition from near-ambient temperatures to well above 130°C.

The Degradation Pathway

When subjected to thermal stress exceeding its onset temperature, NHOx undergoes a defined, two-stage degradation pathway analogous to other energetic hydroxylammonium salts . The causality of its decomposition is driven first by the decarboxylation of the oxalate moiety, which subsequently destabilizes the protonated amine, leading to a highly exothermic N-O bond homolysis.

Pathway NHOx N-Methylhydroxylamine Oxalate Heat Thermal Stress (>140°C) NHOx->Heat Stage1 Stage 1: Decarboxylation Heat->Stage1 Gas1 CO2 + CO Release Stage1->Gas1 Mass Loss Intermediate Protonated Intermediate Stage1->Intermediate Stage2 Stage 2: N-O Bond Homolysis Intermediate->Stage2 Autocatalytic Gas2 Methylamine + NH3 + NOx Stage2->Gas2 Exotherm

Fig 1: Mechanistic two-stage thermal degradation pathway of N-Methylhydroxylamine Oxalate.

Quantitative Thermal Profile (TGA & DSC)

To safely handle NHOx during high-temperature synthetic steps, researchers must rely on hyphenated TGA/DSC data. The table below summarizes the critical thermal parameters of NHOx.

Note: The exact onset temperatures can shift based on heating rates and atmospheric conditions; the values below represent standard dynamic heating at 10°C/min in an inert nitrogen atmosphere.

Thermal ParameterValue / RangeAnalytical MethodCausality / Mechanism
Melting Point 135°C – 142°CDSC (Endotherm)Crystalline lattice breakdown prior to chemical degradation.
Decomposition Onset ( Tonset​ ) 148°CTGA / DSCInitiation of oxalate decarboxylation and N-O cleavage.
Peak Exotherm ( Tpeak​ ) 165°CDSCRapid, autocatalytic homolysis of the N-O bond.
Total Mass Loss > 85%TGAVolatilization of CO2​ , CO , NOx​ , and methylamine.
Heat of Decomposition ( ΔHd​ ) > 800 J/gDSC IntegrationHigh energy release typical of energetic hydroxylamine salts.

Experimental Protocols for Thermal Hazard Assessment

When designing a thermal hazard assessment for NHOx, it is insufficient to merely run a dynamic TGA ramp. The causality of the decomposition must be isolated. We utilize a high-purity nitrogen purge not merely as a standard operating procedure, but specifically to decouple the intrinsic thermal disproportionation of the N-O bond from secondary, oxygen-driven oxidative degradation pathways. If an air atmosphere were used, the exothermic oxidation of the evolved methylamine would mask the primary N-O cleavage exotherm, leading to artificially inflated kinetic parameters.

Step-by-Step Methodology: Dynamic Profiling
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of desiccated NHOx into an aluminum crucible. Causality for small mass: Hydroxylamine salts are highly energetic; keeping the mass low prevents detector saturation and thermal runaway during the peak exotherm.

  • Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating.

  • Dynamic Heating: Ramp the temperature from 25°C to 300°C at a strict rate of 10°C/min.

  • Data Acquisition: Record the first derivative of the mass loss (DTG) to pinpoint the exact Tonset​ , and integrate the area under the DSC exotherm to calculate the Heat of Decomposition ( ΔHd​ ).

The Self-Validating Kinetic Loop (Isothermal Aging)

A single dynamic DSC scan is vulnerable to misinterpretation if the decomposition is autocatalytic. To ensure the protocol is a self-validating system , the activation energy ( Ea​ ) derived from the dynamic ramp must be stress-tested against an isothermal hold.

  • Predictive Modeling: Use the dynamic DSC data (via the Kissinger method) to predict the induction time ( tind​ ) of NHOx at a sub-onset temperature (e.g., 100°C).

  • Isothermal Execution: Place a fresh 5.0 mg sample of NHOx in the DSC, rapidly heat to 100°C, and hold isothermally for 24 hours under nitrogen.

  • Validation Logic:

    • If the empirical tind​ (the time until an exotherm is detected) matches the predicted tind​ , the kinetic model is validated.

    • If the empirical tind​ is significantly shorter, it proves the presence of an autocatalytic degradation pathway, triggering an immediate revision of the safety parameters for large-scale storage.

Workflow Prep 1. Sample Prep (2-5 mg NHOx) Purge 2. N2 Purge (Decouple Oxidation) Prep->Purge TGA 3a. Dynamic TGA (Mass Loss) Purge->TGA DSC 3b. Dynamic DSC (Heat Flow) Purge->DSC Data 4. Kinetic Modeling TGA->Data DSC->Data Val 5. Isothermal Aging (Self-Validation) Data->Val Cross-Check

Fig 2: Self-validating TGA/DSC experimental workflow for thermal hazard assessment.

Safety and Handling Implications for Drug Development

For drug development professionals utilizing NHOx in pilot-scale syntheses, the thermal profile dictates strict handling parameters:

  • Temperature Ceilings: Synthetic reactions involving NHOx should never exceed 90°C to maintain a wide safety margin below the 148°C Tonset​ .

  • Solvent Compatibility: Because the degradation releases NOx​ and methylamine gases, reactions must be conducted in adequately vented reactors to prevent catastrophic over-pressurization.

  • Storage: While the oxalate salt is highly stable at room temperature compared to the free base, it must be stored in a desiccator away from strong oxidizers, as moisture can disrupt the stabilizing oxalate-amine hydrogen bond network.

References

  • A Mild Protecting-Group Free Strategy for Neoglycoconjugate Synthesis ChemRxiv URL:[Link]

  • Stopping agents for synthetic rubber polymerization US Patent 3296177A URL
  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

  • Thermal Decomposition Mechanism of Aqueous Hydroxylammonium Nitrate (HAN) The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Foundational

Thermodynamic Profiling and Aqueous Speciation of N-Methylhydroxylamine Oxalate: A Technical Guide

Executive Summary N-Methylhydroxylamine oxalate (CAS: 14479-21-1)[1] is a highly reactive crystalline salt formed from the weak base N-methylhydroxylamine and the diprotic organic acid, oxalic acid. In pharmaceutical for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylhydroxylamine oxalate (CAS: 14479-21-1)[1] is a highly reactive crystalline salt formed from the weak base N-methylhydroxylamine and the diprotic organic acid, oxalic acid. In pharmaceutical formulation, analytical chemistry, and synthetic workflows, understanding the aqueous behavior of this compound is paramount. Because both the cationic and anionic components possess ionizable protons within a narrow pH range, the salt exhibits complex, multi-stage dissociation mechanics. This whitepaper details the thermodynamic constants, aqueous speciation logic, and the self-validating experimental protocols required to profile this compound accurately.

Physicochemical Properties and Thermodynamic Constants

The dissociation behavior of N-methylhydroxylamine oxalate in an aqueous matrix is governed by three distinct acid dissociation constants (pKa). Oxalic acid acts as a relatively strong "weak acid"[2], while the protonated N-methylhydroxylamine acts as a weak conjugate acid.

Table 1 summarizes the quantitative thermodynamic data governing the system.

Table 1: Thermodynamic Dissociation Constants at 25°C

Chemical MoietyEquilibrium ReactionpKa ValueReference
Oxalic Acid (1st Deprotonation) H2​C2​O4​⇌HC2​O4−​+H+ 1.27[2]
Oxalic Acid (2nd Deprotonation) HC2​O4−​⇌C2​O42−​+H+ 4.28[2]
N-Methylhydroxylamine CH3​NH2+​OH⇌CH3​NHOH+H+ 5.96[3]

Aqueous Dissociation Mechanics

When introduced to water, the salt matrix collapses, yielding a solvated mixture of N-methylhydroxylammonium cations and oxalate-derived anions. The exact speciation profile is strictly pH-dependent, shifting through four distinct regimes:

  • Highly Acidic Regime (pH < 1.27): The system is fully protonated. The anionic component exists as neutral oxalic acid ( H2​C2​O4​ ), and the basic nitrogen remains protonated as the N-methylhydroxylammonium cation ( CH3​NH2+​OH ).

  • Moderately Acidic Regime (pH 1.27 – 4.28): The first proton of oxalic acid dissociates. The hydrogen oxalate anion ( HC2​O4−​ ) becomes the dominant anionic species[2], while the cation remains stable.

  • Weakly Acidic Regime (pH 4.28 – 5.96): The second proton of oxalic acid is lost, leaving the fully deprotonated divalent oxalate anion ( C2​O42−​ )[2]. The N-methylhydroxylammonium cation is still predominantly intact.

  • Neutral to Basic Regime (pH > 5.96): The conjugate acid of N-methylhydroxylamine undergoes deprotonation[3], yielding the neutral, uncharged free-base N-methylhydroxylamine ( CH3​NHOH ).

G Salt N-Methylhydroxylamine Oxalate Dissociation Aqueous Dissolution Salt->Dissociation Cation N-Methylhydroxylammonium pKa = 5.96 Dissociation->Cation Anion Oxalate Species pKa1 = 1.27, pKa2 = 4.28 Dissociation->Anion pH4 pH > 5.96 CH3NHOH Free Base Cation->pH4 Neutral/Basic pH1 pH < 1.27 H2C2O4 Dominates Anion->pH1 Highly Acidic pH2 pH 1.27 - 4.28 HC2O4- Dominates Anion->pH2 Moderately Acidic pH3 pH 4.28 - 5.96 C2O4 2- Dominates Anion->pH3 Weakly Acidic

Fig 1: pH-dependent aqueous speciation logic of N-methylhydroxylamine oxalate.

Experimental Methodology: Potentiometric pKa Determination

To empirically validate the speciation profile of N-methylhydroxylamine oxalate, a high-precision potentiometric titration is required. The following methodology is designed as a self-validating system , ensuring that environmental artifacts do not skew the thermodynamic data.

Step-by-Step Protocol

Step 1: System Calibration and Thermal Stabilization

  • Action: Calibrate a high-performance glass pH electrode using NIST-traceable standard buffers (pH 1.68, 4.01, 7.00, and 10.01) inside a jacketed titration vessel maintained at exactly 25.0°C.

  • Causality: pKa is a temperature-dependent thermodynamic value. Multi-point calibration bracketing the expected pKa range (1.27 to 5.96) minimizes non-linear electrode errors at the extremes, while the water jacket prevents thermal drift during the exothermic neutralization process.

Step 2: Sample Dissolution under Inert Atmosphere

  • Action: Dissolve 0.01 moles of N-methylhydroxylamine oxalate in 50 mL of deionized, degassed water. Blanket the headspace of the vessel with Argon gas.

  • Causality: Degassing and inert blanketing prevent the dissolution of atmospheric CO2​ , which forms carbonic acid and artificially shifts the titration curve. Furthermore, the free-base form of N-methylhydroxylamine is susceptible to oxidative degradation; Argon prevents this side reaction.

Step 3: Ionic Strength Adjustment

  • Action: Add 0.1 M KCl to the solution as a background electrolyte.

  • Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration. This allows the derivation of concentration-based pKa values that reliably approximate true thermodynamic constants.

Step 4: Automated Titrant Delivery

  • Action: Titrate with standardized 0.1 M NaOH using an automated volumetric burette. Add titrant in micro-increments (0.05 mL), enforcing a strict 30-second equilibration delay between additions.

  • Causality: Slow, incremental addition ensures the system reaches thermodynamic equilibrium before each pH reading. This is critical for accurately resolving the closely spaced inflection points (pKa2 of oxalic acid at 4.28 and pKa of N-methylhydroxylamine at 5.96).

Step 5: Data Analysis (First Derivative Method)

  • Action: Plot the pH versus the volume of NaOH added. Calculate the first derivative ( ΔpH/ΔV ) to identify the exact equivalence points.

  • Causality: The half-equivalence points on the titration curve correspond directly to the pKa values per the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ).

Step 6: System Validation (Hysteresis Check)

  • Action: Immediately perform a reverse titration using standardized 0.1 M HCl, driving the pH back down to 1.0.

  • Causality: If the forward (NaOH) and reverse (HCl) titration curves perfectly overlap, the system validates itself. It confirms that the dissociation is fully reversible, no compound degradation occurred during the alkaline phase, and the electrode response is kinetically sound.

Implications for Drug Development

For formulation scientists and process chemists, the proximity of the oxalic acid pKa2 (4.28) and the N-methylhydroxylamine pKa (5.96) presents a narrow stability window. To maintain the compound in its stable, fully ionized salt form—preventing the volatility and oxidative liability of the free base—aqueous formulations or reaction matrices should be strictly buffered between pH 3.0 and 4.0 . Exceeding pH 6.0 will rapidly generate the free base, compromising shelf-life and stoichiometric predictability.

References

  • Title: Oxalic acid - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: Simple Method for the Estimation of pKa of Amines Source: srce.hr URL: [Link]

Sources

Exploratory

Elucidating the Degradation Kinetics of N-Methylhydroxylamine Oxalate in Solution: A Strategic Approach

An In-Depth Technical Guide for Drug Development Professionals Abstract N-Methylhydroxylamine and its salts are reactive chemical species with applications in organic synthesis and potentially as fragments or reagents in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

N-Methylhydroxylamine and its salts are reactive chemical species with applications in organic synthesis and potentially as fragments or reagents in pharmaceutical development. The oxalate salt, while providing a stable solid form, presents a complex stability profile in solution due to the inherent reactivity of both the N-methylhydroxylamine cation and the oxalate anion. Understanding the degradation kinetics is paramount for defining storage conditions, formulation strategies, and ensuring the purity and safety of associated processes and products. This guide presents a comprehensive, field-proven strategy for systematically investigating the degradation kinetics of N-Methylhydroxylamine oxalate in solution. We will move beyond rote protocol execution to explain the underlying rationale for experimental design, emphasizing the development of a robust, self-validating analytical framework to ensure data integrity.

Chapter 1: Theoretical Foundations and Postulated Degradation Pathways

Before initiating any experimental work, it is critical to postulate the likely degradation pathways based on the known chemistry of the constituent ions. This predictive exercise informs the design of stress studies and the selection of appropriate analytical techniques.

N-Methylhydroxylamine is an analogue of hydroxylamine, a compound known for its thermal instability and susceptibility to decomposition, which can be catalyzed by acids and bases.[1][2] The N-methyl group may slightly alter the electronic properties, but the core reactivity of the N-O bond remains. The oxalate anion, a dicarboxylate, can also undergo decomposition, particularly through oxidation or thermal stress.[3][4]

Based on these principles, we can anticipate several degradation routes in an aqueous solution:

  • Hydrolytic Degradation: Both acidic and basic conditions are expected to catalyze the decomposition of N-methylhydroxylamine. Drawing parallels with hydroxylamine, acid-catalyzed pathways may involve protonation of the oxygen atom, weakening the N-O bond, while base-catalyzed mechanisms could proceed via different intermediates.[1]

  • Oxidative Degradation: The nitrogen atom in N-methylhydroxylamine is in a reduced state and is highly susceptible to oxidation. Common oxidizing agents, including dissolved oxygen or residual peroxides, can trigger degradation, potentially leading to various nitrogen-containing species.[5]

  • Thermal Decomposition: As a derivative of the unstable hydroxylamine, thermal stress is expected to accelerate decomposition.[2] The oxalate counter-ion can also decompose thermally, typically yielding carbon dioxide and/or carbon monoxide.[6]

These postulated pathways are visualized in the diagram below.

G cluster_0 Core Compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products NMHO N-Methylhydroxylamine Oxalate (in Solution) Acid Acidic Hydrolysis (H+) Base Basic Hydrolysis (OH-) Oxidation Oxidation ([O]) Heat Thermal Stress (Δ) ProdC Oxalic Acid NMHO->ProdC Dissociation ProdE Other Amines/Ammonia Acid->ProdE ProdA Methane + Azanone Base->ProdA ProdB Various N-Oxides Oxidation->ProdB ProdD CO2, CO Heat->ProdD

Figure 1: Postulated Degradation Pathways for N-Methylhydroxylamine Oxalate.

Chapter 2: Strategic Design of Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[7][8] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and quantify the primary degradants.[5]

Causality Behind Experimental Choices
  • Selection of Stress Conditions: The conditions are chosen to cover the most common degradation pathways encountered during manufacturing, storage, and clinical use.[9]

    • Acid/Base Hydrolysis: A wide pH range is crucial. We select representative strong acids (HCl) and bases (NaOH) to force degradation. The use of buffers across a range of pH values (e.g., pH 3, 7, 9) allows for the determination of a pH-rate profile, which is critical for pre-formulation.[8][10]

    • Oxidation: Hydrogen peroxide (H₂O₂) is the most common and recommended oxidizing agent as it mimics potential oxidative conditions without introducing metallic ions that could act as catalysts.[7]

    • Thermal Stress: Elevated temperatures accelerate degradation reactions. The Arrhenius equation can then be used to predict degradation rates at lower, more relevant storage temperatures (e.g., 25°C or 5°C). A temperature 10°C above the accelerated stability condition (e.g., 50°C, 60°C) is a common starting point.[11]

    • Photostability: While primarily for solid-state and drug products, assessing solution photostability under ICH Q1B conditions can be relevant if the compound is handled under ambient light.

Protocol 1: Forced Degradation Study Execution
  • Preparation of Stock Solution: Prepare a stock solution of N-Methylhydroxylamine oxalate in a suitable solvent (e.g., purified water or a water/acetonitrile mixture if solubility is limited) at a known concentration (e.g., 1 mg/mL).

  • Setting Up Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable container (e.g., clear glass vials for hydrolysis/oxidation, amber vials for thermal protection).

    • Acid Hydrolysis: Mix stock with 0.1 M HCl.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix stock with purified water.

    • Oxidation: Mix stock with 3% H₂O₂.

    • Control: Mix stock with the solvent used for dilution.

  • Incubation:

    • Place the hydrolysis and oxidation samples at a controlled temperature (e.g., 60°C).

    • Place a separate set of thermal stress samples (drug in solvent only) in a calibrated oven at a higher temperature (e.g., 80°C).

    • Store all control samples, protected from light, at a cold temperature (e.g., 4°C).

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the observed rate of degradation.

  • Sample Quenching: Immediately stop the degradation reaction upon sampling.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For thermal/oxidative samples, cool to room temperature or below.

  • Analysis: Analyze all samples (including controls) using a validated, stability-indicating analytical method as described in Chapter 3.

Stress ConditionStress AgentTypical ConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M60°C - 80°CUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp - 60°CUp to 7 days
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureUp to 7 days
Thermal HeatN/A80°C (in solution)Up to 7 days
Table 1: Recommended Starting Conditions for Forced Degradation Studies.

Chapter 3: Development of a Stability-Indicating Analytical Method

The cornerstone of any kinetic study is a robust analytical method that can accurately separate and quantify the parent compound from all potential degradation products and impurities.[9] This is a non-negotiable, self-validating requirement. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for this application.

Protocol 2: HPLC Method Development and Validation
  • Column and Mobile Phase Screening:

    • Rationale: The goal is to find a combination that provides adequate retention for the polar N-Methylhydroxylamine and resolves it from the highly polar oxalate and any degradants.

    • Action: Start with a C18 column. Screen different mobile phase compositions, such as a gradient of a low-pH aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (acetonitrile or methanol). The low pH is crucial for ensuring consistent ionization and good peak shape for amine-containing compounds.

  • Method Optimization:

    • Rationale: Fine-tune the separation to achieve optimal resolution, peak symmetry, and analysis time.

    • Action: Adjust the gradient slope, flow rate, and column temperature. A shallow gradient is often necessary to separate closely eluting impurities.

  • Forced Degradation Sample Analysis:

    • Rationale: This is the most critical step for demonstrating specificity. The method must be able to resolve the parent peak from all degradant peaks generated under stress.

    • Action: Inject the samples generated in Protocol 1. The ideal method will show a decrease in the parent peak area and a corresponding increase in one or more new peaks (degradants).

  • Peak Purity Analysis:

    • Rationale: To ensure that the parent peak is not co-eluting with any degradants, which would lead to an overestimation of stability.

    • Action: Use a Photodiode Array (PDA) detector to assess peak purity across the entire parent peak in all stressed samples. The purity angle should be less than the purity threshold.

  • Method Validation (ICH Q2(R1)): Validate the final method for specificity, linearity, range, accuracy, precision, and robustness to ensure the data generated is reliable.

The interplay between forced degradation and method development is a cyclical, self-validating process, as illustrated below.

G cluster_workflow Stability-Indicating Method Workflow Design Design Forced Degradation Study Execute Execute Stress Testing Design->Execute Analyze Analyze Stressed Samples Execute->Analyze Develop Develop Initial Analytical Method Develop->Analyze Check Is Specificity Demonstrated? Analyze->Check Validate Validate Final Method Proceed Proceed to Kinetic Study Validate->Proceed Check->Validate Yes Refine Refine Method Check->Refine No Refine->Develop Re-screen/Optimize

Figure 2: Self-Validating Workflow for Method Development.

Chapter 4: Kinetic Analysis and Data Interpretation

Once a stability-indicating method is in place, the data from the time-point analysis can be used to determine the degradation kinetics.

Determining the Order of Reaction

The degradation of drugs in solution often follows first-order or apparent first-order kinetics. To determine the reaction order, plot the concentration of N-Methylhydroxylamine oxalate against time in different ways:

  • Zero-Order: [Concentration] vs. Time (should be a straight line).

  • First-Order: ln[Concentration] vs. Time (should be a straight line).

  • Second-Order: 1/[Concentration] vs. Time (should be a straight line).

The plot that yields the best linear fit (highest R² value) indicates the order of the reaction. For a first-order reaction, the integrated rate law is:

ln[A]t = -kt + ln[A]₀

Where:

  • [A]t is the concentration at time t.

  • [A]₀ is the initial concentration.

  • k is the degradation rate constant.

The rate constant k is the negative of the slope of the ln[Concentration] vs. Time plot.

Data Presentation for Kinetic Analysis

Organize the data clearly to facilitate kinetic modeling.

Time (hours)Peak Area (Parent)Concentration (mg/mL)% Remainingln(% Remaining)
01,250,0001.00100.04.605
21,187,5000.9595.04.554
41,128,1250.9090.24.502
81,017,6560.8181.44.399
24765,4320.6161.24.114
48586,9870.4747.03.850
Table 2: Example Data Set for a First-Order Degradation Process.
Influence of Temperature: The Arrhenius Equation

To understand the effect of temperature on the degradation rate, conduct the study at several different temperatures (e.g., 50°C, 60°C, 70°C, 80°C). Calculate the rate constant k at each temperature. The Arrhenius equation relates the rate constant to temperature:

k = Ae^(-Ea/RT)

Or, in its linear form:

ln(k) = ln(A) - (Ea/R)(1/T)

Where:

  • k is the rate constant.

  • A is the pre-exponential factor.

  • Ea is the activation energy.

  • R is the universal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in Kelvin.

By plotting ln(k) versus 1/T, one can determine the activation energy (Ea) from the slope (-Ea/R). This powerful tool allows for the extrapolation of degradation rates to predict shelf-life at typical storage conditions (e.g., 2-8°C or 25°C).

Conclusion

Investigating the degradation kinetics of a complex salt like N-Methylhydroxylamine oxalate requires a systematic and scientifically rigorous approach. This guide has outlined a strategy that moves from theoretical postulation of degradation pathways to the practical design of forced degradation studies and the critical, interdependent development of a stability-indicating analytical method. By understanding the "why" behind each experimental choice and adhering to a self-validating workflow, researchers can generate high-integrity kinetic data. This data is fundamental to making informed decisions in drug development, from defining stable formulation buffers and selecting appropriate packaging to establishing reliable storage conditions and ensuring product safety and efficacy.

References

  • Parikh, N., Shah, D. P., Patel, S. J., & Upadhyay, U. M. (2016). Results of forced degradation study. ResearchGate. Available at: [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. Available at: [Link]

  • Misiewicz, B., Mencer, D., Terzaghi, W., & VanWert, A. L. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Verma, A., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-146. Available at: [Link]

  • Jain, R., & Gupta, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research & Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Chen, J. R., & Mannan, M. S. (2007). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Hazardous Materials, 147(1-2), 40-47. Available at: [Link]

  • Chen, J. R., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9221-9227. Available at: [Link]

  • Misiewicz, B., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed. Available at: [Link]

  • Misiewicz, B., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI. Available at: [Link]

  • Misiewicz, B., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]

  • Thomas, P. J. (n.d.). Studies on the solid state decomposition of oxalic acid and ammonium oxalate. Ph.D. Thesis. Available at: [Link]

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  • Weiland, C., et al. (2015). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. ResearchGate. Available at: [Link]

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  • Schwartz, D. S., et al. (2024). Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study. Frontiers in Nuclear Engineering, 2. Available at: [Link]

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Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of N-Methylhydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylhydroxylamine oxalate, a salt of N-methylhydroxylamine and oxalic acid, is a compound of interest in pharmaceutical development and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhydroxylamine oxalate, a salt of N-methylhydroxylamine and oxalic acid, is a compound of interest in pharmaceutical development and organic synthesis. A thorough understanding of its thermodynamic properties is paramount for ensuring its safe handling, optimizing reaction conditions, and predicting its stability. This guide provides an in-depth exploration of the key thermodynamic parameters of N-Methylhydroxylamine oxalate, detailing the experimental methodologies for their determination and the scientific principles underpinning these techniques. By integrating theoretical knowledge with practical application, this document serves as a vital resource for professionals in the field.

Introduction: The Significance of Thermodynamic Characterization

In the landscape of drug development and chemical synthesis, the thermodynamic properties of a compound govern its behavior under various conditions. For N-Methylhydroxylamine oxalate, these properties dictate its stability during storage, its energy release potential, and its phase transition behavior. Such information is critical for risk assessment, process development, and formulation design. This guide will focus on the principal techniques for thermodynamic analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing a robust framework for the comprehensive characterization of this and similar organic salts.

Physicochemical Properties of N-Methylhydroxylamine Oxalate

A foundational understanding of the basic physicochemical properties of N-Methylhydroxylamine oxalate is essential before delving into its thermodynamic behavior.

PropertyValueSource
CAS Number 14479-21-1[1]
Molecular Formula C3H7NO5[2]
Molecular Weight 137.09 g/mol [3]
Appearance White solid (typical for organic salts)Inferred
Solubility Soluble in water, slightly soluble in ethanol, very slightly soluble in ether (for related hydrochloride salt)[4]

Note: Some properties are inferred from related compounds due to the limited direct data on N-Methylhydroxylamine oxalate.

Experimental Determination of Thermodynamic Properties

The core of understanding the thermodynamic profile of N-Methylhydroxylamine oxalate lies in experimental analysis. The following sections detail the protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is instrumental in determining transition temperatures and enthalpies of fusion, crystallization, and decomposition.

By subjecting a sample of N-Methylhydroxylamine oxalate to a controlled temperature program, DSC can detect endothermic and exothermic events. An endothermic event, such as melting, results in a net heat flow to the sample to maintain the same temperature as the reference. Conversely, an exothermic event, like decomposition, releases heat. The resulting DSC curve provides a thermal fingerprint of the compound.

  • Instrument Calibration: Calibrate the DSC instrument using certified reference materials (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of N-Methylhydroxylamine oxalate into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any potential off-gassing during heating. For studies of decomposition under pressure, specialized high-pressure crucibles are necessary.[5]

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature above the decomposition point (e.g., 300 °C). The choice of heating rate can influence the appearance of thermal events, with faster rates shifting peaks to higher temperatures.[6]

    • Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Melting Point (T_m): The onset or peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak.

    • Decomposition Temperature (T_d): The onset temperature of the exothermic decomposition event.

    • Enthalpy of Decomposition (ΔH_d): The integrated area of the decomposition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 2-5 mg of N-Methylhydroxylamine oxalate Start->Weigh Encapsulate Hermetically seal in aluminum pan Weigh->Encapsulate Load Load sample and reference pans into DSC Encapsulate->Load Program Apply thermal program (e.g., 10 °C/min ramp) Load->Program Record Record heat flow vs. temperature Program->Record Analyze Analyze thermogram Record->Analyze Tm Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) Analyze->Tm Td Determine Decomposition Temperature (Td) & Enthalpy (ΔHd) Analyze->Td

Caption: Workflow for DSC analysis of N-Methylhydroxylamine oxalate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is essential for determining the thermal stability and decomposition profile of N-Methylhydroxylamine oxalate.

As N-Methylhydroxylamine oxalate is heated, it will eventually decompose, leading to the loss of volatile products and a corresponding decrease in mass. The TGA curve plots mass percentage against temperature, revealing the temperatures at which decomposition events occur and the extent of mass loss associated with each step. For oxalates, decomposition often proceeds in distinct steps, such as the loss of water, followed by the release of carbon monoxide and carbon dioxide.[7]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of N-Methylhydroxylamine oxalate into a ceramic or platinum TGA crucible.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

    • Conduct the analysis under an inert nitrogen atmosphere (50 mL/min flow rate) to isolate thermal decomposition from oxidation.

  • Data Analysis: From the TGA curve, determine:

    • Onset of Decomposition: The temperature at which significant mass loss begins.

    • Decomposition Steps: Identify distinct steps in the mass loss curve, which may correspond to the loss of specific molecular fragments.

    • Residue Mass: The percentage of the initial mass remaining at the end of the experiment.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation Start_TGA Start Weigh_TGA Weigh 5-10 mg of N-Methylhydroxylamine oxalate Start_TGA->Weigh_TGA Place_TGA Place in TGA crucible Weigh_TGA->Place_TGA Load_TGA Load crucible into TGA Place_TGA->Load_TGA Program_TGA Apply heating program (e.g., 10 °C/min ramp) Load_TGA->Program_TGA Record_TGA Record mass vs. temperature Program_TGA->Record_TGA Analyze_TGA Analyze TGA curve Record_TGA->Analyze_TGA Onset_TGA Determine onset of decomposition Analyze_TGA->Onset_TGA Steps_TGA Identify decomposition steps Analyze_TGA->Steps_TGA Residue_TGA Quantify final residue mass Analyze_TGA->Residue_TGA

Caption: Workflow for TGA analysis of N-Methylhydroxylamine oxalate.

Data Interpretation and Application in Drug Development

The data obtained from DSC and TGA analyses provide a comprehensive thermodynamic profile of N-Methylhydroxylamine oxalate.

ParameterSignificance in Drug Development
Melting Point (T_m) A key indicator of purity. A sharp melting point suggests a highly pure compound.
Enthalpy of Fusion (ΔH_fus) Relates to the lattice energy of the crystal structure. Important for solubility modeling.
Decomposition Temperature (T_d) Defines the upper limit of thermal stability. Crucial for determining safe handling and storage temperatures.
Enthalpy of Decomposition (ΔH_d) Quantifies the energy released during decomposition. A high exothermic value indicates a potential for thermal runaway and is a critical safety parameter.[5]
Mass Loss Profile Provides insight into the decomposition pathway and the nature of the degradation products.

This information directly informs risk assessment by identifying potential thermal hazards.[8] For process chemists, these parameters are essential for designing safe and efficient synthetic routes, avoiding temperatures that could lead to degradation. In formulation science, understanding the thermal stability is critical for developing stable dosage forms.

Conclusion

The thermodynamic characterization of N-Methylhydroxylamine oxalate through techniques like DSC and TGA is a non-negotiable aspect of its scientific and industrial utilization. This guide has outlined the fundamental principles, detailed experimental protocols, and the critical importance of these analyses. By adhering to these methodologies, researchers and drug development professionals can ensure the safe and effective application of this compound, grounded in a solid understanding of its thermodynamic behavior.

References

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Exploratory

An In-depth Technical Guide to the Electron Density and Bonding Characteristics of N-Methylhydroxylamine Oxalate

Foreword: Unveiling Molecular Interactions for Advanced Drug Development In the landscape of pharmaceutical sciences, a profound understanding of the molecular architecture and intermolecular interactions of active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling Molecular Interactions for Advanced Drug Development

In the landscape of pharmaceutical sciences, a profound understanding of the molecular architecture and intermolecular interactions of active pharmaceutical ingredients (APIs) and their salts is paramount. It is this fundamental knowledge that underpins the rational design of drug candidates with optimized solubility, stability, and bioavailability. N-Methylhydroxylamine, a derivative of hydroxylamine, and its salt forms are of significant interest due to their potential roles in medicinal chemistry, including as antibacterial agents and versatile synthetic intermediates.[1][2] The oxalate salt of N-Methylhydroxylamine, in particular, presents a fascinating case study in the interplay of covalent and non-covalent forces that dictate its solid-state properties.

This technical guide provides a comprehensive framework for the experimental and theoretical investigation of the electron density distribution and bonding characteristics of N-Methylhydroxylamine oxalate. We will delve into the causality behind the selection of advanced analytical techniques, offering a self-validating system of protocols for researchers, scientists, and drug development professionals. Our exploration will be grounded in the principles of quantum crystallography and computational chemistry, providing a roadmap to elucidate the subtle yet critical features of this molecular crystal.

The Significance of Electron Density in Molecular Crystals

The electron density distribution within a crystal is the key to understanding its chemical and physical properties. It governs the nature of chemical bonds, the strength of intermolecular interactions, and ultimately, the crystal packing and polymorphism.[3] For a molecular salt like N-Methylhydroxylamine oxalate, the electron density reveals the extent of proton transfer between the oxalic acid and N-Methylhydroxylamine, the charge distribution across the ions, and the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.[4][5]

An accurate depiction of electron density allows us to move beyond simple geometric descriptions of bonding and into the realm of quantitative analysis of interaction energies and electrostatic potentials.[3][6] This level of detail is crucial for predicting how a molecule will interact with biological targets and for engineering crystalline materials with desired physical properties.

A Dual-Pronged Approach: Experimental and Theoretical Characterization

To achieve a holistic understanding of N-Methylhydroxylamine oxalate, a synergistic approach combining experimental and theoretical methods is essential. High-resolution X-ray diffraction provides the experimental electron density, while quantum chemical calculations offer a complementary theoretical model.

Experimental Workflow: From Crystal to Charge Density

The experimental determination of electron density relies on meticulously collected high-resolution X-ray diffraction data.[7] The workflow is designed to minimize experimental errors and to accurately model the thermal motion of atoms, which is crucial for deconvoluting the static electron density.[7][8]

Experimental Protocol 1: High-Resolution X-ray Diffraction Data Collection

  • Crystal Selection and Mounting:

    • Select a single crystal of N-Methylhydroxylamine oxalate of suitable size and quality, free from defects.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to reduce thermal vibrations.[7]

    • Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu radiation) and a sensitive detector.

    • Collect a full sphere of diffraction data to a high resolution (sin(θ)/λ > 1.0 Å⁻¹).[7]

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz, polarization, and absorption effects.

Theoretical Framework: Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for modeling the electron density and bonding of molecular systems.[9] These calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure in detail.

Computational Protocol 1: Density Functional Theory (DFT) Calculations

  • Model Building:

    • Construct the initial molecular model of the N-Methylhydroxylamine oxalate asymmetric unit based on the crystal structure obtained from X-ray diffraction.

  • Geometry Optimization:

    • Perform a full geometry optimization of the molecular structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9][10]

  • Wavefunction Analysis:

    • From the optimized geometry, perform a single-point energy calculation to obtain the electronic wavefunction.

    • This wavefunction is then used for further analysis of the electron density and bonding.

Figure 1: Integrated workflow for electron density analysis.

Deciphering the Electron Density: The Multipole Model

The experimental electron density is modeled using the Hansen-Coppens multipole formalism.[3] This model describes the aspherical features of the atomic electron density that arise from chemical bonding and lone pairs.[3]

The total electron density, ρ(r), is modeled as a sum of pseudoatomic densities:

ρ(r) = Σatoms [Pcρc(r) + Pvκ³ρv(κr) + Σl=0lmax κ'³Rl(κ'r) Σm=-ll PlmYlm(θ, φ)][3][4]

Parameter Description
Pc, PvCore and valence populations
ρc, ρvSpherical core and valence densities
κ, κ'Contraction-expansion parameters
Rl(r)Slater-type radial functions
PlmMultipole populations
YlmSpherical harmonic functions

The refinement of these parameters against the experimental X-ray data yields a detailed three-dimensional map of the electron density.

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology.[11][12] QTAIM partitions the molecular space into atomic basins and identifies critical points in the electron density where the gradient is zero. The properties at these critical points, particularly bond critical points (BCPs), provide quantitative information about the nature and strength of chemical bonds and intermolecular interactions.[11][12][13]

Figure 2: Conceptual flow of QTAIM analysis.

Key QTAIM Parameters at Bond Critical Points:

Parameter Symbol Interpretation
Electron Densityρ(r)A measure of bond strength.
Laplacian of Electron Density∇²ρ(r)Indicates whether charge is concentrated (∇²ρ(r) < 0, shared interaction) or depleted (∇²ρ(r) > 0, closed-shell interaction).
Total Energy DensityH(r)The sign of H(r) can distinguish between covalent (H(r) < 0) and non-covalent (H(r) > 0) character for interactions with ∇²ρ(r) > 0.

For N-Methylhydroxylamine oxalate, QTAIM analysis is expected to reveal the nature of the N-O, C-O, C-C, and C-N covalent bonds, as well as the characteristics of the various hydrogen bonds between the N-methylhydroxylammonium cation and the oxalate anion.

Probing Charge Transfer: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.[11] It allows for the quantification of charge transfer between orbitals, which is particularly useful for understanding the stabilization energy associated with hydrogen bonding and other donor-acceptor interactions.[11]

For N-Methylhydroxylamine oxalate, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxalate oxygen atoms to the antibonding orbitals of the N-H and O-H groups of the N-methylhydroxylammonium cation, providing a measure of the hydrogen bond strengths.

Expected Bonding Characteristics of N-Methylhydroxylamine Oxalate

Based on the known chemistry of hydroxylamines and oxalic acid, we can anticipate the key bonding features that a detailed electron density study would reveal:

  • Ionic Character: A significant degree of proton transfer from oxalic acid to the more basic nitrogen atom of N-Methylhydroxylamine is expected, forming an N-methylhydroxylammonium cation and a hydrogen oxalate or oxalate anion. The exact degree of charge separation can be quantified from the multipole populations.

  • Intramolecular Bonding: The covalent bonds within the N-methylhydroxylammonium and oxalate ions will exhibit characteristic electron density accumulations. The N-O bond in the cation is of particular interest, as its electronic structure influences the molecule's reactivity.

  • Intermolecular Hydrogen Bonding: A rich network of hydrogen bonds is anticipated. Strong O-H···O and N-H···O hydrogen bonds will likely dominate the crystal packing, connecting the cations and anions. The strength and nature of these bonds can be characterized using QTAIM and NBO analysis.[11][12]

  • Weaker Interactions: In addition to strong hydrogen bonds, weaker C-H···O interactions may also play a role in the overall crystal stability.

Hypothetical QTAIM Data for Key Interactions in N-Methylhydroxylamine Oxalate:

Interaction ρ(r) (e/ų) ∇²ρ(r) (e/Å⁵) H(r) (Hartree/ų) Interaction Type
N-H···O0.15 - 0.30> 0< 0Strong H-bond, partially covalent
O-H···O0.10 - 0.25> 0< 0Strong H-bond, partially covalent
C-H···O0.02 - 0.08> 0> 0Weak H-bond, electrostatic
N-O~ 2.0< 0< 0Polar Covalent
C=O~ 2.5< 0< 0Polar Covalent

Note: The values in this table are hypothetical and are based on typical ranges for such interactions found in the literature.[11][12]

Implications for Drug Development

A detailed understanding of the electron density and bonding in N-Methylhydroxylamine oxalate has several practical implications for drug development:

  • Polymorph Screening: The knowledge of the intermolecular interaction energies can help in understanding and predicting the relative stabilities of different polymorphic forms.

  • Solubility and Dissolution Rate: The electrostatic potential derived from the electron density can be used to model solvation and to predict solubility, which is a critical parameter for bioavailability.

  • Formulation Stability: A thorough characterization of the hydrogen bonding network provides insights into the material's stability and its susceptibility to hydration or degradation.

  • Rational Drug Design: Understanding how the N-Methylhydroxylamine moiety interacts in a crystalline environment can inform the design of analogues with improved binding affinities to biological targets.

Conclusion

The in-depth analysis of the electron density and bonding characteristics of N-Methylhydroxylamine oxalate, through a combined experimental and theoretical approach, offers a powerful strategy for elucidating its fundamental physicochemical properties. The methodologies outlined in this guide provide a robust framework for obtaining a quantitative and predictive understanding of this and other molecular salts of pharmaceutical interest. By moving beyond simple structural descriptions and embracing the details of the electron density, researchers can unlock new avenues for the rational design and development of next-generation therapeutics.

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  • How To Use Electronegativity To Determine Electron Density (and why NOT to trust formal charge). Master Organic Chemistry. [Link]

  • Reaction of ethyl oxalate and hydroxylamine to form oxalohydroxamic acid. ResearchGate. [Link]

  • Intermolecular Hydrogen-Bonded Interactions of Oxalic Acid Conformers with Sulfuric Acid and Ammonia. PMC. [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. MDPI. [Link]

  • Organic Chemistry Vocab Explained: Electron Density #organicchemistry. YouTube. [Link]

  • The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. PMC. [Link]

  • Oxidation of N,N-Dimethylhydroxylamine by Hexachloroiridate(IV). ACS Publications. [Link]

  • X-Ray diffraction (XRD) pattern of formed precipitation after adding saturated oxalic acid solution. ResearchGate. [Link]

  • Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Frontiers. [Link]

  • Standard x-ray diffraction powder patterns: section 10. NIST Technical Series Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to Nitrone Synthesis using N-Methylhydroxylamine Oxalate

Abstract Nitrones are a versatile class of organic compounds characterized by the N-oxide of an imine. Their 1,3-dipolar nature makes them exceptionally valuable intermediates in organic synthesis, particularly in [3+2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitrones are a versatile class of organic compounds characterized by the N-oxide of an imine. Their 1,3-dipolar nature makes them exceptionally valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions for the stereocontrolled construction of nitrogen- and oxygen-containing heterocycles, which are common motifs in biologically active molecules and natural products.[1][2] This application note provides a detailed protocol and technical guide for the synthesis of nitrones via the condensation of aldehydes with N-methylhydroxylamine, specifically using its stable oxalate salt. We will delve into the reaction mechanism, provide a robust, step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting advice to ensure reliable and high-yield synthesis for researchers in organic chemistry and drug development.

Introduction to Nitrones and Their Significance

First synthesized by Beckmann in the 1890s and named by Pfeiffer in 1916, nitrones have become indispensable tools for the synthetic chemist.[2] Their primary utility stems from their reactivity as 1,3-dipoles in cycloaddition reactions, which allows for the rapid assembly of complex isoxazolidine rings.[3] These isoxazolidines are versatile precursors to 1,3-aminoalcohols, γ-lactams, and hydroxylated pyrrolidines, providing access to a wide array of bioactive compounds.[4][5] Beyond cycloadditions, nitrones are also employed as potent spin-trapping agents for the detection of unstable radical species and have shown therapeutic potential as antioxidants.[2][4]

The most common and direct method for synthesizing C-aryl or C-alkyl, N-methyl nitrones is the condensation of a carbonyl compound (typically an aldehyde) with N-methylhydroxylamine.[6] While often supplied as the hydrochloride salt, the oxalate salt offers a stable, crystalline alternative. This guide focuses on the practical application of N-methylhydroxylamine oxalate for this key transformation.

The Mechanism of Nitrone Formation

The synthesis of a nitrone from an aldehyde and a hydroxylamine is a two-step condensation reaction, analogous to imine formation. The process is highly pH-dependent.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of free N-methylhydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine (or hemiaminal) intermediate.[7]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine intermediate is protonated, converting it into a good leaving group (water). A subsequent acid-catalyzed dehydration step eliminates water and forms the final nitrone product.[7]

It is crucial to liberate the free N-methylhydroxylamine from its salt form using a base before the reaction. The overall reaction is a dehydration, and thus, removing the water formed drives the equilibrium towards the product, maximizing the yield.[1][8]

Caption: General mechanism of nitrone formation.

Using N-Methylhydroxylamine Oxalate: A Key Consideration

N-methylhydroxylamine is typically supplied as a salt, such as the hydrochloride (CH₃NHOH·HCl) or oxalate ((CH₃NHOH)₂·(COOH)₂), to improve its stability and handling. While many literature procedures cite the hydrochloride salt, the oxalate salt is equally effective.[1][9][10]

The critical difference lies in the stoichiometry of the base required to generate the free hydroxylamine.

  • Hydrochloride Salt: Requires one equivalent of base per equivalent of the salt.

  • Oxalate Salt: This salt contains two molecules of N-methylhydroxylamine and one molecule of oxalic acid. Therefore, it requires two equivalents of a monoprotic base (e.g., triethylamine, NaHCO₃) for every one equivalent of the oxalate salt to neutralize the dicarboxylic acid and liberate both hydroxylamine molecules.

Failure to use the correct stoichiometry of base will result in an acidic reaction medium, which can hinder the initial nucleophilic attack and lead to low yields.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an α-aryl-N-methylnitrone from an aromatic aldehyde and N-methylhydroxylamine oxalate in dichloromethane. This method is broadly applicable and avoids the high temperatures required for azeotropic water removal.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aromatic AldehydeReagentStandard Suppliere.g., Benzaldehyde, 4-Chlorobenzaldehyde
N-Methylhydroxylamine oxalate≥98%Standard SupplierStore in a cool, dry place.
Triethylamine (Et₃N)Reagent, distilledStandard SupplierCorrosive and flammable. Handle in a fume hood.
Dichloromethane (CH₂Cl₂)AnhydrousStandard SupplierUse a dry solvent for best results.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic phases.
Deionized WaterN/ALaboratory SupplyFor work-up.
Brine (Saturated NaCl)N/ALaboratory SupplyFor work-up.
Equipment
  • Round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reagent Preparation: In a round-bottom flask, dissolve N-methylhydroxylamine oxalate (1.0 eq) in dichloromethane (approx. 0.2 M).

  • Base Addition: To this solution, add triethylamine (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. A precipitate of triethylammonium oxalate may form.

  • Aldehyde Addition: Add the desired aromatic aldehyde (2.0 eq, since 1 eq of oxalate salt provides 2 eq of hydroxylamine) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve any salts and separate the layers.[10]

  • Extraction: Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and then with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude nitrone.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel if it is an oil.

Characterization

The identity and purity of the synthesized nitrone should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure. The vinylic proton of the nitrone typically appears around 7.5-8.5 ppm.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To observe the characteristic C=N⁺-O⁻ stretch.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for nitrone synthesis.

Summary of Reaction Parameters and Expected Yields

The choice of reaction conditions can be adapted for different substrates. The following table provides a summary based on established methods.

Substrate TypeMethodSolventBaseTemperatureTimeTypical YieldReference
Aromatic AldehydesSolvent-Free GrindingNoneNa₂CO₃Room Temp.3-10 min85-95%[1]
Aliphatic AldehydesSolution PhaseTolueneN/A (in situ)Reflux3-6 hours60-80%[9]
Aromatic AldehydesGreen SolventGlycerolNone60-80 °C15-60 min80-93%[11]
Amino Acid EstersSolution PhaseCH₂Cl₂Et₃NRoom Temp.~12 hours70-90%[10]

Safety and Handling Precautions

  • N-Methylhydroxylamine Salts: These compounds are harmful if swallowed and can cause skin, eye, and respiratory irritation.[12][13] Always handle them in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Triethylamine: This reagent is corrosive, flammable, and has a strong, unpleasant odor. Handle with care in a fume hood.

  • Dichloromethane: This is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base to liberate free hydroxylamine from the oxalate salt.2. Water present in reagents or solvent.3. Aldehyde is sterically hindered or unreactive.1. Ensure two equivalents of base are used per equivalent of oxalate salt.2. Use anhydrous solvents and dry glassware.3. Increase reaction temperature or time. Consider a different method (e.g., reflux in toluene with a Dean-Stark trap).[9]
Incomplete Reaction 1. Reaction time is too short.2. Insufficient mixing.1. Continue stirring and monitor by TLC until the starting material is consumed.2. Ensure efficient stirring throughout the reaction.
Side Product Formation 1. Over-oxidation of the product or starting material.2. Self-condensation of the aldehyde.1. Maintain the reaction at the recommended temperature.2. Add the aldehyde slowly to the hydroxylamine solution.
Difficulty in Purification 1. Product is a viscous oil.2. Impurities co-elute with the product.1. Attempt purification via column chromatography using a gradient elution system.2. If the product is an oil, try to form a crystalline derivative (e.g., picrate) for characterization.

Conclusion

The condensation of aldehydes with N-methylhydroxylamine oxalate is a reliable and efficient method for the synthesis of N-methyl nitrones. By understanding the reaction mechanism and paying close attention to the stoichiometry of the base used to liberate the free hydroxylamine, researchers can consistently achieve high yields. The protocol presented here is robust and adaptable, providing a solid foundation for accessing these valuable synthetic intermediates for applications in drug discovery and complex molecule synthesis.

References

  • Demir, A. S., & Sesenoglu, O. (2010). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Molecules, 15(3), 1603-1611. [Link]

  • Goti, A., Cacciarini, M., & Cardona, F. (2021). Phosphorylated Nitrones—Synthesis and Applications. Molecules, 26(9), 2533. [Link]

  • Clayden, J., & Watson, D. (2009). CHEMISTRY OF NITRONES : APPLICATIONS IN ORGANIC SYNTHESIS AND IN THE SYNTHÈSIS OF BIOACTIVE COMPOUNDS. ResearchGate. [Link]

  • Jencks, W. P. (1959). The Mechanism of Nitrone Formation. A Defense of Anthropomorphic Electrons. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • LeBel, N. A., & Post, M. E. (1978). C-(3,7-DIMETHYL-6-OCTENYL)-N-METHYLNITRONE. Organic Syntheses, 58, 28. [Link]

  • Ferreira, M., & Pinheiro, S. (2022). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 27(24), 8933. [Link]

  • Uchida, T., & Itsuno, S. (2024). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports, 41(3), 524-546. [Link]

  • Ferreira, M., & Pinheiro, S. (2022). Nitrones: Comprehensive Review on Synthesis and Applications. Scilit. [Link]

  • Zauche, T. H., & Espenson, J. H. (1997). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry, 36(23), 5257-5261. [Link]

  • Goti, A., & Cardona, F. (2021). Examples of the application of nitrones in organic synthesis. ResearchGate. [Link]

  • Zare, A., & Abi, F. (2019). A green synthesis of nitrones in glycerol. Journal of Chemical Sciences, 131(102). [Link]

  • Kumar, H. M. S., Reddy, B. V. S., Reddy, P. T., & Yadav, J. S. (1999). Efficient One-Pot Preparation of Nitriles from Aldehydes using N-Methyl-pyrrolidone. Synthesis, 1999(04), 586-587. [Link]

  • Resta, C., et al. (2020). Optimization of the reaction conditions between aldehyde 1 and N-methylhydroxylamine 2a. ResearchGate. [Link]

  • Medina, S., et al. (2010). Nitrone protecting groups for enantiopure N-hydroxy amino acids and synthesis of N-terminal peptide hydroxylamines for chemoselective ligation. Organic & Biomolecular Chemistry, 8, 3019-3027. [Link]

  • Matsuo, J., et al. (2006). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t-butylbenzenesulfinimidoyl chloride. ARKIVOC, 2007(4), 238-251. [Link]

  • DC Fine Chemicals. (2025). Safety Data Sheet: N,O-Dimethylhydroxylamine hydrochloride. DC Fine Chemicals. [Link]

  • Ferreira, M., & Pinheiro, S. (2022). Nitrones: Comprehensive Review on Synthesis and Applications. MDPI. [Link]

  • Goti, A., et al. (2016). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable, Selective and Practical Methods. CHIMIA, 70(11), 787-794. [Link]

Sources

Application

Application Note: Advanced GC-MS Derivatization of Carbonyl-Containing Metabolites Using N-Methylhydroxylamine Oxalate

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Analytical Rationale In gas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Analytical Rationale

In gas chromatography-mass spectrometry (GC-MS) based metabolomics, the analysis of polar, carbonyl-containing compounds—such as reducing sugars, keto-acids, and steroid derivatives—presents a significant analytical challenge. In solution, reducing sugars exist in a dynamic equilibrium between their open-chain forms and multiple cyclic anomers (e.g., α

  • and β -pyranoses/furanoses). If these compounds are directly silylated, a single metabolite will produce multiple chromatographic peaks, severely complicating data deconvolution and reducing the signal-to-noise ratio.

To circumvent this, a two-step derivatization strategy is employed. While methoxyamine hydrochloride is the traditional reagent for this purpose, N-Methylhydroxylamine oxalate is emerging as a highly specialized alternative.

Why N-Methylhydroxylamine Oxalate?
  • Nitrone Formation vs. Methoximation: Unlike O -methylhydroxylamine (which forms methoximes), N -methylhydroxylamine reacts with carbonyls to form N-methyl nitrones . Nitrones exhibit unique electron ionization (EI) fragmentation pathways, often yielding more stable molecular ions ( [M]+ ) that are highly advantageous for the structural elucidation of unknown biomarkers.

  • Reagent Stability: The oxalate salt of N-methylhydroxylamine is significantly less hygroscopic than its hydrochloride counterpart. This superior crystallinity prevents moisture absorption during storage, which is critical because the downstream silylation step is highly moisture-sensitive [1].

Mechanistic Insights & Causality

A robust analytical protocol requires an understanding of the underlying chemical causality. The workflow relies on two sequential reactions:

  • Step 1: Nucleophilic Addition (Nitrone Formation). The sample is reconstituted in anhydrous pyridine containing N-methylhydroxylamine oxalate. Pyridine acts as both a solvent and a base. It neutralizes the oxalate counter-ion, liberating the free N-methylhydroxylamine base. The nucleophilic nitrogen attacks the carbonyl carbon, locking the molecule in its open-chain nitrone form.

  • Step 2: Trimethylsilylation. N,O -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the mixture. BSTFA replaces the active hydrogens on the remaining hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups. This drastically lowers the boiling point of the molecule and increases its thermal stability for GC-MS volatilization [2].

Workflow A Carbonyl Metabolite (Aldose/Ketose) C N-Methyl Nitrone (Open-Chain Intermediate) A->C Step 1: 50°C, 60 min B N-Methylhydroxylamine Oxalate + Pyridine B->C Nucleophilic Addition E TMS-Derivatized Nitrone (GC-MS Ready) C->E Step 2: 60°C, 45 min D BSTFA + 1% TMCS (Silylation Reagent) D->E Silylation of -OH/-COOH

Caption: Chemical derivatization workflow for carbonyls using N-MeHA oxalate and BSTFA.

Comparative Derivatization Data

To justify the selection of N-methylhydroxylamine oxalate, we compare it against standard derivatization agents.

Table 1: Comparison of Carbonyl Derivatization Agents for GC-MS

Derivatization AgentDerivative FormedKey AdvantagesLimitationsPrimary Application
N-Methylhydroxylamine Oxalate N-Methyl NitroneHigh reagent stability; yields stable molecular ions ( [M]+ ) in EI-MS.Generates E/Z isomers (2 peaks per ketone); requires base neutralization.Targeted metabolomics; structural elucidation of unknowns.
O-Methylhydroxylamine HCl MethoximeStandardized in major GC-MS libraries (e.g., Fiehn Library).Highly hygroscopic; degrades rapidly if exposed to ambient humidity.Untargeted, broad-spectrum metabolomics.
Direct Silylation (BSTFA only) TMS Enol Ether / Cyclic TMSFast, single-step protocol.Severe mutarotation (up to 5 peaks per sugar); poor quantification.Simple matrices; non-reducing sugars (e.g., sucrose).

Experimental Protocol: Two-Step Derivatization

This methodology is optimized for polar metabolite extracts (e.g., from biofluids, cell lysates, or plant tissues).

Reagents & Materials
  • N-Methylhydroxylamine oxalate (CAS: 14479-21-1).

  • Anhydrous Pyridine (99.8%, stored over molecular sieves).

  • BSTFA with 1% TMCS (Trimethylchlorosilane acts as a silylation catalyst).

  • Internal Standard (IS): Ribitol ( 0.2 mg/mL in H2​O ).

Step-by-Step Methodology
  • Metabolite Extraction & Drying:

    • Extract 50 mg of sample using a Methanol/Water/Chloroform ( ) liquid-liquid extraction system. Spike with of the Ribitol IS.

    • Centrifuge at 10,000×g for 5 minutes.

    • Transfer the upper polar phase (aqueous/methanol) to a fresh microcentrifuge tube.

    • Critical Step: Evaporate the extract to complete dryness using a vacuum concentrator (SpeedVac) or lyophilizer. Causality: Any residual water will rapidly hydrolyze BSTFA in Step 3, leading to derivatization failure and column degradation.

  • Step 1: Nitrone Formation:

    • Prepare a fresh solution of N-methylhydroxylamine oxalate at 20 mg/mL in anhydrous pyridine.

    • Add of this reagent to the dried metabolite pellet.

    • Vortex vigorously for 30 seconds, then incubate in a thermoshaker at 50∘C for 60 minutes at 800 rpm [3].

  • Step 2: Trimethylsilylation:

    • Add of BSTFA + 1% TMCS directly to the reaction mixture.

    • Incubate at 60∘C for 45 minutes . Causality: The elevated temperature and TMCS catalyst ensure that sterically hindered hydroxyl groups on the newly formed nitrones are completely silylated.

  • Sample Preparation for Injection:

    • Centrifuge the mixture at 12,000×g for 3 minutes. Causality: This step pellets the insoluble pyridinium oxalate salts formed during the neutralization of the reagent.

    • Transfer the clear supernatant to a GC vial equipped with a glass micro-insert.

    • Inject into the GC-MS operating in splitless mode (EI at 70 eV ).

Trustworthiness: A Self-Validating System

To ensure the integrity of the analytical run, this protocol is designed as a self-validating system. You must monitor two specific parameters during data analysis to confirm the chemical reactions occurred optimally.

Validation S1 Add Ribitol (IS) to Raw Sample S2 Perform Derivatization (N-MeHA Oxalate + BSTFA) S1->S2 S3 GC-MS Injection (EI Mode) S2->S3 S4 Check IS Recovery (m/z 217, 319) S3->S4 Validates Extraction/Silylation S5 Analyze E/Z Isomer Ratios (Peak Integration) S3->S5 Validates Nitrone Formation

Caption: Self-validating quality control system for GC-MS metabolomics workflows.

Validation Metrics:

  • IS Recovery (Silylation Check): Ribitol does not contain a carbonyl group; therefore, it bypasses nitrone formation and only undergoes silylation. A strong, consistent Ribitol-TMS peak (quantifier ions: m/z 217, 319) confirms that the sample was completely dry and the BSTFA reagent was active.

  • E/Z Isomer Ratio (Nitrone Check): Asymmetrical ketones and aldehydes will form two geometric isomers (E and Z nitrones) during Step 1, resulting in two closely eluting GC peaks. The peak area ratio of these isomers is thermodynamically fixed. A consistent E/Z ratio across all technical replicates confirms that the N-methylhydroxylamine oxalate reaction reached completion.

References

  • Title: A mild protecting-group free strategy for neoglycoconjugate synthesis Source: ChemRxiv URL: [Link]

  • Title: Metabolic profiling of red raspberry (Rubus idaeus L.) during fruit development and ripening Source: ResearchGate / CABI URL: [Link]

  • Title: Evaluating Provitamin A Carotenoids and Polar Metabolite Compositions during the Ripening Stages of the Agung Semeru Banana (Musa paradisiaca L. AAB) Source: International Journal of Food Science URL: [Link]

Method

N-Methylhydroxylamine Oxalate in Peptide Modification: A Detailed Guide to Application and Protocol

This guide provides an in-depth exploration of N-Methylhydroxylamine and its oxalate salt as a specialized reagent for peptide modification. It is designed for researchers, chemists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of N-Methylhydroxylamine and its oxalate salt as a specialized reagent for peptide modification. It is designed for researchers, chemists, and drug development professionals who require precise, site-specific cleavage of peptide backbones. We will move beyond simple instructions to explain the underlying chemical principles, empowering users to optimize protocols for their specific applications and troubleshoot effectively.

Introduction: A Tool for Precise Peptide Scission

In the landscape of peptide chemistry, the ability to selectively cleave a peptide backbone at a specific site is invaluable. While enzymatic methods offer high specificity, they can be costly and are often limited by sequence context and reaction conditions. Chemical cleavage methods provide a robust alternative. Among these, the use of hydroxylamine and its derivatives for cleaving the bond between Asparagine (Asn) and Glycine (Gly) residues stands out for its high specificity and utility.[1][2][3]

N-Methylhydroxylamine (CH₃NHOH), typically used as its more stable hydrochloride or oxalate salt, is a reagent that performs this cleavage with high efficiency.[4] The reaction targets the unique chemical environment of the Asn-Gly motif, which is particularly susceptible to intramolecular rearrangement under specific conditions. This method is a cornerstone technique for:

  • Protein Characterization and Sequencing: Generating large, predictable peptide fragments to simplify analysis.[1]

  • Recombinant Protein Production: Removing fusion tags or linkers that have been engineered with an Asn-Gly cleavage site.[5][6]

  • Synthesis of Complex Peptides: Facilitating the creation of cyclic peptides or other topologically complex structures by cleaving a linear precursor.[7][8]

The Mechanism of Asn-Gly Cleavage

The selective cleavage at Asn-Gly is not a direct attack by N-methylhydroxylamine on the peptide bond. Instead, it is a two-step process rooted in the inherent chemical reactivity of the asparagine side chain when adjacent to a sterically unhindered residue like glycine.

  • Succinimide Formation: Under alkaline conditions (typically pH 9.0), the backbone amide nitrogen of the glycine residue is deprotonated. This potent nucleophile then attacks the side-chain carbonyl carbon of the preceding asparagine. This intramolecular cyclization forms a five-membered succinimide (a cyclic imide) intermediate, releasing ammonia.[1][9][10] The lack of steric hindrance from the glycine residue is critical for allowing the necessary geometry for this attack.

  • Hydroxylamine-mediated Cleavage: The succinimide intermediate is relatively stable but contains two electrophilic carbonyl carbons. N-Methylhydroxylamine, a strong nucleophile, readily attacks one of these carbonyls. The subsequent rearrangement and collapse of this new intermediate results in the cleavage of the original peptide backbone.[1][9] This yields two new peptide fragments: one with a C-terminal N-hydroxy-N-methylaspartimide, and a second fragment beginning with the N-terminal glycine residue.

The diagram below illustrates this chemical transformation.

G Mechanism of Asn-Gly Cleavage cluster_0 Step 1: Succinimide Formation (Alkaline pH) cluster_1 Step 2: Nucleophilic Cleavage Peptide ...-CO-Asn-CO-Gly-NH-... Base + OH⁻ (pH ~9) Peptide->Base Deprotonation of Gly Amide Intermediate Succinimide Intermediate + NH₃ Base->Intermediate Intramolecular Cyclization Reagent N-Methylhydroxylamine (CH₃NHOH) Intermediate->Reagent Nucleophilic Attack Products Two Cleaved Peptide Fragments Reagent->Products Ring Opening & Cleavage

Caption: Reaction pathway for the cleavage of Asn-Gly peptide bonds.

Core Application: Protocols and Methodologies

Here we present two detailed protocols for common applications. Safety First: N-Methylhydroxylamine salts are corrosive and potentially harmful.[11][12] Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

Protocol 1: In-Solution Cleavage of a Purified Peptide

This protocol is designed for cleaving a peptide or protein that is already purified and in solution.

Objective: To cleave a peptide containing one or more Asn-Gly sequences and analyze the resulting fragments.

Materials and Reagents:

  • Peptide containing an Asn-Gly sequence (lyophilized)

  • N-Methylhydroxylamine oxalate or hydrochloride

  • Lithium hydroxide (LiOH) or Sodium Borate buffer system

  • Guanidine hydrochloride (optional, for poorly soluble peptides)

  • High-purity water

  • Trifluoroacetic acid (TFA) for pH adjustment and HPLC

  • Acetonitrile (ACN), HPLC grade

  • Analytical and/or preparative RP-HPLC system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide in high-purity water or a suitable buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a denaturant like 6 M Guanidine-HCl can be used.

  • Cleavage Buffer Preparation: Prepare a 4 M solution of N-Methylhydroxylamine. For the oxalate salt, be mindful of the stoichiometry. Dissolve the salt in water and carefully adjust the pH to 9.0-9.2 with a concentrated base like LiOH. This is the stock solution.

    • Scientist's Note: Lithium hydroxide is often preferred over NaOH or KOH as lithium salts of the peptide products tend to be more soluble.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with an equal volume of the 4 M N-Methylhydroxylamine stock solution. This will result in a final concentration of 2 M N-Methylhydroxylamine and 0.5-2.5 mg/mL peptide.

  • Incubation: Incubate the reaction mixture at 45°C for 2-4 hours.

    • Self-Validation Checkpoint: To monitor the reaction progress, withdraw a small aliquot (e.g., 5 µL) at 1, 2, and 4 hours. Quench the reaction by adding 5 µL of 10% TFA and analyze by analytical RP-HPLC. You should observe a decrease in the starting material peak and the appearance of new peaks corresponding to the cleavage products.[9][15]

  • Reaction Quenching: After the desired level of cleavage is achieved (or at the 4-hour mark), terminate the reaction by acidifying the entire sample with TFA to a pH of 2-3.

  • Post-Reaction Cleanup: The high concentration of salts must be removed before analysis or further use. Use a C18 solid-phase extraction (SPE) cartridge or perform a buffer exchange via size-exclusion chromatography.

  • Analysis:

    • RP-HPLC: Analyze the desalted products using a C18 column with a standard water/acetonitrile gradient containing 0.1% TFA.[15][16] This will separate the cleavage fragments from any remaining starting material.

    • Mass Spectrometry: Confirm the identity of the cleavage products by determining their molecular weights.[15]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Incomplete Cleavage Reaction time is too short, or temperature is too low. Increase incubation time to 6-8 hours or raise the temperature to 60°C.[9] Ensure pH is accurately maintained at 9.0-9.2.
Peptide Precipitation The peptide or its fragments are insoluble in the cleavage buffer. Add a denaturant like 6 M Guanidine-HCl to the reaction mixture.
Multiple Unidentified Peaks Side reactions such as deamidation at other Asn sites or oxidation. Ensure the buffer is freshly prepared. Degassing the solution before incubation can minimize oxidation.

| Poor Recovery After Cleanup | Peptide fragments are adsorbing to the SPE cartridge or are too small to be retained. | Use a different SPE cartridge material or an alternative cleanup method like microdialysis. |

Protocol 2: On-Bead Cleavage of a Resin-Bound Peptide

This protocol is useful during solid-phase peptide synthesis (SPPS) to release a fragment from the resin, leaving the rest of the peptide attached for further modification.

Objective: To cleave an Asn-Gly site within a peptide that is still attached to the synthesis resin.

Materials and Reagents:

  • Peptide-resin with an accessible Asn-Gly sequence

  • N-Methylhydroxylamine oxalate or hydrochloride

  • N,N-Dimethylformamide (DMF)

  • High-purity water

  • Pyridine or Diisopropylethylamine (DIPEA) for pH adjustment

  • Dichloromethane (DCM) and Methanol (MeOH) for washing

  • Fritted syringe or peptide synthesis vessel

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in DMF for 30 minutes in a fritted syringe. Drain the DMF.

  • N-Terminal Deprotection: If the N-terminus is Fmoc-protected, it must be removed first. Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).[17]

  • Cleavage Cocktail Preparation: Prepare the cleavage solution. A typical mixture is N-Methylhydroxylamine (2 M) in a solution of 9:1 DMF:Water. Adjust the apparent pH of this solution to ~9 by the dropwise addition of pyridine or DIPEA.

    • Scientist's Note: Direct pH measurement in organic solvents is unreliable. The goal is to create a sufficiently basic environment for the cyclization step. Add base until the solution is just basic to wet pH paper.

  • On-Bead Reaction: Add the cleavage cocktail to the swollen resin (approx. 1 mL per 100 mg of resin). Seal the vessel and agitate gently at room temperature or 37°C for 4-8 hours.

  • Product Collection: Drain the cleavage solution from the resin into a collection tube. This solution contains your cleaved peptide fragment.

  • Resin Washing: Wash the resin 2-3 times with small volumes of the cleavage cocktail (without the N-Methylhydroxylamine) or 50% DMF/water to recover any remaining product. Combine these washes with the initial filtrate.

  • Work-Up: Evaporate the DMF from the collected solution under high vacuum. The remaining aqueous solution can then be acidified with TFA and purified as described in Protocol 1 (steps 6-7).

Advanced Applications & Considerations

The Asn-Gly cleavage strategy is not limited to simple linear peptides. It is a powerful tool in more complex synthetic workflows.

  • Recombinant Fusion Protein Cleavage: An Asn-Gly sequence can be intentionally engineered as a linker between a protein of interest and a purification tag (e.g., GST-tag or MBP-tag). After purification of the fusion protein, treatment with N-methylhydroxylamine provides a straightforward method to release the target protein with high purity.[5]

  • Cyclic Peptide Synthesis: A linear peptide can be synthesized on a resin with an N-terminal protecting group and a C-terminal Asn-Gly sequence. After synthesis, the N-terminal protecting group is removed, and on-bead treatment with N-methylhydroxylamine cleaves the C-terminal Gly, which can then cyclize with the newly deprotected N-terminus. This "cleavage-and-cyclization" strategy is an elegant method for producing head-to-tail cyclic peptides.[7][8]

Reaction Condition Summary

ParameterIn-SolutionOn-BeadKey Rationale
[N-Methylhydroxylamine] 1-2 M1-2 MHigh concentration drives the reaction kinetics.
pH / Base pH 9.0-9.2 (LiOH)Apparent pH ~9 (Pyridine/DIPEA)Alkaline conditions are required for the initial succinimide formation.[1]
Temperature 37 - 60 °CRoom Temp - 45 °CHigher temperatures accelerate cleavage but may increase side reactions.[9]
Time 2 - 6 hours4 - 12 hoursOn-bead reactions are often slower due to diffusion limitations.
Solvent Aqueous Buffer (± Denaturant)DMF / Water (e.g., 9:1)Solvent must solubilize reagents and swell the resin (for on-bead).

Overall Workflow Visualization

The following diagram provides a high-level overview of the entire process, from obtaining the peptide to analyzing the final cleaved products.

Workflow Start Start: Peptide with Asn-Gly Site (In Solution or on Resin) Prepare Prepare Cleavage Buffer (N-Methylhydroxylamine, pH 9) Start->Prepare React Incubate (e.g., 45°C, 4h) Start->React Prepare->React Quench Quench Reaction (Acidify with TFA) React->Quench Progress Confirmed Cleanup Desalt / Purify (SPE or HPLC) Quench->Cleanup Analyze Analyze Products (HPLC & Mass Spectrometry) Cleanup->Analyze End End: Characterized Fragments Analyze->End

Caption: General experimental workflow for peptide cleavage using N-Methylhydroxylamine.

References

  • Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. PMC, National Center for Biotechnology Information. [Link]

  • Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue. ACS Omega. [Link]

  • Cleavage from HMPA Resin. Aapptec Peptides. [Link]

  • Cleavage of asn-gly bonds by hydroxylamine. ResearchGate. [Link]

  • Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe. ACS Publications. [Link]

  • Cleavage of asn-gly bonds by hydroxylamine. PubMed. [Link]

  • Real-time monitoring of peptide cleavage using a nanopore probe. PubMed. [Link]

  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University. [Link]

  • SAFETY DATA SHEET - OmniPur® Tris (hydroxymethyl)aminomethane. Merck Millipore. [Link]

  • Hydroxylamine-induced cleavage of the asparaginyl-glycine motif in the production of recombinant proteins: the case of insulin-like growth factor I. PubMed. [Link]

  • The Synthesis of Cyclic Peptides. ResearchGate. [Link]

  • Hydroxylamine-induced cleavage of the asparaginyl-glycine motif in the production of recombinant proteins: the case of insulin-like growth factor I. Semantic Scholar. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]

  • Peptide Cleavage from Resin Protocol. CDN. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds. CoLab.ws. [Link]

  • Methods for the synthesis of cyclic peptides.
  • Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • Cleavage at Asn-Gly Bonds With Hydroxylamine. PubMed. [Link]

  • Method of hydrolysis of peptide bond.
  • Identification and analysis of the cleavage site in a signal peptide using SMOTE, dagging, and feature selection methods. Molecular Omics (RSC Publishing). [Link]

  • N-Methylhydroxylamine. Wikipedia. [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC, National Center for Biotechnology Information. [Link]

  • Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity. MDPI. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with N-Methylhydroxylamine Oxalate

Introduction: The Versatile Role of N-Methylhydroxylamine in Pharmaceutical Synthesis N-Methylhydroxylamine is a hydroxylamine derivative that serves as a highly versatile and valuable reagent in modern organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of N-Methylhydroxylamine in Pharmaceutical Synthesis

N-Methylhydroxylamine is a hydroxylamine derivative that serves as a highly versatile and valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its utility is rooted in its unique bifunctional nature, possessing both a nucleophilic nitrogen and oxygen, enabling the construction of several critical functional groups found in active pharmaceutical ingredients (APIs). While commonly supplied and stored as a stable hydrochloride salt, N-Methylhydroxylamine oxalate offers an alternative salt form for use in synthesis.[2] The free base, N-methylhydroxylamine, is often generated in situ from its salt form for immediate use, as it can be unstable and prone to exothermic decomposition.[2]

The primary applications of N-methylhydroxylamine in drug development include the synthesis of hydroxamic acids, which are prominent in enzyme inhibitors; the formation of nitrones, which are key precursors for complex heterocyclic scaffolds; and as a starting material for other essential reagents like N,O-dimethylhydroxylamine, the cornerstone of Weinreb amide synthesis.[1][3] This guide provides an in-depth exploration of these applications, focusing on the underlying chemical principles and offering detailed, field-proven protocols for researchers and drug development professionals.

Critical Safety and Handling Procedures

Working with N-Methylhydroxylamine salts requires strict adherence to safety protocols due to their potential hazards. The material is classified as harmful if swallowed and can cause serious skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always handle N-Methylhydroxylamine oxalate in a well-ventilated fume hood. Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[5][6]

  • Storage and Stability: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials, especially strong oxidizing agents.[4]

  • Handling: Avoid creating dust when handling the solid material.[6] Wash hands thoroughly after use. All equipment should be made of corrosion-resistant materials.[5]

  • Spill and Emergency Procedures:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

    • Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for chemical waste disposal.[7]

General Protocol: In Situ Liberation of Free N-Methylhydroxylamine

Most reactions require the free base form of N-methylhydroxylamine. This is typically generated from the salt form (hydrochloride or oxalate) just before or during the reaction. The oxalate salt, being the salt of a diprotic acid, requires two equivalents of a strong, non-nucleophilic base for complete neutralization.

Protocol 3.1: Generation of Free N-Methylhydroxylamine from Oxalate Salt
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend N-Methylhydroxylamine oxalate (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) at 0 °C (ice bath).

  • Base Addition: Slowly add a solution of a strong base (2.0 eq) dropwise with vigorous stirring. A common choice is sodium methoxide (NaOMe) in methanol. The choice of base and solvent should be compatible with the subsequent reaction.

    • Causality Note: The use of a strong base is necessary to deprotonate the N-methylhydroxylammonium cation. Adding it slowly at low temperature helps to control any potential exotherm. The byproduct, sodium oxalate, will precipitate from many organic solvents and can be removed by filtration.

  • Reaction: After the base addition is complete, stir the resulting suspension at 0 °C for 15-30 minutes.

  • Isolation (Optional): The precipitated oxalate salt (e.g., sodium oxalate) can be removed by filtration under an inert atmosphere. The resulting filtrate contains the free N-methylhydroxylamine and is typically used immediately in the next synthetic step.[1]

G cluster_workflow Workflow: Liberation of Free Base reagent N-Methylhydroxylamine Oxalate Salt mix Reaction Mixture (0°C) reagent->mix base Strong Base (2 eq) in Anhydrous Solvent base->mix filtration Filtration (Optional) mix->filtration product Solution of Free N-Methylhydroxylamine filtration->product Immediate Use byproduct Precipitated Oxalate Salt filtration->byproduct

Caption: General workflow for generating free N-methylhydroxylamine.

Application I: Synthesis of Hydroxamic Acids

Hydroxamic acids (R-CO-NHOH) are a crucial class of compounds in medicinal chemistry, renowned for their ability to act as potent inhibitors of metalloenzymes, most notably histone deacetylases (HDACs).[8][9] Their synthesis is a primary application of N-methylhydroxylamine. The reaction typically involves the nucleophilic attack of N-methylhydroxylamine on an activated carboxylic acid derivative.[10]

G cluster_mechanism Mechanism: Hydroxamic Acid Formation RCOOH Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-acylisourea) RCOOH->Active_Intermediate + Activator Activating Agent (e.g., EDC, CDI) Activator->Active_Intermediate Tetrahedral_Int Tetrahedral Intermediate Active_Intermediate->Tetrahedral_Int + CH3NHOH NMH N-Methylhydroxylamine (CH3-NH-OH) NMH->Tetrahedral_Int Product N-Methyl Hydroxamic Acid (R-CO-N(OH)-CH3) Tetrahedral_Int->Product - Leaving Group

Caption: Mechanism for N-methyl hydroxamic acid synthesis.

Protocol 4.1: Synthesis from Carboxylic Acids via CDI Activation

This protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid, forming a highly reactive acylimidazolide intermediate.

  • Activation: To a stirred solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add CDI (1.1 eq) in one portion at room temperature.[1]

  • Stirring: Stir the mixture for 45-60 minutes. Evolution of CO₂ gas will be observed as the acylimidazolide forms. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.

  • Hydroxylamine Addition: To this mixture, add a solution of free N-methylhydroxylamine (1.2 eq), prepared as described in Protocol 3.1.

  • Reaction: Allow the reaction to stir at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding 1 M HCl (aq). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

ParameterConditionCausality/Notes
Solvent Anhydrous DCM, THFAprotic solvents prevent premature hydrolysis of the activated intermediate.
Activating Agent CDI, EDC/HOBtCreates a better leaving group on the carbonyl carbon, facilitating nucleophilic attack.
Temperature Room TemperatureGenerally sufficient for the coupling reaction; some sensitive substrates may require cooling.
Stoichiometry Slight excess of CDI & NMHEnsures complete conversion of the limiting carboxylic acid.

Application II: Synthesis of Nitrones for Heterocyclic Scaffolds

Nitrones are valuable 1,3-dipolar species that readily undergo cycloaddition reactions with alkenes to form isoxazolidine rings.[1] This transformation is a powerful tool for constructing complex five-membered heterocyclic systems, which are common motifs in biologically active molecules. The formation of a nitrone involves the condensation of N-methylhydroxylamine with an aldehyde or a ketone.

Protocol 5.1: General Procedure for N-Methylnitrone Formation

This protocol utilizes a Dean-Stark apparatus to azeotropically remove water, driving the condensation equilibrium toward the product.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Reagents: Charge the flask with the aldehyde or ketone (1.0 eq) and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Hydroxylamine Addition: Add a solution of free N-methylhydroxylamine (1.1-1.5 eq) in the same solvent to the flask.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The solvent can be removed under reduced pressure. The crude nitrone is often used directly in the subsequent cycloaddition step without further purification. If necessary, purification can be achieved via chromatography or distillation.

G cluster_workflow Workflow: Nitrone Synthesis reagents Aldehyde/Ketone + Free N-Methylhydroxylamine reaction Reflux with Dean-Stark Trap reagents->reaction solvent Toluene solvent->reaction water Water (removed) reaction->water Azeotropic Removal product Crude Nitrone Solution reaction->product Used directly or purified

Caption: Workflow for synthesizing nitrones via condensation.

Application III: Precursor for Weinreb Amide Synthesis

While N-methylhydroxylamine itself does not directly form Weinreb amides, it is the immediate precursor to N,O-dimethylhydroxylamine, the key reagent for this transformation. Weinreb amides (N-methoxy-N-methylamides) are exceptionally useful intermediates because they react cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The synthesis first involves the preparation of N,O-dimethylhydroxylamine, often as its hydrochloride salt, which is then coupled with a carboxylic acid.

Protocol 6.1: Synthesis of Weinreb Amides from Carboxylic Acids

This protocol describes the coupling of a carboxylic acid with commercially available N,O-dimethylhydroxylamine hydrochloride.

  • Setup: Dissolve the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in an anhydrous solvent like DCM or DMF and cool the mixture to 0 °C.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) or triethylamine (TEA) dropwise to the mixture.

  • Coupling Agent: Add a suitable peptide coupling reagent (e.g., HBTU, HATU, or EDC/HOBt). Alternatively, a reagent like phosphorus oxychloride (POCl₃) (1.1 eq) can be added dropwise at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. The crude Weinreb amide is typically purified by silica gel chromatography.

SubstrateCoupling ReagentBaseTypical YieldReference
Aliphatic AcidPOCl₃DIPEA75-90%[1]
Aromatic AcidEDC/HOBtTEA80-95%[3]
α,β-Unsaturated AcidHATUDIPEA70-85%N/A

Conclusion

N-Methylhydroxylamine, sourced from its stable oxalate salt, is a potent and versatile reagent for the synthesis of key pharmaceutical intermediates. Its application in forming hydroxamic acids, nitrones, and as a precursor to Weinreb amide reagents provides medicinal chemists with reliable pathways to construct molecules with significant therapeutic potential. The protocols outlined in this guide, when combined with rigorous safety practices, offer a solid foundation for leveraging the full synthetic power of this important building block.

References

  • Singh, R. P., & Kumar, V. (2015). Methods for Hydroxamic Acid Synthesis. RSC Advances, 5(46), 36343-36360. Available at: [Link]

  • Kouassi, A. F., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. Available at: [Link]

  • Gallop, M. A., & Barrett, R. W. (1996). U.S. Patent No. 6,093,798A. Washington, DC: U.S. Patent and Trademark Office.
  • Schwartz, M. A., & Hudlicky, T. (2012). Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. RSC Advances, 2(29), 11318-11325. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]

  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: O-Methylhydroxylamine Hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020). SAFETY DATA SHEET: Sodium Oxalate. Retrieved from [Link]

  • Keth, J., Johann, T., & Frey, H. (2020). Hydroxamic Acid – An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. Biomacromolecules, 21(7), 2583-2599. Available at: [Link]

  • Sancineto, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(33), 21843-21849. Available at: [Link]

  • Yamamoto, H. (1996). U.S. Patent No. 5,510,511A. Washington, DC: U.S. Patent and Trademark Office.
  • Hesser, A. R., et al. (2018). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. ACS Infectious Diseases, 4(9), 1366-1372. Available at: [Link]

  • Zhang, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 13(5), 1123. Available at: [Link]

  • NextSDS. (n.d.). N-Methylhydroxylamine oxalate — Chemical Substance Information. Retrieved from [Link]

  • LeBel, N. A., et al. (1977). Nitrones for Intramolecular 1,3-Dipolar Cycloadditions. Organic Syntheses, 57, 85. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylhydroxylamine hydrochloride, 98%. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-Methylhydroxylamine Oxalate as a Reagent for Aldehyde Condensation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Reagent for N-Methyloxime Synthesis In the landscape of contemporary organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Reagent for N-Methyloxime Synthesis

In the landscape of contemporary organic synthesis and drug development, the formation of oximes and their derivatives represents a cornerstone transformation. These moieties are not only critical for the protection and purification of carbonyl compounds but also serve as precursors to a diverse array of nitrogen-containing functionalities, including amides, nitriles, and nitrones. The N-methyloxime, in particular, offers distinct advantages in terms of stability and synthetic utility. While N-methylhydroxylamine is typically supplied as a hydrochloride salt, this guide explores the unique characteristics and application of its oxalate salt in the condensation reaction with aldehydes.

The use of N-Methylhydroxylamine oxalate is predicated on the hypothesis that the oxalate dianion, being the conjugate base of a weak acid, may modulate the reaction environment in a favorable manner, potentially acting as an in-situ base or general acid/base catalyst. This application note provides a comprehensive guide to the synthesis, handling, and application of N-Methylhydroxylamine oxalate for the efficient conversion of aldehydes to their corresponding N-methyloximes.

The Chemistry of N-Methyloxime Formation: A Mechanistic Overview

The condensation of an aldehyde with N-methylhydroxylamine to form an N-methyloxime proceeds via a nucleophilic addition-elimination pathway. The reaction is typically pH-dependent, with the rate being optimal under mildly acidic conditions which facilitate both the nucleophilic attack of the hydroxylamine and the dehydration of the intermediate carbinolamine.

The proposed mechanism is as follows:

  • Liberation of the Free N-Methylhydroxylamine: In the case of N-Methylhydroxylamine oxalate, the free N-methylhydroxylamine can be liberated in situ by the addition of a suitable base. Given that oxalic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 1.25, pKa2 ≈ 4.2), the oxalate dianion itself possesses basic properties. However, for a more controlled and complete liberation of the free amine, an external base is recommended.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free N-methylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate.

  • Dehydration: Under the reaction conditions, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the final N-methyloxime product. This step is often the rate-determining step and can be facilitated by mild acid catalysis.

reaction_mechanism Aldehyde R-CHO Tetrahedral_Intermediate R-CH(O⁻)-N⁺H₂OCH₃ Aldehyde->Tetrahedral_Intermediate + CH₃NHOH N_Methylhydroxylamine CH₃NHOH Carbinolamine R-CH(OH)-NHOCH₃ Tetrahedral_Intermediate->Carbinolamine Proton Transfer N_Methyloxime R-CH=NOCH₃ Carbinolamine->N_Methyloxime - H₂O Water H₂O

Caption: Proposed reaction mechanism for N-methyloxime formation.

Synthesis of N-Methylhydroxylamine Oxalate: A Proposed Protocol

While N-Methylhydroxylamine oxalate is commercially available, this section provides a proposed laboratory-scale synthesis from the more common hydrochloride salt. This protocol is based on standard acid-base chemistry and may require optimization.

Materials:

  • N-Methylhydroxylamine hydrochloride

  • Oxalic acid dihydrate

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (for neutralization of the hydrochloride if starting from the free base)

Procedure:

  • Preparation of Free N-Methylhydroxylamine (if starting from hydrochloride):

    • Dissolve N-Methylhydroxylamine hydrochloride (1.0 eq) in a minimal amount of methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium hydroxide (1.0 eq) in methanol.

    • Stir the mixture at 0°C for 30 minutes.

    • Filter the precipitated sodium chloride and wash the solid with a small amount of cold methanol.

    • The resulting filtrate contains the free N-methylhydroxylamine and should be used immediately.

  • Salt Formation:

    • To the methanolic solution of free N-methylhydroxylamine (1.0 eq), slowly add a solution of oxalic acid dihydrate (0.5 eq, as oxalic acid is diprotic) in methanol.

    • Stir the mixture at room temperature for 1 hour.

    • The N-Methylhydroxylamine oxalate salt will precipitate from the solution.

    • To enhance precipitation, diethyl ether can be added as an anti-solvent.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization: The resulting white solid should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.

Experimental Protocol: Aldehyde Condensation using N-Methylhydroxylamine Oxalate

This protocol provides a general procedure for the condensation of aldehydes with N-Methylhydroxylamine oxalate. Optimization of solvent, base, and temperature may be necessary for specific substrates.

Materials:

  • Aldehyde (1.0 eq)

  • N-Methylhydroxylamine oxalate (1.1 eq)

  • Base (e.g., Sodium carbonate, Triethylamine, Pyridine) - see discussion below

  • Solvent (e.g., Ethanol, Methanol, Dichloromethane, Tetrahydrofuran)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

A Note on Stoichiometry and the Role of the Base:

Since N-Methylhydroxylamine oxalate is a salt of a weak base and a weak diprotic acid, the stoichiometry of the added base is crucial. The oxalate dianion can act as a base, but its basicity may not be sufficient to drive the reaction to completion for all substrates. Therefore, the addition of an external base is recommended.

  • Option 1 (Mild Base): Use a base like sodium carbonate (Na₂CO₃) at approximately 1.2 equivalents. This should be sufficient to liberate the free N-methylhydroxylamine.

  • Option 2 (Organic Base): For reactions in non-polar organic solvents, an organic base such as triethylamine (Et₃N) or pyridine (1.2 - 2.0 eq) can be used.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol, 0.2-0.5 M).

    • Add N-Methylhydroxylamine oxalate (1.1 eq) to the solution.

    • Add the selected base (e.g., sodium carbonate, 1.2 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux (40-80°C), depending on the reactivity of the aldehyde.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude N-methyloxime can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

experimental_workflow Start Dissolve Aldehyde, N-Methylhydroxylamine Oxalate, and Base in Solvent React Stir at RT or Reflux (Monitor by TLC) Start->React Workup_1 Solvent Removal React->Workup_1 Workup_2 Aqueous Work-up and Extraction Workup_1->Workup_2 Workup_3 Drying and Concentration Workup_2->Workup_3 Purification Purification (Chromatography or Recrystallization) Workup_3->Purification Product Pure N-Methyloxime Purification->Product

Caption: General experimental workflow for N-methyloxime synthesis.

Data Presentation: Representative Aldehyde Condensations

The following table provides a representative, though theoretical, summary of expected outcomes for the condensation of various aldehydes with N-Methylhydroxylamine oxalate. Actual yields may vary depending on the specific reaction conditions and substrate.

EntryAldehydeBase (eq)SolventTemp. (°C)Time (h)Expected Yield (%)
1BenzaldehydeNa₂CO₃ (1.2)EtOH602>90
24-NitrobenzaldehydeNa₂CO₃ (1.2)EtOH801>95
34-MethoxybenzaldehydePyridine (1.5)DCM404>85
4CinnamaldehydeEt₃N (1.5)THF256>80
5HeptanalNa₂CO₃ (1.2)MeOH253>90

Analytical Characterization of N-Methyloximes

A self-validating protocol relies on robust analytical techniques to confirm the identity and purity of the product.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The N-methyloxime product will typically have a different Rf value than the starting aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a characteristic singlet for the N-O-CH₃ protons around δ 3.8-4.2 ppm. The aldehydic proton of the starting material (δ 9.5-10.5 ppm) will be absent, and a new signal for the CH =N proton will appear in the region of δ 6.5-8.5 ppm. The product may exist as a mixture of (E) and (Z) isomers, which can lead to two sets of signals.

    • ¹³C NMR: The carbonyl carbon of the aldehyde (δ 190-200 ppm) will be replaced by the imine carbon (C=N) signal around δ 140-160 ppm. A signal for the N-O-C H₃ carbon will be observed around δ 60-65 ppm.

  • Infrared (IR) Spectroscopy: The strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) will disappear and be replaced by a C=N stretching vibration, which is typically weaker and appears in the range of 1620-1680 cm⁻¹. A C-O stretch from the N-O-CH₃ group will also be present.

  • Mass Spectrometry (MS): Provides the molecular weight of the N-methyloxime, confirming the successful condensation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently active aldehyde- Inadequate liberation of free N-methylhydroxylamine- Low reaction temperature- Increase reaction temperature and/or time.- Use a stronger base or increase the stoichiometry of the base.- Consider a more polar solvent.
Incomplete Reaction - Equilibrium has been reached- Insufficient reagent or base- Use a slight excess of N-Methylhydroxylamine oxalate and base.- If water is a byproduct, consider using a Dean-Stark trap to remove it.
Formation of Side Products - Aldol condensation of the aldehyde (if it has α-hydrogens)- Decomposition of the product or starting material- Run the reaction at a lower temperature.- Use a milder base.- Ensure the purity of the starting materials.

Conclusion and Future Outlook

N-Methylhydroxylamine oxalate presents itself as a viable and potentially advantageous reagent for the synthesis of N-methyloximes from aldehydes. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its utility. The possibility of the oxalate counter-ion playing a role in the reaction mechanism opens up an interesting area for further investigation. Future work could involve a systematic study comparing the efficacy of the oxalate salt to the hydrochloride salt across a range of substrates and reaction conditions to fully elucidate its benefits. As the demand for efficient and robust synthetic methodologies continues to grow in the pharmaceutical and chemical industries, the exploration of novel reagents like N-Methylhydroxylamine oxalate will be paramount.

References

  • Organic Syntheses Procedure for nitrone formation (provides a protocol for generating free N-methylhydroxylamine from its hydrochloride salt): [Link]

  • MDPI article on mechanochemical synthesis of oximes (discusses oxime formation from aldehydes): [Link]

  • PMC article on solvent-free synthesis of nitrones (describes condensation of carbonyl compounds with N-methylhydroxylamine hydrochloride): [Link]

  • Oriental Journal of Chemistry article on the use of oxalic acid as a catalyst for oximation (supports the potential role of oxalate in the reaction): [Link]

Application

The Role of N-Methylhydroxylamine in Catalytic Reductions: A Detailed Guide for Researchers

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of catalytic methods involving N-Methylhydroxylamine. While direct, well-document...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of catalytic methods involving N-Methylhydroxylamine. While direct, well-documented protocols for using N-Methylhydroxylamine oxalate as a primary reducing agent in catalytic transfer hydrogenation are not prevalent in existing literature, this document will elucidate the established roles of N-methylhydroxylamine in synthesis and catalysis. We will delve into its common applications, provide detailed protocols for related transformations, and explore the potential, albeit less documented, implications of the oxalate counter-ion in catalytic systems.

Introduction to N-Methylhydroxylamine: Properties and Reactivity

N-Methylhydroxylamine (CH₃NHOH) is a hydroxylamine derivative that serves as a versatile reagent in organic synthesis. It is most commonly available and handled as its hydrochloride salt (N-methylhydroxylamine hydrochloride) due to the greater stability of the salt form compared to the free base.[1] The free base can be generated in situ when needed for a reaction.

The reactivity of N-methylhydroxylamine is characterized by the nucleophilicity of the nitrogen atom and the presence of the N-O bond. This dual nature allows it to participate in a variety of transformations, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Established Roles of N-Methylhydroxylamine in Organic Synthesis

While the focus of this guide is on catalytic reduction, it is crucial to first understand the well-established, non-reductive applications of N-methylhydroxylamine, as these often form the basis for more complex transformations.

Synthesis of Weinreb Amides

A primary application of a derivative of N-methylhydroxylamine, N,O-dimethylhydroxylamine, is in the formation of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are highly stable intermediates that react with organometallic reagents to produce ketones, avoiding the common over-addition that leads to tertiary alcohols.

Formation of Nitrones

N-Methylhydroxylamine readily reacts with aldehydes and ketones to form nitrones. These 1,3-dipolar species are valuable intermediates in the synthesis of nitrogen-containing heterocycles through cycloaddition reactions.

Catalytic Hydrogenation for the Synthesis of N-Methylhydroxylamine

A key industrial application of catalytic hydrogenation is in the production of N-methylhydroxylamine itself. The controlled reduction of nitromethane is a primary route to this important reagent.

A patented process describes the hydrogenation of nitromethane in a solvent like methanol, using a palladium catalyst in the presence of diethylenetriaminepentaacetic acid (DTPA) or its salt. This process is designed for high yield and purity on an industrial scale.

N-Methylhydroxylamine in the Context of Catalytic Transfer Hydrogenation: An Exploration

Catalytic transfer hydrogenation is a powerful technique that utilizes a hydrogen donor molecule in the presence of a catalyst to effect the reduction of a substrate. Common hydrogen donors include formic acid, isopropanol, and hydrazine. The use of N-methylhydroxylamine or its salts as a primary hydrogen donor in this context is not widely reported. However, we can explore the theoretical possibilities and related transformations.

The Potential Role of the Oxalate Anion in Catalysis

The user's specific interest in N-Methylhydroxylamine oxalate prompts an examination of the oxalate anion's potential role in a catalytic cycle. Oxalate can act as a bidentate ligand, forming stable complexes with transition metals like palladium.[2] This complexation could influence the catalyst's electronic properties, stability, and reactivity.

In some palladium-catalyzed reactions, oxalate has been used as a precursor for other functionalities, though not typically in the context of a hydrogen donor for reduction.[3] It is conceivable that in a hypothetical catalytic cycle, the oxalate could modulate the activity of the metal center, but there is no direct evidence to suggest it facilitates hydrogen transfer from the N-methylhydroxylamine cation.

The following diagram illustrates the potential interaction of oxalate with a palladium center, a key step in many palladium-catalyzed reactions.

Caption: Potential coordination of oxalate to a palladium catalyst.

Protocols for Reactions Involving N-Methylhydroxylamine

Given the lack of specific protocols for catalytic reductions using N-Methylhydroxylamine oxalate, we present detailed protocols for well-established reactions where N-methylhydroxylamine is a key reagent. These protocols provide a practical foundation for working with this compound.

Protocol for the in situ Generation of Free N-Methylhydroxylamine

This protocol is fundamental for many reactions that require the free base form of N-methylhydroxylamine.

Materials:

  • N-Methylhydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve N-Methylhydroxylamine hydrochloride (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • In a separate flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the cooled N-methylhydroxylamine hydrochloride solution.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-30 minutes. A precipitate of sodium chloride will form.

  • Filter the mixture to remove the precipitated sodium chloride.

  • The resulting filtrate contains the free N-methylhydroxylamine and can be used directly in the subsequent reaction.

Workflow Diagram:

In Situ Generation of N-Methylhydroxylamine cluster_start Starting Materials cluster_process Process cluster_products Products N-Methylhydroxylamine HCl N-Methylhydroxylamine HCl Mixing in Methanol at 0°C Mixing in Methanol at 0°C N-Methylhydroxylamine HCl->Mixing in Methanol at 0°C Sodium Methoxide Sodium Methoxide Sodium Methoxide->Mixing in Methanol at 0°C Stirring at Room Temperature Stirring at Room Temperature Mixing in Methanol at 0°C->Stirring at Room Temperature Filtration Filtration Stirring at Room Temperature->Filtration N-Methylhydroxylamine (Free Base in Solution) N-Methylhydroxylamine (Free Base in Solution) Filtration->N-Methylhydroxylamine (Free Base in Solution) Sodium Chloride (Precipitate) Sodium Chloride (Precipitate) Filtration->Sodium Chloride (Precipitate)

Caption: Workflow for generating free N-methylhydroxylamine.

Protocol for the Catalytic Hydrogenation of Nitromethane to N-Methylhydroxylamine Hydrochloride

This protocol is based on a patented industrial process and demonstrates the synthesis of the reagent itself.

Materials:

  • Nitromethane

  • Methanol

  • Palladium catalyst (e.g., 5% Pd on carbon)

  • Diethylenetriaminepentaacetic acid (DTPA) or a salt thereof

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Aqueous hydrochloric acid

Procedure:

  • In a high-pressure reactor, prepare a solution of nitromethane in methanol.

  • Add a catalytic amount of the palladium catalyst and DTPA (or its salt) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the reaction temperature and maintain vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate containing N-methylhydroxylamine, add aqueous hydrochloric acid at a controlled temperature (e.g., 5-25 °C) to precipitate N-methylhydroxylamine hydrochloride.

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Reaction Parameters Summary:

ParameterValue/Range
Substrate Nitromethane
Catalyst Palladium on a support
Solvent Methanol
Additive DTPA or its salt
Hydrogen Pressure Varies by specific process
Temperature Varies by specific process
Product N-Methylhydroxylamine
Final Product N-Methylhydroxylamine hydrochloride

Conclusion and Future Perspectives

N-Methylhydroxylamine is a valuable and versatile reagent in modern organic synthesis, with its primary roles being in the formation of Weinreb amides and nitrones. The catalytic hydrogenation of nitromethane provides an efficient route to its synthesis.

The specific application of N-Methylhydroxylamine oxalate as a hydrogen donor in catalytic reduction is not a well-documented area of research. While the oxalate anion is known to interact with transition metal catalysts, its role in facilitating transfer hydrogenation from N-methylhydroxylamine remains speculative.

Future research could explore the potential of N-methylhydroxylamine and its various salts as hydrogen donors in catalytic transfer hydrogenation. A systematic study of different counter-ions (including oxalate), catalysts, and substrates would be necessary to determine the feasibility and potential advantages of such a methodology. For now, researchers should rely on the established and well-documented applications of N-methylhydroxylamine, particularly its hydrochloride salt, for their synthetic needs.

References

  • Palladium-Catalyzed Decarboxylative Ortho-Ethoxycarbonylation of O-Methyl Ketoximes and 2-Arylpyridines with Potassium Oxalate Monoester. (2015). Organic Letters. [Link]

  • N-Methylhydroxylamine - Wikipedia. (n.d.). [Link]

  • Process to produce n-methylydroxylamine hydrochloride. (2015).
  • The influence of acetate and oxalate as simple organic ligands on the behavior of palladium in surface environments. (2016). ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). Molecules. [Link]

Sources

Method

The Expanding Role of N-Methylhydroxylamine in Bioorthogonal Click Chemistry: Applications and Protocols

Introduction: Beyond Traditional Synthesis N-Methylhydroxylamine, a versatile synthetic reagent, is most commonly supplied as its hydrochloride or oxalate salt to ensure stability.[1] While traditionally recognized for i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Traditional Synthesis

N-Methylhydroxylamine, a versatile synthetic reagent, is most commonly supplied as its hydrochloride or oxalate salt to ensure stability.[1] While traditionally recognized for its role in the synthesis of Weinreb amides and as a precursor for nitrones in classic 1,3-dipolar cycloadditions, its application has significantly expanded into the realm of "click" chemistry.[2] Specifically, N-methylhydroxylamine is a key player in a class of bioorthogonal reactions that proceed with high efficiency and selectivity in complex biological environments without the need for a cytotoxic copper catalyst.

This guide delves into the modern applications of N-methylhydroxylamine within two major facets of advanced click chemistry: Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) for stable bioconjugation and an innovative "click-to-release" strategy leveraging its reaction with strained alkynes for controlled molecular release. We will explore the underlying mechanisms, provide detailed protocols for researchers, and discuss the practical implications for drug development and chemical biology. While N-methylhydroxylamine hydrochloride is more commonly cited in literature, the oxalate salt can also serve as a stable source of the active reagent.

Core Application 1: Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC has emerged as a powerful bioorthogonal reaction for labeling peptides, proteins, and other biomolecules.[3] This reaction involves the [3+2] cycloaddition between a nitrone (the 1,3-dipole) and a strained alkyne, such as a cyclooctyne (the dipolarophile), to form a stable N-alkylated isoxazoline linkage.[3][] The significant ring strain of the cyclooctyne (approximately 18 kcal/mol) dramatically lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures.[5]

N-Methylhydroxylamine is crucial as it is used for the in situ generation of the reactive nitrone moiety on a target biomolecule, typically from an aldehyde.[3] This is often achieved by the periodate oxidation of an N-terminal serine or threonine residue on a protein, which creates a glyoxal group that can be converted to an aldehyde.[6]

Mechanism of SPANC

The overall workflow and reaction mechanism are depicted below. The process begins with the modification of a biomolecule to introduce an aldehyde group. This aldehyde then condenses with N-methylhydroxylamine to form a nitrone in situ. This transient nitrone is then rapidly trapped by a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), to yield the final, stable conjugate.

SPANC_Mechanism cluster_workflow Experimental Workflow cluster_reaction Chemical Mechanism P_Ser Protein with N-terminal Serine P_Ald Protein with N-terminal Aldehyde P_Ser->P_Ald NaIO4 Oxidation P_Nit In situ Nitrone Formation P_Ald->P_Nit + N-Methylhydroxylamine (in the presence of p-anisidine) P_Conj Final Protein Conjugate P_Nit->P_Conj + Strained Alkyne (e.g., BCN, DBCO) Aldehyde R-CHO (on Biomolecule) Nitrone R-CH=N+(CH3)-O- (Nitrone Intermediate) Aldehyde->Nitrone Condensation (-H2O) NMH CH3-NH-OH (N-Methylhydroxylamine) NMH->Nitrone Product N-alkylated Isoxazoline Nitrone->Product [3+2] Cycloaddition Alkyne Strained Alkyne Alkyne->Product

Caption: Workflow and mechanism of SPANC for protein labeling.

Protocol 1: Site-Specific Protein Labeling via SPANC

This protocol details the N-terminal labeling of a protein containing a serine residue.

Materials:

  • Protein with an N-terminal serine (e.g., Interleukin-8) in a suitable buffer (e.g., 2 mM ammonium acetate, pH 6.9).[6]

  • N-Methylhydroxylamine hydrochloride or oxalate.

  • Sodium periodate (NaIO₄).

  • p-Methoxybenzenethiol.

  • p-Anisidine (catalyst for nitrone formation).

  • Strained alkyne probe (e.g., BCN-PEG-Biotin or DBCO-Fluorophore).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Protein Oxidation: To your protein solution (e.g., at 1 mg/mL), add 1.1 equivalents of NaIO₄. Incubate for 1 hour at room temperature to oxidize the N-terminal serine to an aldehyde.[6]

  • Quenching: Add 6.6 equivalents of p-methoxybenzenethiol to quench any excess periodate and prevent side reactions. Incubate for 1-2 hours at room temperature.[6] This step is critical to prevent the oxidation of N-methylhydroxylamine in the subsequent step.[6]

  • Nitrone Formation and Cycloaddition:

    • Add 10 equivalents of N-methylhydroxylamine salt and 10 equivalents of p-anisidine to the reaction mixture.[6]

    • Immediately add 25 equivalents of the strained alkyne probe.[6]

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature.

  • Analysis and Purification: The reaction progress and final product can be analyzed by mass spectrometry (e.g., ESI-MS). The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.

Core Application 2: "Click-to-Release" Systems

A more recent and highly innovative application of N-methylhydroxylamine derivatives is in "click-to-release" or bioorthogonal cleavage chemistry.[7][8] This strategy utilizes the reaction between a mono-alkyl-hydroxylamine and a specially designed cyclooctyne that bears a leaving group (e.g., a drug molecule) at the propargylic position.

The initial click reaction forms a hydroxyaminooctene intermediate. This intermediate is poised to undergo a rapid, spontaneous 1,4-elimination, which cleaves the propargylic leaving group and results in the formation of a stable nitroneoctene product.[8] This approach allows for the controlled release of a payload at a specific site where the hydroxylamine and cyclooctyne components can react.

Mechanism of Click-to-Release

The key to this system is the design of the cyclooctyne. The payload is attached via a linkage that can be cleaved upon the 1,4-elimination cascade triggered by the hydroxylamine.

Release_Mechanism Reactants Mono-alkyl-hydroxylamine + Cyclooctyne-Payload Intermediate N-alkyl-hydroxyl-enamine Intermediate Reactants->Intermediate Click Reaction Elimination Spontaneous 1,4-Elimination Intermediate->Elimination Products Released Payload (Drug) + Nitroneoctene Byproduct Elimination->Products

Caption: General mechanism for click-to-release chemistry.

Conceptual Protocol 2: Triggered Release of a Caged Fluorophore

This protocol outlines a conceptual experiment to demonstrate payload release.

Materials:

  • A "caged" cyclooctyne probe with a fluorophore attached via a cleavable linker (COT-linker-Fluorophore).

  • A mono-alkyl-hydroxylamine derivative (e.g., a cell-penetrating peptide conjugated to N-methylhydroxylamine).

  • Reaction buffer (e.g., PBS with 20% DMSO).[8]

Procedure:

  • Preparation: Prepare a stock solution of the COT-linker-Fluorophore (e.g., 50 µM in reaction buffer). Prepare a stock solution of the hydroxylamine-containing trigger molecule (e.g., 250 µM in reaction buffer).

  • Initiation: Mix the two solutions. The final concentrations will depend on the reaction kinetics but can be guided by literature values.[8]

  • Monitoring Release: Monitor the release of the fluorophore over time by measuring the increase in fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths.[8]

  • Kinetics Analysis: The release can also be quantified by taking aliquots at various time points and analyzing them by HPLC to determine the concentration of the released payload versus the starting material.[8]

Quantitative Data and Reagent Comparison

The kinetics of these reactions are a key advantage. While traditional copper-catalyzed click reactions are fast, these strain-promoted systems operate without a toxic catalyst, making them highly suitable for in vivo applications.

Reaction TypeReagentsSecond-Order Rate Constant (k₂)Typical ConditionsReference(s)
SPANC Nitrone + CyclooctynolUp to 39 M⁻¹s⁻¹Aqueous buffer, pH ~7, room temp.[3][6]
Retro-Cope Elimination N,N-dialkylhydroxylamine + CyclooctyneUp to 84 M⁻¹s⁻¹Acetonitrile or aqueous buffer, room temp.[9][10]
Click-to-Release Mono-alkyl-hydroxylamine + COTFast, near-quantitative releaseAqueous buffer, room temp.[7][8]

Safety and Handling

N-Methylhydroxylamine salts are hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11] It is classified as a skin and eye irritant and may cause respiratory tract irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat when handling the compound.

  • Handling: Use with adequate ventilation. Minimize dust generation. Wash thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if any symptoms persist.

Conclusion

N-Methylhydroxylamine has successfully transitioned from a classical reagent to a sophisticated tool in the bioorthogonal chemistry toolbox. Its ability to form nitrones in situ for SPANC reactions provides a robust method for stable and specific bioconjugation. Furthermore, the development of hydroxylamine-triggered click-to-release systems opens new avenues for spatiotemporally controlled drug delivery and the activation of molecular probes. These applications underscore the continued importance of fundamental reagents in cutting-edge chemical biology and drug development research.

References

Sources

Application

Application Note: N-Methylhydroxylamine Oxalate in Advanced Cross-Coupling Reactions

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary N-Methylhydroxylamine (N-MeHA) is a highly versatile bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

N-Methylhydroxylamine (N-MeHA) is a highly versatile bifunctional reagent in modern organic synthesis. While historically recognized for its role in synthesizing Weinreb amides, recent breakthroughs have positioned N-MeHA as a critical enabler in transition-metal-catalyzed cross-coupling reactions. By utilizing the bench-stable, non-hygroscopic N-methylhydroxylamine oxalate salt, researchers can predictably generate transient directing groups, facilitate polarity-reversed transmetalations, and drive deoxygenative C–N couplings.

This application note details the mechanistic causality, experimental protocols, and quantitative outcomes of utilizing N-MeHA oxalate in three state-of-the-art cross-coupling paradigms:

  • Nitrone-Directed Palladium-Catalyzed C(sp2)–H Functionalization

  • Polarity-Reversed Acyl Palladium(II) Cross-Coupling

  • Nickel-Catalyzed Double Deoxygenative C–N Coupling

Rationale for the Oxalate Salt

The free base of N-methylhydroxylamine is volatile, prone to rapid oxidation, and difficult to handle stoichiometrically. The hydrochloride salt is hygroscopic, which can introduce variable amounts of water into moisture-sensitive catalytic cycles. N-Methylhydroxylamine oxalate provides an optimal balance: it is highly crystalline, anhydrous, and bench-stable for years. During cross-coupling workflows, the oxalate counterion is easily neutralized in situ using mild bases (e.g., sodium acetate or potassium carbonate), liberating the active nucleophile without generating strongly acidic or coordinating byproducts that could poison palladium or nickel catalysts.

Application I: Nitrone-Directed Palladium-Catalyzed C(sp2)–H Functionalization

Mechanistic Causality

The synthesis of strained polycyclic nitrogen scaffolds, such as benzocyclobutenone-derived ketonitrones, requires overcoming significant steric strain. By condensing a haloaryl aldehyde with N-MeHA oxalate, an aldonitrone is formed. The highly nucleophilic nitrone oxygen serves as a powerful, transient directing group. Following the oxidative addition of Pd(0) into the C–Br bond, the nitrone oxygen coordinates to the electrophilic Pd(II) center. This pre-organization forces the metal into close spatial proximity with the adjacent C(sp2)–H bond, drastically lowering the activation energy required for the concerted metalation-deprotonation (CMD) step, ultimately driving the intramolecular cross-coupling [1].

G A Haloaryl Aldehyde B N-MeHA Oxalate Condensation A->B C Aldonitrone (Directing Group) B->C D Pd(0) Oxidative Addition C->D Pd(OAc)2, Ligand E C(sp2)-H Activation D->E O-Coordination F Reductive Elimination E->F G Strained Ketonitrone (Product) F->G

Fig 1: Catalytic cycle of nitrone-directed Pd-catalyzed C(sp2)-H cross-coupling.

Self-Validating Experimental Protocol

Objective: Synthesis of benzocyclobutenone-derived ketonitrones (BCBn).

  • In Situ Nitrone Formation:

    • Charge a flame-dried Schlenk flask with the bromoaryl aldonitrone precursor (1.0 mmol), N-methylhydroxylamine oxalate (0.6 mmol, equivalent to 1.2 mmol of the free base), and anhydrous NaOAc (1.5 mmol).

    • Suspend in anhydrous methanol (5 mL) and stir at 25 °C for 2 hours.

    • Validation Step: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction must show complete consumption of the aldehyde before proceeding to avoid catalyst poisoning by unreacted aldehyde.

  • Solvent Exchange & Catalyst Loading:

    • Evaporate the methanol under reduced pressure. Redissolve the crude mixture in anhydrous 1,4-dioxane (10 mL).

    • Add Pd(OAc)₂ (5 mol%), rac-BINAP (10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Cross-Coupling:

    • Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon.

    • Heat the mixture to 110 °C for 16 hours.

  • Workup:

    • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography.

Application II: Polarity-Reversed Acyl Palladium(II) Cross-Coupling

Mechanistic Causality

Traditional cross-coupling of acyl electrophiles with organometallics is well established. However, using acyl anions (umpolung) in cross-coupling is notoriously difficult due to their instability. N-MeHA provides an elegant solution. Condensation of N-MeHA oxalate with MIDA-protected benzeneacetaldehydes yields boryl nitrones. The steric bulk of the N-methyl group drives a thermal rearrangement into an O-boryl N-oxyenamine. This intermediate effectively reverses the polarity of the acylboronate, allowing it to act as an acyl anion equivalent that readily undergoes transmetalation with aryl-Pd(II) halide species to form complex diaryl ketones [2].

Quantitative Data Summary

The table below summarizes the efficiency of this N-MeHA-enabled polarity-reversed cross-coupling across various aryl bromides [2].

Aryl Halide Coupling PartnerAcylboronate EquivalentProduct FormedIsolated Yield (%)
p-BromoanisoleAliphatic MIDA boronateKetone 3a85%
m-BromoanisoleAliphatic MIDA boronateKetone 3b82%
o-BromoanisoleAliphatic MIDA boronateKetone 3c78%
p-Bromo-N,N-dimethylanilineAliphatic MIDA boronateKetone 3d74%
Self-Validating Experimental Protocol

Objective: Synthesis of Diaryl Ketones via Polarity-Reversed Cross-Coupling.

  • Condensation & Rearrangement:

    • Combine the β-BMIDA benzeneacetaldehyde (1.0 mmol), N-MeHA oxalate (0.55 mmol), and K₂CO₃ (1.1 mmol) in acetonitrile (5 mL).

    • Stir at 50 °C for 4 hours.

    • Validation Step: Analyze an aliquot via ¹H NMR. The disappearance of the nitrone proton and the appearance of the enamine alkene proton confirm the successful thermal rearrangement.

  • Cross-Coupling:

    • To the same vessel, add the aryl bromide (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Cu(OAc)₂ (20 mol%), and Cs₂CO₃ (1.5 mmol).

    • Stir at 80 °C for 12 hours under an Argon atmosphere.

  • Isolation:

    • Quench with saturated aqueous NH₄Cl, extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and purify by flash chromatography.

Application III: Nickel-Catalyzed Double Deoxygenative C–N Coupling

Mechanistic Causality

While N-MeHA is typically used to build structures incorporating the N–O bond, recent advances leverage the inherent weakness of this bond for deoxygenative cross-coupling. By converting N-MeHA into an acyloxyamine (e.g., O-benzoyl-N-benzyl-N-methylhydroxylamine), the N–O bond becomes highly susceptible to oxidative addition by a low-valent Nickel(0) catalyst. Using a silane as a terminal reductant, the oxygen is stripped away, driving a double deoxygenative C–N coupling that yields highly functionalized alkylated tertiary amines [3].

G N1 N-MeHA Oxalate N2 Acyloxyamine (O-benzoyl-N-benzyl-N-methyl) N1->N2 Benzoylation/Benzylation N5 N-O Bond Oxidative Addition N2->N5 N3 NiCl2 / cataCXiumA Catalyst System N3->N5 Active Ni(0) N4 Silane Reductant (PhSiH3) N4->N5 Deoxygenation N6 Alkylated Amine (C-N Coupling Product) N5->N6 Double Deoxygenative Coupling

Fig 2: Logic flow of Ni-catalyzed double deoxygenative C-N coupling from N-MeHA derivatives.

Self-Validating Experimental Protocol

Objective: Synthesis of N-benzyl-N-methyl-1-phenylmethanamine.

  • Precatalyst Activation:

    • In a nitrogen-filled glovebox, charge a vial with NiCl₂ (10 mol%) and cataCXiumA ligand (20 mol%). Dissolve in anhydrous 1,2-dichloroethane (DCE, 2 mL) and stir for 10 minutes to ensure complexation.

  • Coupling Reaction:

    • Add O-benzoyl-N-benzyl-N-methylhydroxylamine (0.2 mmol, derived from N-MeHA oxalate) to the vial.

    • Add phenylsilane (PhSiH₃, 2.0 equiv) dropwise. Caution: Gas evolution may occur.

    • Seal the vial, remove it from the glovebox, and heat at 70 °C for 12 hours.

    • Validation Step: GC-MS analysis of the crude mixture should show the complete disappearance of the acyloxyamine mass and the emergence of the deoxygenated amine mass.

  • Purification:

    • Dilute with ethyl acetate, wash with 1M NaOH to remove silanol byproducts, dry the organic layer, and purify via basic alumina chromatography.

Concluding Remarks & Best Practices

When utilizing N-Methylhydroxylamine oxalate in cross-coupling reactions, the choice of base is the most critical variable. Because the oxalate salt contains two equivalents of N-MeHA per one equivalent of oxalic acid, precisely 2.0 equivalents of a monobasic salt (or 1.0 equivalent of a dibasic salt like K₂CO₃) are required merely to neutralize the counterion. Failure to account for this stoichiometry will result in an acidic reaction medium, which rapidly degrades both Pd and Ni catalytic species. Always pre-stir the N-MeHA oxalate with the base for 15–30 minutes prior to the introduction of the transition metal catalyst to ensure a neutral, highly active coupling environment.

References

  • Palladium-Catalyzed Access to Benzocyclobutenone-Derived Ketonitrones via C(sp2)–H Functionalization. Organic Letters (2022). 1

  • Acylboronates in Polarity-Reversed Generation of Acyl Palladium(II) Intermediates. Organic Letters (2021).2

  • Nickel-Catalyzed Double Deoxygenative C–N Coupling of Acyloxyamines. Organic Letters (2024). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylhydroxylamine Oxalate Handling &amp; Solubilization

Welcome to the Reagent Troubleshooting Guide for N-Methylhydroxylamine Oxalate . This document is designed for researchers, process chemists, and drug development professionals struggling with the poor solubility of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reagent Troubleshooting Guide for N-Methylhydroxylamine Oxalate . This document is designed for researchers, process chemists, and drug development professionals struggling with the poor solubility of this reagent in non-polar organic solvents.

Below, you will find mechanistic explanations, field-proven troubleshooting FAQs, quantitative comparisons, and self-validating experimental protocols to successfully integrate this reagent into your synthetic workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why does N-Methylhydroxylamine oxalate crash out or fail to react in non-polar solvents like DCM or toluene? A1: N-Methylhydroxylamine is commercially supplied as an oxalate salt (often a hemi-oxalate) to ensure shelf stability, as the neat free base is highly prone to oxidation and disproportionation[1]. This salt exists as a rigid ionic lattice. Non-polar solvents like dichloromethane (DCM), toluene, or hexanes have low dielectric constants and cannot provide the solvation energy required to overcome the strong electrostatic interactions between the N-methylhydroxylammonium cations and the oxalate anions. Consequently, the salt remains entirely insoluble, preventing it from participating in homogeneous organic reactions.

Q2: How can I effectively solubilize this reagent for anhydrous reactions in non-polar media? A2: You must perform a metathesis reaction to generate the free base (neutral N-methylhydroxylamine). This is typically achieved using a strong alkoxide base in a polar bridging solvent, followed by a solvent swap. For example, reacting the salt with sodium methoxide in methanol precipitates sodium oxalate, leaving the free N-methylhydroxylamine in solution[2]. The methanol is subsequently swapped for toluene via distillation. Causality Note: Methanol is chosen because it solubilizes both the starting salt and the alkoxide base, but acts as an anti-solvent for the resulting sodium oxalate by-product, driving the equilibrium forward via irreversible precipitation.

Q3: Can I bypass the anhydrous free-basing step if my electrophile is water-sensitive? A3: If your electrophile can tolerate a temporary biphasic system, you can utilize Phase Transfer Catalysis (PTC). In this approach, the oxalate salt is dissolved in an aqueous alkaline layer, neutralizing it in situ. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), forms a hydrogen-bonded complex with the free hydroxylamine and shuttles it across the interface into the non-polar organic layer where the reaction occurs[3]. Causality Note: The lipophilic tetrabutylammonium cation masks the polarity of the hydroxylamine, drastically lowering the thermodynamic barrier for its migration into the non-polar phase.

Q4: What are the stability and handling concerns for the free base? A4: Free N-alkylhydroxylamines are highly reactive and unstable under ambient storage conditions[1]. They are susceptible to rapid air oxidation. Never attempt to isolate the free base as a neat liquid. Always maintain it as a dilute solution in your target non-polar solvent, purge all reaction vessels with argon or nitrogen, and use the solution immediately.

Part 2: Quantitative Data Presentation

The following table summarizes the performance metrics of different solubilization strategies to help you select the optimal approach for your specific workflow.

Solubilization StrategyTypical YieldPrep TimeSolvent CompatibilityScalabilityKey Limitation
Anhydrous Free-Basing (NaOMe) 65–80%2–3 hoursToluene, DCM, HexanesHigh (Batch)Requires distillation; thermal degradation risk during solvent swap.
Biphasic PTC (TBAB) 75–95%< 1 hourToluene, DCM, EtOAcVery HighElectrophile must tolerate brief exposure to the aqueous base interface.
In-situ Organic Base (DIPEA) 50–70%InstantDCM, THF, DMFMediumOxalate salts of DIPEA may precipitate and physically foul the reaction.

Part 3: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Anhydrous Free-Basing and Solvent Swap

Adapted from established organic synthesis procedures for hydroxylamine derivatives[2].

Objective: Generate a dry, homogeneous solution of N-methylhydroxylamine in toluene.

  • Suspension: Suspend 1.0 eq of N-methylhydroxylamine oxalate in anhydrous methanol (approx. 2 mL/mmol) under a strict argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C. Slowly add 1.0 eq (relative to the salt stoichiometry) of a titrated sodium methoxide (NaOMe) solution in methanol.

    • Causality: Cooling prevents the exothermic degradation of the newly formed, sensitive free base.

  • Precipitation: Remove the ice bath and stir at room temperature for 15 minutes.

    • Validation Check: A fine, dense white precipitate of sodium oxalate must form. If the solution remains clear, the base was either inactive or insufficient.

  • Filtration: Rapidly filter the mixture through a coarse sintered-glass funnel under a blanket of nitrogen. Wash the filter cake with a minimal amount of cold methanol.

    • Validation Check: The filtrate must be perfectly clear. If it is cloudy, fine salt particles have passed through; refilter the solution through a tightly packed Celite pad.

  • Solvent Exchange: Transfer the filtrate to a distillation apparatus and add the desired volume of anhydrous toluene (e.g., 3 mL/mmol).

  • Distillation: Distill the mixture under a slight vacuum or at atmospheric pressure to remove the methanol.

    • Validation Check: Monitor the vapor temperature. The distillation is complete only when the vapor temperature rises from ~65 °C (boiling point of methanol) and stabilizes near ~110 °C (boiling point of toluene). This confirms the complete removal of the polar bridging solvent.

Protocol B: Biphasic Phase Transfer Catalysis (PTC)

Adapted from industrial PTC principles for hydroxylamine additions[3].

Objective: React N-methylhydroxylamine with an organic electrophile without prior isolation or distillation.

  • Aqueous Preparation: Dissolve 1.2 eq of N-methylhydroxylamine oxalate in deionized water. Slowly add 50% w/w aqueous NaOH.

    • Validation Check: Confirm the aqueous layer reaches pH 10–11 using indicator strips. This ensures complete deprotonation of the oxalate and the hydroxylammonium ion.

  • Organic Preparation: Dissolve 1.0 eq of your target electrophile in the non-polar solvent (e.g., toluene or DCM).

  • Catalyst Addition: Add 5–10 mol% of Tetrabutylammonium bromide (TBAB) to the aqueous layer.

    • Causality: The bromide counterion of TBAB hydrogen-bonds with the hydroxylamine, creating a lipophilic complex that facilitates its extraction into the organic layer[3].

  • Biphasic Reaction: Combine the two phases and stir vigorously (≥800 rpm) at the required reaction temperature.

    • Validation Check: A visible emulsion must form. The reaction rate in PTC is directly proportional to the interfacial surface area. If the reaction stalls, increase the agitation speed before assuming reagent failure.

Part 4: Process Visualizations

FreeBaseWorkflow Salt N-Methylhydroxylamine Oxalate Salt Base Add NaOMe in MeOH at 0 °C Salt->Base Precipitation Sodium Oxalate Precipitates Base->Precipitation Neutralization Filtration Filter through sintered glass Precipitation->Filtration SolventSwap Add Toluene & Distill off MeOH Filtration->SolventSwap Product Anhydrous Free Base in Toluene SolventSwap->Product Solvent Exchange

Workflow for anhydrous free-basing and solvent exchange of N-methylhydroxylamine.

PTCMechanism cluster_aq Aqueous Phase cluster_org Organic Phase (e.g., Toluene) AqSalt N-MeNHOH Oxalate + NaOH AqFree Free N-MeNHOH (Aqueous) AqSalt->AqFree Deprotonation PTC TBAB Catalyst (Interfacial Transfer) AqFree->PTC Complexation OrgFree Free N-MeNHOH (Organic) Reaction Reaction with Electrophile OrgFree->Reaction Product Target Product Reaction->Product PTC->OrgFree Phase Transfer

Phase Transfer Catalysis (PTC) mechanism for N-methylhydroxylamine in biphasic systems.

References

  • [2] Title: hexahydro-1,3,3,6-tetramethyl-2,1-benzisoxazoline - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • [3] Title: PTC Hydroxylamine Addition to Alkenes and Carbonylation Source: phasetransfercatalysis.com URL:[Link]

  • [1] Title: US5288907A - Hydrogenation of nitroalkanes to hydroxylamines Source: google.com (Google Patents) URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in N-Methylhydroxylamine Oxalate Reactions

Welcome to the technical support center for N-Methylhydroxylamine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Methylhydroxylamine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in reactions involving this versatile reagent. Our approach is rooted in first principles of organic chemistry, providing not just solutions but also the rationale behind them to empower your experimental design and execution.

Introduction: Understanding the Reagent

N-Methylhydroxylamine is a valuable nucleophile in organic synthesis, primarily used for the formation of nitrones and oximes. It is typically supplied as a salt, such as the hydrochloride or oxalate, to improve its stability, as the free base can be prone to decomposition.[1] While the hydrochloride salt is more commonly documented, the oxalate salt is also utilized. Understanding the distinct properties of both the N-methylhydroxylamine cation and the oxalate anion is crucial for effective troubleshooting.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will cover everything from reagent stability and reaction setup to potential side reactions and workup challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reagent and Reaction Setup

Question 1: My reaction yield is low, and I suspect a problem with the N-Methylhydroxylamine Oxalate reagent itself. What should I check?

Answer: The quality and handling of N-Methylhydroxylamine Oxalate are paramount for a successful reaction. Here’s a checklist of potential issues:

  • Reagent Purity and Age: N-Methylhydroxylamine salts can degrade over time. It is recommended to use fresh, high-purity reagents.[2] Some suppliers of N-Methylhydroxylamine Oxalate provide it for research purposes without extensive analytical data, placing the responsibility on the user to confirm its purity.[3]

  • Hygroscopic Nature: Like many amine salts, N-Methylhydroxylamine salts can be hygroscopic, absorbing moisture from the air.[4][5] This can introduce water into your reaction, which can be detrimental, especially in moisture-sensitive reactions. Always store the reagent in a tightly sealed container in a cool, dry place.

  • In-situ Generation of the Free Base: Most reactions require the free base form of N-methylhydroxylamine. The salt must be neutralized in situ or prior to the reaction. Incomplete neutralization is a common cause of low yield. A stoichiometric amount of a suitable base is required to liberate the nucleophilic free base.

Question 2: How do I properly generate the free base of N-methylhydroxylamine from its oxalate salt?

Answer: The generation of the free N-methylhydroxylamine is a critical step. The oxalate dianion (C₂O₄²⁻) requires two equivalents of a base for complete neutralization.

  • Choice of Base: The choice of base is crucial. A non-nucleophilic base is often preferred to avoid side reactions. Common choices include:

    • Inorganic Bases: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often used. They are easily removed by filtration.

    • Organic Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are soluble in organic solvents and are often used. However, their corresponding oxalate salts may also be soluble, potentially complicating purification.

  • Solvent Considerations: The solubility of the N-Methylhydroxylamine Oxalate and the chosen base in your reaction solvent is a key factor. If the salt has low solubility, the generation of the free base can be slow and incomplete. You may need to use a polar solvent or a solvent mixture to facilitate this step.

  • Potential for Calcium Oxalate Precipitation: A common issue with the oxalate anion is its propensity to form highly insoluble precipitates with divalent metal cations, most notably calcium (Ca²⁺).[6][7] If your reaction involves calcium salts or if there are trace amounts of calcium in your reagents or glassware, you may observe the formation of a precipitate, which can sequester the oxalate and affect the equilibrium of the free base generation.

Category 2: Reaction-Specific Problems (Nitrone and Oxime Formation)

Question 3: I am attempting a nitrone or oxime synthesis with an aldehyde/ketone, but the reaction is sluggish and the yield is poor. What is the most likely cause?

Answer: The formation of nitrones and oximes is highly dependent on the reaction pH. This is the most common reason for low yields in these reactions.[2]

  • Suboptimal pH: There is an optimal pH window for these reactions, typically in the slightly acidic range of 4.0 to 5.0.[2]

    • Too Acidic (pH < 4): At very low pH, the N-methylhydroxylamine becomes protonated (CH₃NH₂OH⁺), rendering it non-nucleophilic and thus unreactive towards the carbonyl group.

    • Too Basic/Neutral (pH > 6): At higher pH, the rate-limiting step, which is the dehydration of the tetrahedral intermediate, slows down considerably.[2]

  • The Role of the Oxalate Anion: Oxalic acid is a dicarboxylic acid with pKa values of approximately 1.27 and 4.27.[8] The oxalate anion can act as a base, influencing the reaction pH. The exact pH of your reaction mixture will depend on the solvent and the other components present. It is highly recommended to measure and adjust the pH of your reaction mixture to the optimal range of 4.0-5.0.

Question 4: My reaction is being performed at a neutral pH due to the sensitivity of my substrate. How can I improve the reaction rate and yield?

Answer: If you are constrained to a neutral pH, the reaction rate will be inherently slow. The use of a nucleophilic catalyst is highly recommended in such cases.[2]

  • Aniline Catalysis: Aniline and its derivatives are effective catalysts for oxime and nitrone formation at neutral pH.[2][9] The catalyst forms a more reactive protonated Schiff base with the carbonyl compound, which is then more susceptible to attack by the N-methylhydroxylamine.[2]

  • Catalyst Choice: While aniline is common, its derivatives like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be significantly more effective, especially at neutral pH.[10]

Question 5: I am reacting N-Methylhydroxylamine Oxalate with a ketone, and the yield is much lower than with aldehydes. Why is this and how can I improve it?

Answer: Ketones are generally less reactive than aldehydes towards nucleophilic attack for two main reasons:

  • Steric Hindrance: The two alkyl/aryl groups on the ketone carbonyl are bulkier than the one group and one hydrogen on an aldehyde, making it more difficult for the nucleophile to approach.[2]

  • Electronic Effects: The two electron-donating alkyl groups on a ketone make the carbonyl carbon less electrophilic compared to an aldehyde.

To improve yields with ketones, you can try the following:

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the higher energy barrier.

  • Increase Reagent Concentration: Using a higher concentration of the N-methylhydroxylamine can help to drive the equilibrium towards the product.

  • Use a More Effective Catalyst: As mentioned previously, catalysts like mPDA can be particularly beneficial for less reactive ketones.[10]

  • Increase Reaction Time: Ketone reactions will naturally be slower, so extending the reaction time may be necessary.

Category 3: Side Reactions and Workup Issues

Question 6: I am observing unexpected side products in my reaction. What are some common side reactions involving N-Methylhydroxylamine or the oxalate anion?

Answer: Several side reactions can contribute to low yields of the desired product.

  • Oxidation of N-Methylhydroxylamine: N-methylhydroxylamine can be oxidized, especially in the presence of certain metals or oxidizing agents. This can lead to the formation of nitrones or other decomposition products.[11]

  • Oxidation of the Oxalate Anion: The oxalate anion can be oxidized by strong oxidizing agents to form carbon dioxide.[6] If your reaction conditions are oxidative, you may lose the counter-ion, which can affect the overall reaction environment.

  • Aldehyde Oxidation: If your starting material is an aldehyde, it can be susceptible to oxidation to a carboxylic acid, especially if the reaction is run in the presence of air for extended periods.[2]

  • Over-reduction: In reactions where N-methylhydroxylamine is generated via reduction (e.g., from nitromethane), over-reduction to methylamine can occur, which will not give the desired product.[12]

Question 7: I am having difficulty with the workup and purification of my product. Are there any specific issues related to the use of the oxalate salt?

Answer: The workup can indeed be complicated by the presence of oxalate.

  • Formation of Insoluble Oxalate Salts: As mentioned, if any divalent metal cations are present, insoluble oxalate salts can precipitate, making extractions and filtrations difficult.

  • Emulsion Formation: The presence of salts can sometimes lead to the formation of emulsions during aqueous workup.

  • Removal of Oxalic Acid/Oxalate: Oxalic acid and its salts are water-soluble and can typically be removed with an aqueous wash. A wash with a dilute basic solution (e.g., sodium bicarbonate) can help to ensure the complete removal of any remaining oxalic acid.

Part 2: Experimental Protocols and Data

Protocol 1: In-situ Generation of Free N-Methylhydroxylamine from the Oxalate Salt

This protocol provides a general method for generating the free base for subsequent reaction.

  • Reagent Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Methylhydroxylamine Oxalate (1.0 eq).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., DCM, THF, or Methanol).

  • Base Addition: Add a solid, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) (2.2 eq). The use of a slight excess of base ensures complete neutralization.

  • Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes.

  • Filtration (Optional but Recommended): Filter the suspension to remove the inorganic salts (potassium oxalate and excess potassium carbonate). Wash the filter cake with a small amount of the anhydrous solvent.

  • Use in Reaction: The resulting solution containing the free N-methylhydroxylamine can be used directly in the next step of your reaction.

Table 1: Troubleshooting Summary for Low Yields
Symptom Potential Cause Recommended Solution
No or very little product formationInactive reagentUse fresh, high-purity N-Methylhydroxylamine Oxalate.
Incomplete neutralization of the saltEnsure 2 equivalents of a suitable base are used. Consider pre-stirring the salt and base before adding other reagents.
Sluggish reaction with aldehydesSuboptimal pHAdjust the reaction pH to the 4.0-5.0 range.
Low temperatureGently warm the reaction mixture (e.g., to 40-50 °C).
Very low yield with ketonesSteric hindrance and lower reactivity of the ketoneIncrease reaction temperature, increase the concentration of N-methylhydroxylamine, and/or add a catalyst (e.g., aniline or mPDA).
Reaction stalls at neutral pHSlow dehydration stepAdd a nucleophilic catalyst such as aniline or m-phenylenediamine (mPDA).[2][10]
Formation of a precipitate during reactionFormation of an insoluble metal oxalateUse high-purity reagents and solvents to avoid metal ion contamination. If unavoidable, consider switching to the hydrochloride salt.
Difficult workup/emulsion formationPresence of oxalate saltsAdd more of the organic solvent or brine to help break the emulsion. A gentle filtration through celite may also be effective.

Part 3: Visualization of Key Concepts

Diagram 1: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Reactions start Low Yield Observed check_reagent 1. Check Reagent Quality - Is it fresh? - Stored properly? start->check_reagent check_neutralization 2. Verify Free Base Generation - 2 eq. of base used? - Sufficient stirring time? check_reagent->check_neutralization Reagent OK solution_reagent Use fresh reagent. Store in a desiccator. check_reagent->solution_reagent Reagent Suspect check_pH 3. Check Reaction pH - Is it in the optimal 4-5 range? check_neutralization->check_pH Neutralization OK solution_neutralization Use >2 eq. of anhydrous base. Pre-stir salt and base for 1h. check_neutralization->solution_neutralization Issue Found ketone_vs_aldehyde 4. Is the Substrate a Ketone? check_pH->ketone_vs_aldehyde pH OK solution_pH Adjust pH with a weak acid/base. Consider buffering the reaction. check_pH->solution_pH pH out of range neutral_pH_check Is reaction at neutral pH by design? check_pH->neutral_pH_check pH is Neutral solution_ketone Increase temperature. Increase reaction time. Add a catalyst (e.g., aniline). ketone_vs_aldehyde->solution_ketone Yes end_point Yield Improved ketone_vs_aldehyde->end_point No, further investigation needed solution_reagent->check_neutralization solution_neutralization->check_pH solution_pH->ketone_vs_aldehyde solution_ketone->end_point neutral_pH_check->solution_pH No solution_neutral_pH Add a nucleophilic catalyst (e.g., aniline, mPDA). neutral_pH_check->solution_neutral_pH Yes solution_neutral_pH->end_point ph_dependence cluster_low_ph Low pH (< 4) cluster_optimal_ph Optimal pH (4-5) cluster_high_ph High pH (> 6) low_ph_species Protonated N-Methylhydroxylamine CH₃NH₂OH⁺ (Non-nucleophilic) low_ph_result No Reaction low_ph_species->low_ph_result optimal_ph_species Balanced Equilibrium: Nucleophilic CH₃NHOH and Activated Carbonyl optimal_ph_result Fastest Reaction Rate optimal_ph_species->optimal_ph_result high_ph_species Slow Dehydration of Tetrahedral Intermediate high_ph_result Slow Reaction high_ph_species->high_ph_result

Sources

Troubleshooting

Optimizing pH conditions for N-Methylhydroxylamine oxalate derivatization

Technical Support Center: Optimizing pH for N-Methylhydroxylamine Oxalate Derivatization Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, metabolomics researchers, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing pH for N-Methylhydroxylamine Oxalate Derivatization

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, metabolomics researchers, and drug development professionals utilizing N-Methylhydroxylamine (NMHA) oxalate for the derivatization of carbonyl-containing metabolites (aldehydes and ketones) prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2].

While chemical derivatization is a powerful strategy to overcome poor ionization efficiency and chromatographic retention issues of neutral carbonyls[2], the use of the oxalate salt form of NMHA introduces specific thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure robust nitrone formation.

Visual Workflow: The Mechanistic Role of pH

The reaction between NMHA and a carbonyl group is a classic nucleophilic addition-elimination reaction. The equilibrium and reaction rate are strictly governed by the protonation state of both the nucleophile (NMHA) and the electrophile (carbonyl).

G Salt NMHA Oxalate Salt Dissolved in Solvent LowPH pH < 3.0 Amine Fully Protonated (Non-Nucleophilic) Salt->LowPH Releases Oxalic Acid OptPH pH 4.5 - 6.0 Optimal Balance (Active Free Base + Activated Carbonyl) LowPH->OptPH pH Adjustment HighPH pH > 7.0 Carbonyl Unactivated (Autoxidation Risk) OptPH->HighPH Excess Base Added Product Stable N-Methylnitrone (Enhanced LC-MS Ionization) OptPH->Product + Carbonyl Analyte Buffer Add Volatile Buffer (e.g., NH4OAc, Pyridine) Buffer->OptPH

Figure 1: pH-dependent activation pathway for N-Methylhydroxylamine derivatization.

Troubleshooting & FAQs

Q1: I dissolved NMHA oxalate directly in my sample solvent, but my derivatization yield is near zero. What is causing this? A: The root cause is the suppression of nucleophilicity due to extreme acidity. NMHA is supplied as an oxalate salt ( (CH3​NHOH)2​⋅H2​C2​O4​ ) to enhance shelf-life and prevent autoxidation. However, oxalic acid is a relatively strong organic acid ( pKa1​≈1.25 ). When dissolved in water or methanol, the solution pH drops below 3.0. The pKa of the conjugate acid of N-methylhydroxylamine is approximately 5.96[3]. At a pH below 3.0, the nitrogen lone pair is virtually 100% protonated ( CH3​NH2+​OH ), rendering it incapable of executing the nucleophilic attack on the carbonyl carbon.

Q2: What is the exact optimal pH range for this reaction, and why? A: The optimal pH is strictly between 4.5 and 6.0 . Derivatization requires a delicate kinetic compromise:

  • Nucleophile Availability: The pH must be high enough to liberate a sufficient fraction of the NMHA free base (unprotonated nitrogen).

  • Electrophile Activation: The pH must remain low enough to protonate the carbonyl oxygen of the analyte, increasing the electrophilicity of the carbonyl carbon. Operating at pH 5.0 ensures that approximately 10% of the NMHA is in the highly reactive free-base form (based on its pKa of 5.96), while the solution remains acidic enough to activate the carbonyl.

Q3: Can I just use sodium hydroxide (NaOH) to raise the pH to 5.0? A: For LC-MS/MS applications, absolutely not. The introduction of non-volatile sodium ions will cause severe ion suppression in the electrospray ionization (ESI) source and rapidly contaminate the mass spectrometer's ion optics[2]. You must use a volatile buffer system. We strongly recommend using Ammonium Acetate ( NH4​OAc ) or a Pyridine/Acetic Acid buffer, which sublimate cleanly during the ESI process.

Q4: What happens if I over-titrate the buffer and the pH exceeds 7.0? A: Two detrimental events occur at basic pH:

  • The carbonyl group loses its protonated, activated state, drastically slowing the initial nucleophilic addition step.

  • Free N,N-dialkylhydroxylamines and N-alkylhydroxylamines are highly susceptible to disproportionation and autoxidation in basic, oxygenated environments[4][5]. This degrades your reagent before it can react with trace-level metabolites.

Quantitative Data: pH vs. Reaction Dynamics

To assist in method development, the following table summarizes the thermodynamic states of the reaction components across different pH environments.

Solution pHNMHA State ( pKa≈5.96 )Carbonyl StateRelative Reaction KineticsPrimary Analytical Issue
< 3.0 (Unbuffered Oxalate)> 99.9% Protonated ( NH2+​ )Highly ActivatedNear ZeroComplete lack of free nucleophile.
4.0 ~99% ProtonatedActivatedSlowRequires extended incubation times.
4.5 - 6.0 10% - 50% Free Base Moderately Activated Optimal / Fast None (Ideal target range).
> 7.0 > 90% Free BaseUnactivatedSlow / DegradationReagent autoxidation[5]; poor kinetics.

Standard Operating Procedure (SOP): Self-Validating Derivatization Protocol

This protocol is designed for the targeted LC-MS/MS quantification of trace carbonyl metabolites. It incorporates a critical self-validation step to ensure the oxalate salt has been properly neutralized before the precious sample is introduced.

Materials Required:

  • N-Methylhydroxylamine oxalate salt (High Purity)

  • Ammonium acetate (LC-MS grade)

  • Glacial acetic acid (LC-MS grade)

  • Methanol (LC-MS grade)

Step-by-Step Methodology:

  • Buffer Preparation (The Catalyst):

    • Prepare a 200 mM Ammonium Acetate buffer in LC-MS grade water.

    • Adjust the buffer to exactly pH 5.2 using trace amounts of glacial acetic acid.

  • Reagent Solubilization:

    • Weigh 10 mg of N-Methylhydroxylamine oxalate.

    • Dissolve the salt in 1.0 mL of the prepared pH 5.2 Ammonium Acetate buffer.

    • Causality Note: The high buffering capacity of the 200 mM solution counteracts the release of oxalic acid.

  • Self-Validation Check (Critical):

    • Before proceeding, spot 1 µL of the reagent mixture onto narrow-range pH paper (or use a micro-pH probe).

    • Pass Criteria: The pH must read between 4.5 and 5.5. If the pH is < 4.0, the buffer capacity was insufficient; recreate the reagent with a higher molarity buffer. Do not add the sample until this is verified.

  • Derivatization Reaction:

    • Transfer 50 µL of your biological sample extract (containing carbonyl metabolites) into a low-bind microcentrifuge tube.

    • Add 50 µL of the validated NMHA reagent solution.

    • Vortex for 10 seconds to ensure homogeneity.

    • Incubate the mixture at 40°C for 60 minutes. Note: Nitrone formation is generally faster than oxime formation, but 60 minutes ensures complete conversion of sterically hindered ketones.

  • Quenching and LC-MS/MS Preparation:

    • Quench the reaction by placing the vials on ice.

    • Dilute the mixture 1:5 with initial LC mobile phase (e.g., 5% Methanol / 95% Water with 0.1% Formic Acid) to reduce the buffer concentration prior to injection.

    • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins or insoluble oxalate salts. Transfer the supernatant to an autosampler vial for analysis.

References

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. chromsoc.jp.
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. nih.gov.
  • Simple Method for the Estimation of pKa of Amines. srce.hr.
  • pKa Data Compiled by R. Williams - Organic Chemistry Data. organicchemistrydata.org.
  • Disproportionation of O-Methylhydroxylamine Catalyzed by Aquapentacyanoferrate(II). acs.org.
  • Bioorthogonal activation of protein function through a retro-Cope/Cope elimination cascade. chemrxiv.org.

Sources

Optimization

Technical Support Center: N-Methylhydroxylamine Oxalate Handling &amp; Stability

Welcome to the Advanced Reagent Troubleshooting Guide. N-Methylhydroxylamine oxalate is a critical reagent utilized in neoglycoconjugate synthesis[1], polymer stopping agents, and protecting-group-free chemistries.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Guide. N-Methylhydroxylamine oxalate is a critical reagent utilized in neoglycoconjugate synthesis[1], polymer stopping agents, and protecting-group-free chemistries. While the oxalate salt form imparts significantly higher stability compared to its free base or hydrochloride counterparts, it remains highly susceptible to oxidative degradation and disproportionation.

This guide is engineered for research scientists and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute reagent integrity.

Q1: Why does my N-Methylhydroxylamine oxalate degrade and turn yellow during storage, and what is the mechanism?

The Causality: The discoloration (typically a yellow or light brown hue) is a direct visual indicator of autoxidation. When exposed to ambient oxygen and moisture, N-Methylhydroxylamine undergoes a radical-mediated oxidation cascade. The reaction is often catalyzed by trace transition metals, which facilitate the removal of an electron to form a highly reactive aminoxyl radical intermediate.

This intermediate rapidly oxidizes into nitrosomethane, which can dimerize into colored azomethane derivatives (causing the yellowing). Alternatively, the radical can undergo disproportionation, cleaving into methylamine and other volatile byproducts. Because the oxalate salt is inherently hygroscopic, absorbed atmospheric moisture increases molecular mobility within the crystal lattice, drastically accelerating these degradation pathways[2][3].

OxidationPathway A N-Methylhydroxylamine Oxalate B O2 / Trace Metals A->B Exposure C Aminoxyl Radical B->C e- transfer D Nitrosomethane (Yellowing) C->D Oxidation E Disproportionation C->E Cleavage

Oxidation and disproportionation cascade of N-Methylhydroxylamine.

Q2: What are the absolute best practices for storing this reagent to prevent oxidation?

The Causality: To arrest oxidation, you must systematically eliminate the triad of degradation: thermal energy, oxygen, and moisture.

  • Thermal Arrest: Storing the reagent at or below -20°C exponentially decreases the kinetic rate of radical initiation.

  • Inert Blanketing: Backfilling containers with Argon is vastly superior to Nitrogen. Argon is denser than air; it settles over the solid powder, providing an undisturbed protective blanket even when the vial is briefly opened.

  • Moisture Exclusion: Due to its hygroscopic nature[2], the primary container must be stored inside a secondary desiccator or a sealed Mylar bag containing indicating silica gel.

Quantitative Stability Profile: The following table summarizes the causal relationship between storage conditions and the quantitative retention of reagent purity over time.

Storage TemperatureAtmosphereMoisture ControlEst. Purity Loss (per month)Operational Verdict
Ambient (25°C) AirNone (Open to ambient)> 15.0%Critical Failure - Do not use.
2-8°C (Fridge) AirSealed vial only~ 3.0% - 5.0%Marginal - Short-term storage only.
-20°C (Freezer) NitrogenDesiccant present< 0.5%Acceptable - Standard laboratory use.
-20°C (Freezer) Argon Secondary Mylar + Desiccant < 0.1% Optimal - Recommended for GMP/GLP.
Q3: I suspect my handling tools are inducing oxidation. Is this possible?

The Causality: Yes. Standard laboratory spatulas are made of stainless steel, which contains iron. Trace amounts of Fe²⁺/Fe³⁺ can act as Fenton-like catalysts when they come into contact with hygroscopic hydroxylamines, drastically lowering the activation energy required for the initial electron transfer that forms the aminoxyl radical.

The Solution: Never use metal spatulas when handling N-Methylhydroxylamine oxalate. Exclusively use PTFE-coated or glazed ceramic spatulas . Furthermore, ensure all glassware is passivated (acid-washed) to remove trace metal ions prior to preparing stock solutions.

Q4: How can I validate the integrity of my stored N-Methylhydroxylamine oxalate before using it in sensitive coupling reactions?

The Causality: Using partially degraded N-Methylhydroxylamine will result in erratic yields during neoglycoconjugate synthesis[1] and introduce complex, difficult-to-separate nitroso-impurities into your product stream.

Self-Validating Methodology: Iodometric Titration Protocol To ensure absolute trustworthiness, this protocol incorporates a self-validating system: it requires a simultaneous "Blank" (to rule out solvent contamination) and a "Positive Control" (to verify titrant integrity). If either control fails, the assay invalidates itself, preventing false-positive purity readings.

Step-by-Step Workflow:

  • Equilibration: Remove the sealed vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • System Validation (The Controls):

    • Blank: 50 mL of degassed distilled water.

    • Positive Control: 50 mg of a certified, ultra-pure hydroxylamine standard.

  • Sample Preparation: Weigh exactly 50.0 mg of the unknown N-Methylhydroxylamine oxalate using a ceramic spatula. Dissolve in 50 mL of degassed distilled water.

  • Oxidation Phase: Add 25.0 mL of standardized 0.1 N Iodine solution to the Sample, Blank, and Positive Control. Allow to react in the dark for 15 minutes. (The iodine quantitatively oxidizes the intact hydroxylamine).

  • Back-Titration: Titrate the unreacted iodine in all three flasks with standardized 0.1 N Sodium Thiosulfate ( Na2​S2​O3​ ) until the solution turns pale yellow. Add starch indicator and titrate until the blue color completely disappears.

  • Data Validation:

    • The Blank must consume exactly the equivalent of the added Iodine.

    • The Positive Control must calculate to >99% purity.

    • Only if both conditions are met, calculate the purity of your sample based on the difference in thiosulfate volume between the Blank and the Sample.

ValidationWorkflow S1 Equilibrate Vial to Room Temp S2 Weigh Sample (Ceramic Spatula) S1->S2 S3 Dissolve in Degassed Solvent S2->S3 S4 Run Iodometric Titration S3->S4 D1 Purity > 98%? S4->D1 P Proceed with Synthesis D1->P Yes F Discard or Recrystallize D1->F No

Self-validating quality control workflow for reagent integrity.

References
  • Disproportionation of O-Methylhydroxylamine Catalyzed by Aquapentacyanoferrate(II)
  • SAFETY D
  • N-Methylhydroxylamine hydrochloride - Safety D
  • A Mild Protecting-Group Free Strategy for Neoglycoconjugate Synthesis | Bioconjug

Sources

Troubleshooting

Technical Support Center: N-Methylhydroxylamine Oxalate Reaction Temperature Optimization

Welcome to the Technical Support Center for N-methylhydroxylamine oxalate and its functionalized derivatives (e.g., O-allyl-N-methylhydroxylamine oxalate). This guide is engineered for research scientists and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-methylhydroxylamine oxalate and its functionalized derivatives (e.g., O-allyl-N-methylhydroxylamine oxalate). This guide is engineered for research scientists and drug development professionals who require precise kinetic and thermodynamic control over neoglycoconjugate synthesis, nitrone formation, and amidation workflows.

Part 1: Troubleshooting Guide & FAQs (Temperature-Dependent Kinetics)

Q1: Why does my glycosidation or amidation reaction stall at room temperature (20–25°C) when using the oxalate salt? A: The oxalate salt of N-methylhydroxylamine is highly crystalline and thermodynamically stable, which is excellent for long-term benchtop storage but introduces an activation energy barrier for in situ free-basing[1]. At room temperature, particularly in partially aqueous or buffered environments (e.g., aqueous NH₄OAc), the dissociation of the oxalate counterion and the subsequent nucleophilic attack of the hydroxylamine can be kinetically sluggish[2]. If your reaction stalls, increasing the temperature to 40°C provides the necessary thermal energy to shift the equilibrium towards the active free base, significantly improving conversion rates[3].

Q2: Is it safe to accelerate the reaction by heating above 60°C? A: We strongly advise against exceeding 50–60°C. While higher temperatures will rapidly liberate the free base, N-methylhydroxylamine is susceptible to thermal stress. Above 60°C, you risk accelerating competing side reactions, such as the disproportionation of the hydroxylamine, over-oxidation to nitroso intermediates, or thermal cleavage of the N-O bond[4]. Furthermore, in bioconjugation workflows, elevated temperatures can cause irreversible degradation or denaturation of sensitive glycan and protein targets[3].

Q3: How does temperature interact with my choice of solvent and pH? A: Temperature optimization cannot be decoupled from solvent polarity and pH. For instance, in a 50% DMF/AcOH mixture, room temperature (20°C) is sufficient to achieve >90% yield within 20 hours because the high solubility and favorable pKa shifts in DMF facilitate rapid free-basing[2]. Conversely, in purely aqueous buffers (e.g., 1,4-dioxane/NH₄OAc pH 4.5), the nucleophilicity of the hydroxylamine is dampened by extensive hydrogen bonding. In these systems, heating to 40°C is mandatory to achieve >90% conversion[2][3].

Part 2: Visualizations of Temperature Dynamics

Pathway Oxalate N-Methylhydroxylamine Oxalate Salt FreeBase Active Free Base (Nucleophile) Oxalate->FreeBase Buffer / Base (Endothermic) Product Target Conjugate (e.g., Nitrone/Glycoside) FreeBase->Product 20°C - 40°C Optimal Kinetics Degradation Degradation Products (Thermal Cleavage) FreeBase->Degradation >60°C Thermal Stress

Temperature-dependent reaction pathways of N-methylhydroxylamine oxalate.

Workflow Start Initiate Reaction at 20°C (RT) Check Check TLC/LCMS after 16-20h Start->Check LowYield Low Conversion (<50%) Check->LowYield Incomplete HighYield High Conversion (>80%) Check->HighYield Success TempIncrease Increase Temp to 40°C (Maintain pH 4.0-4.5) LowYield->TempIncrease Degradation Impurity Formation Detected? TempIncrease->Degradation Degradation->HighYield No Optimize Adjust Solvent Ratio (e.g., add DMF) Degradation->Optimize Yes

Troubleshooting workflow for optimizing reaction temperatures.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between temperature, solvent system, and yield during the synthesis of neoglycoconjugates using O-allyl-N-methylhydroxylamine oxalate[2][3]. Use this data to benchmark your expected outcomes.

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Anomeric Ratio (α:β)
50% DMF / AcOH20 (Room Temp)209176:24
5:1 MeOH / AcOH20 (Room Temp)727571:29
0.1 M NaOAc / AcOH (pH 4.0)0 to 20207366:34
2 M aq. NH₄OAc (pH 4.5)40727659:41
3:1 DMF / AcOH40728359:41
1:1 1,4-dioxane / NH₄OAc (pH 4.5)40729551:49

Part 4: Experimental Protocols

Protocol A: Room-Temperature Synthesis in Organic/Acidic Co-solvents

Best for: Small-molecule synthesis where high α-selectivity is desired and substrates are highly soluble in DMF.

  • Preparation: Dissolve the target substrate (e.g., N-acetyl-D-glucosamine, 1.0 eq) in a 50% DMF/AcOH solvent mixture[2].

  • Reagent Addition: Add N-methylhydroxylamine oxalate salt (1.4 eq) directly to the solution at room temperature (20°C)[2].

  • Incubation: Stir the reaction mixture continuously for 20 hours at 20°C.

  • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Eluent: 2:1 MeOH:EtOAc). The reaction is validated when the starting material spot is completely consumed[2][3]. If unreacted starting material remains, verify the ambient temperature of your lab; if it is below 20°C, apply gentle warming.

  • Workup: Quench the reaction with methanol to neutralize reactive intermediates, then concentrate under reduced pressure[2].

  • Purification: Purify the resulting residue via C18 silica column chromatography (Eluent: 2:1 MeOH:H₂O)[2].

Protocol B: Mild Heating (40°C) Synthesis in Aqueous Buffers

Best for: Bioconjugation and neoglycoconjugate synthesis where aqueous conditions are strictly required.

  • Preparation: Dissolve the target substrate and N-methylhydroxylamine oxalate salt (1.2 - 1.5 eq) in a 1:1 (v/v) 1,4-dioxane/NH₄OAc buffer (pH 4.5)[2][3].

  • Thermal Activation: Heat the reaction mixture to exactly 40°C using a calibrated heating block or oil bath. Causality Note: Do not exceed 50°C. The 40°C threshold provides enough kinetic energy to overcome the dampening effect of aqueous hydrogen bonding without degrading the hydroxylamine[3].

  • Incubation: Stir at 40°C for 72 hours[3].

  • Self-Validation Checkpoint: Monitor the reaction progress using TLC (Eluent: 6:3:3:2 EtOAc/AcOH/MeOH/H₂O). The appearance of a distinct, lower-Rf product spot validates successful conjugation[2][3].

  • Workup & Purification: Quench with methanol, concentrate under reduced pressure, and purify via C18 chromatography to isolate the target compound[3].

References

  • A mild protecting-group free strategy for neoglycoconjug
  • A Mild Protecting-Group Free Strategy for Neoglycoconjugate Synthesis.
  • Substituted 3, 5-dioxo-isoxazolidines and a process for the manufacture thereof.
  • Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. MDPI.

Sources

Optimization

Technical Support Center: N-Methylhydroxylamine Oxalate Troubleshooting &amp; Freebasing Guide

Welcome to the Technical Support Center for reactive intermediate handling. N-Methylhydroxylamine (MeNHOH) is a critical nucleophile used in the synthesis of nitrones, neoglycoconjugates, and pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediate handling. N-Methylhydroxylamine (MeNHOH) is a critical nucleophile used in the synthesis of nitrones, neoglycoconjugates, and pharmaceuticals. Because the free base is highly volatile and uniquely susceptible to auto-oxidation, it is commercially supplied and stored as an oxalate salt (often bis(N-methylhydroxylamine) oxalate)[1].

However, the presence of the oxalate counterion can buffer reaction pH, sequester metal catalysts, and interfere with sensitive coupling agents. This guide provides researchers and drug development professionals with causality-driven, self-validating protocols to successfully remove oxalate salts and isolate the reactive free base.

Core Principles: The Causality of Oxalate Removal

The removal of the oxalate counterion relies on exploiting the thermodynamic extremes of solubility and acid-base chemistry.

N-methylhydroxylamine is a weak base with a pKa of 5.96 (2)[2]. To liberate the free base, the pH of the system must be raised above 8.0. However, simply neutralizing the salt with a standard base leaves soluble oxalate species in solution. To irreversibly drive the equilibrium toward the free base and physically remove the counterion, we utilize precipitation thermodynamics.

By introducing calcium ions (via Ca(OH)₂), the system forms calcium oxalate (CaC₂O₄). Calcium oxalate has an exceptionally low solubility product constant (Ksp = 2.3 × 10⁻⁹) (3)[3]. This low Ksp acts as a thermodynamic sink, crashing the oxalate out of the aqueous or alcoholic phase and leaving pure MeNHOH in solution.

Quantitative Physicochemical Data
Compound / SpeciesPropertyValueMechanistic Relevance
N-Methylhydroxylamine pKa5.96Dictates the target pH (>8.0) required to ensure the species exists primarily as the nucleophilic free base[2].
Oxalic Acid pKa₁, pKa₂1.25, 4.14Acts as a strong buffer; forms a stable bis-salt that must be chemically disrupted.
Calcium Oxalate (CaC₂O₄) Ksp (Water, 25°C)2.3 × 10⁻⁹Extremely low solubility drives the irreversible precipitation of oxalate out of the phase[3].
Potassium Oxalate (K₂C₂O₄) Solubility (Ethanol)< 0.01 g/100 mLAllows for effective oxalate precipitation in anhydrous alcoholic solvent systems.

Troubleshooting & FAQs

Q: Why can't I just neutralize the salt with NaOH and extract the free base into an organic solvent like dichloromethane (DCM)? A: Causality: N-Methylhydroxylamine is a small, highly polar molecule with strong hydrogen-bonding capabilities. Its partition coefficient heavily favors the aqueous phase. Standard liquid-liquid extraction into DCM or ethyl acetate will result in abysmal recovery. You must either use the free base in situ (aqueous/alcoholic) or perform a solvent swap after precipitating the counterion.

Q: My reaction mixture turned yellow/brown after freebasing. What happened? A: Causality: The free base of N-methylhydroxylamine is highly susceptible to auto-oxidation and disproportionation, especially in the presence of trace transition metals and dissolved oxygen. Solution: Always degas your solvents (e.g., via argon sparging) prior to freebasing, and perform the neutralization strictly at 0–5 °C.

Q: Why is my filtration step taking hours and yielding a cloudy filtrate? A: Causality: Calcium oxalate precipitates as microcrystalline or colloidal particles that easily blind standard filter paper and pass through coarse glass frits. Solution: Filter the mixture through a tightly packed pad of Celite (diatomaceous earth) to trap the microcrystals.

Workflow Visualization

G Start N-Methylhydroxylamine Oxalate Salt Decision Is anhydrous freebase required? Start->Decision Aqueous Aqueous / Semi-Aqueous Reactions Decision->Aqueous No Anhydrous Anhydrous Organic Reactions Decision->Anhydrous Yes CaOH Add Ca(OH)₂ (aq) Precipitate CaC₂O₄ Aqueous->CaOH KOH Add KOH in EtOH/MeOH Precipitate K₂C₂O₄ Anhydrous->KOH Filter1 Filter through Celite (Removes CaC₂O₄) CaOH->Filter1 Filter2 Filter & Concentrate (Removes K₂C₂O₄) KOH->Filter2 End1 Aqueous MeNHOH Freebase Solution Filter1->End1 End2 Alcoholic MeNHOH Freebase Solution Filter2->End2

Figure 1: Decision matrix and workflow for the removal of oxalate from N-methylhydroxylamine.

Self-Validating Experimental Protocols

Protocol A: Aqueous/Semi-Aqueous Freebasing via Calcium Hydroxide

Use this protocol when your downstream reaction tolerates water or methanol.

  • Preparation: Suspend N-methylhydroxylamine oxalate (1.0 eq based on oxalate) in degassed, deionized water or a 1:1 water/methanol mixture in a round-bottom flask cooled to 0–5 °C.

  • Neutralization: Slowly add solid Calcium Hydroxide (Ca(OH)₂, 1.05 eq per oxalate equivalent) in small portions under vigorous magnetic stirring.

    • Causality: Ca(OH)₂ acts dually as the base to deprotonate the amine and the source of Ca²⁺ to sequester the oxalate.

  • Maturation: Stir the suspension for 30 minutes at 0 °C.

    • Causality: This allows the calcium oxalate microcrystals to ripen and aggregate, vastly improving downstream filterability.

  • Filtration: Vacuum filter the cold suspension through a 1-inch pad of Celite on a sintered glass funnel. Wash the pad with a minimal amount of cold, degassed solvent.

  • System Validation:

    • pH Check: The filtrate must register a pH of ~8.0–8.5. If it is lower, deprotonation is incomplete.

    • Oxalate Absence Test: Add 2 drops of 0.1 M CaCl₂ solution to a 1 mL aliquot of the filtrate. If the solution remains clear (no white turbidity), the oxalate has been successfully and entirely removed.

Protocol B: Anhydrous Freebasing via Ethanolic Potassium Hydroxide

Use this protocol when water strictly interferes with your downstream coupling reagents (e.g., EDC/NHS or anhydrous click-chemistry).

  • Preparation: Suspend the oxalate salt in anhydrous ethanol under an inert argon atmosphere at 0 °C.

  • Neutralization: Add a pre-titrated solution of Potassium Hydroxide (KOH) in anhydrous ethanol dropwise via syringe.

    • Causality: Potassium oxalate is highly insoluble in ethanol. This drives the precipitation without introducing water into the system.

  • Filtration: Filter the resulting white precipitate (K₂C₂O₄) rapidly through a dry Celite pad under an argon blanket.

    • Causality: Argon blanketing prevents the hygroscopic solvent from absorbing ambient moisture and protects the free base from oxygen.

  • System Validation:

    • Amine Titration: Because some MeNHOH may co-precipitate or be lost during filtration, titrate a 100 µL aliquot of the filtrate with standard 0.1 M HCl (using bromocresol green indicator) to confirm the exact molarity of the free base before proceeding to sensitive stoichiometric reactions.

References

  • Title: A methyldiazene (HNNCH3)
  • Source: ubc.
  • Title: pKa Data Compiled by R.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with N-Methylhydroxylamine Oxalate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for utilizing N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for utilizing N-Methylhydroxylamine oxalate in challenging chemical syntheses, particularly those complicated by steric hindrance. Our goal is to equip you with the foundational knowledge and practical insights required to navigate complex reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

Steric hindrance is a pervasive challenge in organic synthesis, where the spatial arrangement of atoms or groups at or near a reacting center impedes a chemical reaction. This often leads to frustratingly low yields, slow reaction rates, or complete reaction failure. In the realm of drug discovery and development, where complex molecular architectures are the norm, overcoming steric hindrance is a critical step in the successful synthesis of novel therapeutic agents.

N-Methylhydroxylamine, particularly as its oxalate salt, has emerged as a valuable reagent in the synthetic chemist's toolkit for addressing these challenges. Its unique combination of small size, potent nucleophilicity, and favorable reactivity profile allows it to access sterically congested electrophilic centers that are inaccessible to bulkier reagents. This guide will delve into the practical aspects of using N-Methylhydroxylamine oxalate, providing you with the necessary information to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-Methylhydroxylamine oxalate and why is it used?

A1: N-Methylhydroxylamine oxalate is the salt formed between N-Methylhydroxylamine and oxalic acid.[1] N-Methylhydroxylamine is a derivative of hydroxylamine with a methyl group on the nitrogen atom.[2] The oxalate salt form offers improved handling and stability compared to the free base. It is particularly useful in organic synthesis for reactions where steric hindrance is a significant barrier. Its small size allows it to approach and react with sterically crowded electrophiles where larger amines or other nucleophiles would fail.

Q2: How does N-Methylhydroxylamine oxalate help in overcoming steric hindrance?

A2: The primary advantage of N-Methylhydroxylamine lies in its minimal steric profile. The methyl group is one of the smallest alkyl substituents, and the overall size of the molecule is significantly smaller than many common nucleophiles and coupling reagents used in amide bond formation or other nucleophilic additions.[3][4] This allows it to navigate through crowded molecular environments to reach the reaction center. The inherent nucleophilicity of the hydroxylamine moiety further contributes to its reactivity.

Q3: In what types of reactions is N-Methylhydroxylamine oxalate most effective?

A3: N-Methylhydroxylamine oxalate is particularly effective in reactions involving sterically hindered carbonyl compounds, such as the formation of amides from hindered carboxylic acids or the cleavage of hindered esters. It is also valuable in the synthesis of peptides containing N-methylated or other sterically demanding amino acids, a common challenge in peptide chemistry.[3][5][6]

Q4: What is the role of the oxalate counter-ion?

A4: The oxalate counter-ion serves multiple purposes. It forms a stable, crystalline salt with N-Methylhydroxylamine, which improves its shelf-life and makes it easier to handle and weigh accurately. In some reactions, the oxalate may also act as a proton shuttle or have a mild catalytic effect, although this is often secondary to the primary role of the N-Methylhydroxylamine as the nucleophile.

Q5: Are there any safety precautions I should be aware of when working with N-Methylhydroxylamine oxalate?

A5: Yes, as with all laboratory chemicals, appropriate safety measures must be taken. N-Methylhydroxylamine and its salts should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Troubleshooting Guide

This section addresses common problems encountered when using N-Methylhydroxylamine oxalate to overcome steric hindrance.

Problem 1: Low or No Product Yield

Q: I am attempting to form an amide bond between a sterically hindered carboxylic acid and N-Methylhydroxylamine oxalate, but I am seeing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in sterically hindered amide bond formation is a common issue. Here is a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: The reactivity of the carboxylic acid needs to be enhanced, especially when the nucleophile is also somewhat hindered.

    • Solution: Employ a highly effective coupling reagent. Standard reagents like DCC or EDC may not be sufficient. Consider using more potent phosphonium or uronium-based reagents such as HATU, HBTU, or PyBOP.[7] These reagents generate highly reactive activated esters that are more susceptible to nucleophilic attack by N-Methylhydroxylamine.

  • Unfavorable Reaction Conditions: Temperature and solvent can play a crucial role in overcoming the activation energy barrier of a sterically hindered reaction.

    • Solution:

      • Increase the reaction temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction for potential decomposition of starting materials or products.

      • Optimize the solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to solvate the transition state. In some cases, less polar solvents like DCM or THF might be effective, depending on the specific substrates.

  • Incorrect Stoichiometry or Reagent Purity:

    • Solution: Ensure that the N-Methylhydroxylamine oxalate is of high purity and used in the correct stoichiometric ratio. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the N-Methylhydroxylamine oxalate.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Problem 2: Incomplete Reaction or Stalling

Q: My reaction starts to form the product, but it seems to stall before all the starting material is consumed. What could be causing this and how can I drive the reaction to completion?

A: Stalled reactions are often a sign of product inhibition, reagent degradation, or an equilibrium that disfavors the product under the current conditions.

Possible Causes & Solutions:

  • Reagent Decomposition: N-Methylhydroxylamine, especially the free base, can be unstable over long reaction times or at elevated temperatures.

    • Solution:

      • Use the oxalate salt: The oxalate salt is more stable.

      • Add the reagent in portions: If the reaction requires prolonged heating, adding the N-Methylhydroxylamine oxalate in portions can help to maintain its effective concentration.

  • Product Inhibition: The product formed might be interfering with the catalyst or sequestering one of the reactants.

    • Solution: This is a more complex issue. If suspected, running the reaction at a higher dilution may help.

  • Equilibrium: The reaction may be reversible.

    • Solution: Use of a coupling reagent that forms a stable byproduct (e.g., the urea byproduct from carbodiimides) can help to drive the reaction forward.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation with a Sterically Hindered Carboxylic Acid using HATU and N-Methylhydroxylamine Oxalate

This protocol provides a starting point for the acylation of N-Methylhydroxylamine with a sterically hindered carboxylic acid.

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • N-Methylhydroxylamine oxalate (1.2 eq)

  • HATU (1.3 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the sterically hindered carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add N-Methylhydroxylamine oxalate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered substrates, gentle heating (40-60 °C) may be required.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve carboxylic acid in DMF B Add HATU and DIPEA A->B C Pre-activate (15-30 min) B->C D Add N-Methylhydroxylamine oxalate C->D E Stir at RT (or heat if necessary) D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G H Extract with organic solvent G->H I Wash organic layer H->I J Dry and concentrate I->J K Purify by chromatography J->K

Caption: A step-by-step workflow for the HATU-mediated coupling reaction.

Data Presentation

The following table provides a hypothetical comparison of yields for the formation of a sterically hindered amide using different nucleophiles, illustrating the potential advantage of N-Methylhydroxylamine.

NucleophileSteric ProfileExpected Yield (%)Notes
AmmoniaVery SmallModerate to GoodCan be difficult to handle due to its volatility.
N-Methylhydroxylamine Small Good to Excellent Effective for hindered substrates.
DiethylamineModerateLow to ModerateIncreased steric bulk hinders the reaction.
DiisopropylamineLargeVery Low to NoneSignificant steric hindrance prevents reaction.

Concluding Remarks

N-Methylhydroxylamine oxalate is a powerful tool for overcoming the challenges posed by steric hindrance in organic synthesis. Its small size and inherent reactivity make it an ideal choice for reactions that fail with bulkier reagents. By understanding the principles behind its effectiveness and employing a systematic approach to troubleshooting, researchers can significantly improve the success rate of their challenging synthetic endeavors. This guide provides a foundation for the effective use of this valuable reagent, and we encourage you to adapt and optimize the provided protocols for your specific applications.

References

  • Comparative study of methods to couple hindered peptides. PubMed, [Link]

  • N-Methylhydroxylamine. Wikipedia, [Link]

  • Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. PMC, [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry, [Link]

  • Choosing amide coupling agent. Reddit, [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi, [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC, [Link]

  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and hydroxylamines. Organic Chemistry Portal, [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC, [Link]

  • N-Methylhydroxylamine oxalate — Chemical Substance Information. NextSDS, [Link]

  • Sterically-hindered hydroxylamines as bioactive spin labels. PubMed, [Link]

  • Fragment-based drug discovery: A graphical review. PMC, [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing, [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate, [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA, [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for N-Methylhydroxylamine Pathways

Welcome to the Technical Support Center for N-Methylhydroxylamine (NMH) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methylhydroxylamine (NMH) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection in NMH production pathways. As the stability of N-methylhydroxylamine is a critical concern, it is often synthesized and stored as a salt, such as N-methylhydroxylamine oxalate or hydrochloride, to prevent decomposition.[1] This center will focus on the catalytic synthesis of NMH and address challenges related to catalyst performance and the final product's salt form.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction conditions for the synthesis of N-methylhydroxylamine, primarily through the catalytic hydrogenation of nitromethane.

Q1: What are the most common catalysts for the synthesis of N-methylhydroxylamine?

A1: The industrial synthesis of N-methylhydroxylamine predominantly involves the catalytic hydrogenation of nitromethane. Palladium-based catalysts are widely used and have shown high efficacy. Common examples include palladium on carbon (Pd/C) and palladium on barium sulfate (Pd/BaSO₄).[2] The choice of support can influence the catalyst's activity and selectivity.

Q2: How can I prevent the over-reduction of N-methylhydroxylamine to methylamine?

A2: Over-reduction to methylamine is a significant challenge in NMH synthesis. This can be mitigated by several strategies:

  • Acidic Conditions: Conducting the hydrogenation in the presence of an acid, such as sulfuric acid, can protonate the newly formed N-methylhydroxylamine, forming a salt. This salt is less susceptible to further reduction.

  • Additives: The use of specific additives or chelating agents like diethylenetriaminepentaacetic acid (DTPA) has been shown to improve the yield of N-methylhydroxylamine and reduce the formation of methylamine.[2]

Q3: What is the role of oxalate in N-methylhydroxylamine pathways?

A3: N-methylhydroxylamine is an unstable compound that can decompose exothermically.[1] To enhance its stability for storage and handling, it is converted into a salt. N-methylhydroxylamine oxalate is one such stable salt form. Therefore, in the context of "N-Methylhydroxylamine oxalate pathways," oxalate is typically the counter-ion for the final product and not directly involved in the catalytic synthesis pathway itself. However, it's worth noting that oxalic acid can act as a catalyst in other related reactions, such as oximation.[3]

Q4: Can the presence of oxalate in my reaction mixture affect the catalyst's performance?

A4: Yes, oxalate can potentially impact catalyst performance, particularly if you have metal ion contaminants in your reaction. Oxalate is a known chelating agent and can inhibit catalysis by sequestering metal ions like Cu²⁺ and Fe²⁺ that might be present as impurities.[4] This can be beneficial in preventing unwanted side reactions catalyzed by these metal ions. However, if your primary catalyst relies on such metal ions, the presence of oxalate could be inhibitory.

Q5: My catalyst activity is declining rapidly. What are the likely causes?

A5: Catalyst deactivation can be attributed to several mechanisms:

  • Poisoning: Impurities in the feedstock, such as sulfur or other metal ions, can irreversibly bind to the active sites of the catalyst.

  • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.

  • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium under certain conditions.

A systematic troubleshooting approach is necessary to identify the specific cause of deactivation in your system.

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the catalytic synthesis of N-methylhydroxylamine.

Problem Potential Causes Recommended Solutions
Low Yield of N-Methylhydroxylamine Incomplete conversion of nitromethane.- Increase reaction time or temperature (monitor for side reactions).- Increase hydrogen pressure.- Check catalyst activity; consider using a fresh batch of catalyst.
Over-reduction to methylamine.- Add sulfuric acid to the reaction mixture to form the N-methylhydroxylamine salt in situ.- Introduce a chelating agent like DTPA to the reaction.[2]
Poor Selectivity Formation of byproducts other than methylamine.- Optimize reaction temperature and pressure.- Screen different catalyst supports (e.g., Pd/C vs. Pd/BaSO₄).- Ensure high purity of starting materials and solvents.
Catalyst Deactivation Poisoning from feedstock impurities.- Purify the nitromethane feedstock before use.- Use guard beds to remove impurities before the reactant stream reaches the catalyst.
Sintering due to high temperatures.- Lower the reaction temperature.- Ensure uniform temperature distribution in the reactor to avoid hotspots.
Coking on the catalyst surface.- Implement a catalyst regeneration procedure, which may involve controlled oxidation to burn off carbon deposits.- Optimize reaction conditions to minimize coke formation.
Product Instability Decomposition of free N-methylhydroxylamine.- Immediately after synthesis, convert the N-methylhydroxylamine to a stable salt, such as the oxalate or hydrochloride salt.[1]- Store the final product under an inert atmosphere and at low temperatures.
Discoloration of N-methylhydroxylamine solution.- This can indicate degradation. Ensure the use of high-purity, de-gassed water for solutions.[5]- Add a chelating agent like EDTA to sequester metal ions that can catalyze decomposition.[5]

III. Experimental Protocols & Methodologies

Protocol 1: Catalyst Screening for Nitromethane Hydrogenation

This protocol outlines a general procedure for screening different palladium-based catalysts for the synthesis of N-methylhydroxylamine.

  • Reactor Setup:

    • Use a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Catalyst Loading:

    • Charge the autoclave with the desired solvent (e.g., methanol) and the catalyst (e.g., 5% Pd/C, 0.1 mol% relative to nitromethane).

  • Reaction Conditions:

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

    • Heat the reactor to the target temperature (e.g., 60°C).

  • Reactant Addition:

    • Slowly add a solution of nitromethane in the same solvent to the reactor.

  • Monitoring:

    • Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., GC, HPLC, or titration) to determine the concentration of nitromethane, N-methylhydroxylamine, and methylamine.

  • Work-up:

    • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution contains N-methylhydroxylamine, which can be isolated as a salt.

Protocol 2: Preparation of N-Methylhydroxylamine Oxalate

This protocol describes the conversion of the synthesized N-methylhydroxylamine to its stable oxalate salt.

  • Solution Preparation:

    • Prepare a saturated solution of oxalic acid in a suitable solvent (e.g., ethanol).

  • Precipitation:

    • Slowly add the oxalic acid solution to the filtered reaction mixture containing N-methylhydroxylamine while stirring.

    • N-methylhydroxylamine oxalate will precipitate out of the solution.

  • Isolation:

    • Collect the precipitate by filtration.

    • Wash the precipitate with a small amount of cold solvent to remove any impurities.

  • Drying:

    • Dry the N-methylhydroxylamine oxalate under vacuum at a low temperature.

IV. Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Reaction: Nitromethane to NMH catalyst_choice Initial Catalyst Selection (e.g., Pd/C, Pd/BaSO4) start->catalyst_choice screening Catalyst Screening (Protocol 1) catalyst_choice->screening analysis Analyze Results: Yield & Selectivity screening->analysis optimization Optimize Conditions: Temp, Pressure, Solvent analysis->optimization Sub-optimal? deactivation_check Monitor Catalyst Stability analysis->deactivation_check Optimal? optimization->screening deactivation_check->catalyst_choice Unstable? (Troubleshoot) final_catalyst Final Catalyst System deactivation_check->final_catalyst Stable?

A workflow for selecting and optimizing a catalyst system.

Troubleshooting Catalyst Deactivation

Troubleshooting_Deactivation start Decline in Catalyst Activity Observed check_sintering Analyze Catalyst for Sintering (e.g., TEM, XRD) start->check_sintering check_poisoning Analyze Feed for Poisons (e.g., Sulfur, Metals) start->check_poisoning check_coking Analyze Catalyst for Coke (e.g., TGA) start->check_coking sintering_cause Cause: High Temperature check_sintering->sintering_cause Sintering Confirmed poisoning_cause Cause: Feed Impurities check_poisoning->poisoning_cause Poisons Detected coking_cause Cause: Reaction Conditions check_coking->coking_cause Coke Found sintering_solution Solution: Lower Temperature, Improve Heat Transfer sintering_cause->sintering_solution poisoning_solution Solution: Purify Feed, Use Guard Bed poisoning_cause->poisoning_solution coking_solution Solution: Optimize Conditions, Regenerate Catalyst coking_cause->coking_solution

A decision tree for troubleshooting catalyst deactivation.

V. References

  • Organic Syntheses Procedure. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]

  • Benchchem. (2025). preventing decomposition of N-Methylhydroxylamine hydrochloride in solution.

  • Google Patents. (2015). WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride. Retrieved from

  • Inorganic Chemistry. (2025). Oxidation of N,N-Dimethylhydroxylamine by Hexachloroiridate(IV).

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of ethyl oxalate and hydroxylamine to form oxalohydroxamic acid.19. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms mediating oxalate-induced alterations in renal cell functions. Retrieved from [Link]

  • MDPI. (2025). The Effect of Activated Carbon Support on Ru/AC Catalysts Used for the Catalytic Decomposition of Hydroxylamine Nitrate and Hydrazine Nitrate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • PMC. (n.d.). Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach. Retrieved from [Link]

  • PubMed. (2002). Oxalate ions and calcium oxalate crystals stimulate MCP-1 expression by renal epithelial cells. Retrieved from [Link]

  • PMC. (2023). Direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis.

  • PMC. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Retrieved from [Link]

  • NextSDS. (n.d.). N-Methylhydroxylamine oxalate — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxalate degradation pathway in O. formigenes. Enzyme names are.... Retrieved from [Link]

  • Murdoch University - Research Portal. (n.d.). Oxalate degradation by alkaliphilic biofilms acclimatised to nitrogen-supplemented and nitrogen-deficient conditions. Retrieved from [Link]

Sources

Troubleshooting

Handling moisture sensitivity of N-Methylhydroxylamine oxalate

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the proper handling and management of N-Methylhydroxylamine oxalate, with a specific foc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the proper handling and management of N-Methylhydroxylamine oxalate, with a specific focus on its moisture sensitivity. While direct literature on the oxalate salt is limited, this document synthesizes information based on the known properties of hydroxylamines, oxalate salts, and established best practices for handling hygroscopic materials. The following troubleshooting guide and frequently asked questions (FAQs) address common issues encountered during experimentation, emphasizing the causality behind protocol choices to ensure scientific integrity and experimental success.

Part 1: Troubleshooting Guide

This section is designed to provide rapid, actionable solutions to specific problems encountered during the use of N-Methylhydroxylamine oxalate.

Question 1: I opened a new bottle of N-Methylhydroxylamine oxalate, and the powder appears clumped and non-freely flowing. What is the cause, and is it still usable?

Answer:

Probable Cause: Clumping or caking is a classic physical sign of moisture absorption from the atmosphere.[1] Hygroscopic materials, like many salts, have a strong affinity for water and can pull it from the air, causing particles to stick together.[1] This is especially common in humid environments or if the container is not sealed properly.

Recommended Actions:

  • Assess the Extent: If clumping is minor, the reagent may be salvageable by drying. If the material appears wet, gummy, or has visibly changed color, degradation may be significant, and using a new, unopened container is recommended.

  • Drying Protocol: For minor clumping, the material can be dried.

    • Vacuum Desiccator: Place the clumped solid in a shallow glass dish within a desiccator containing a suitable desiccant (e.g., Drierite™, activated molecular sieves). Apply a vacuum to facilitate moisture removal.

    • Vacuum Oven: For more rigorous drying, use a vacuum oven at a low temperature (e.g., 30-40 °C). Caution: N-Methylhydroxylamine can be thermally sensitive; aggressive heating may cause decomposition.[2]

  • Verification: After drying, the powder should return to a free-flowing state. For critical applications, consider performing a Karl Fischer titration to quantify the residual water content.

Question 2: My reaction yield is inconsistent or significantly lower than expected when using N-Methylhydroxylamine oxalate. Could moisture be the culprit?

Answer:

Probable Cause: Yes, moisture is a very likely cause for low or inconsistent yields.[3][4] There are two primary mechanisms:

  • Reagent Degradation: Hydroxylamines can be susceptible to oxidation and other degradation pathways, which can be accelerated by the presence of water. This reduces the concentration of the active reagent in your starting material. The Safety Data Sheet for the related hydrochloride salt explicitly lists "exposure to moist air or water" as a condition to avoid.[5][6]

  • Reaction Interference: The absorbed water can interfere with the reaction itself, particularly if you are using other moisture-sensitive reagents (e.g., organometallics, strong bases) or if the reaction equilibrium is unfavorable in the presence of water.

Troubleshooting & Optimization:

  • Use a Fresh Reagent: Always start with a fresh, unopened bottle of N-Methylhydroxylamine oxalate for critical reactions to establish a baseline.

  • Implement Inert Atmosphere Techniques: Weighing and dispensing the reagent should be done under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture uptake during handling.[7]

  • Dry Your Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).

  • Pre-dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed moisture.[8]

Below is a decision tree to help troubleshoot yield issues.

G start Low or Inconsistent Yield check_reagent Is the N-Methylhydroxylamine oxalate old or clumpy? start->check_reagent check_handling Was the reagent handled in open air? check_reagent->check_handling No sol_new_reagent Action: Use a new, sealed bottle of reagent. check_reagent->sol_new_reagent Yes check_solvents Are solvents certified anhydrous and fresh? check_handling->check_solvents No sol_inert Action: Handle reagent under inert atmosphere (glovebox). check_handling->sol_inert Yes check_glassware Was glassware rigorously dried? check_solvents->check_glassware Yes sol_dry_solvents Action: Use freshly dried solvents. check_solvents->sol_dry_solvents No sol_dry_glassware Action: Oven or flame-dry all glassware before use. check_glassware->sol_dry_glassware No sol_dry_reagent Action: Dry the existing reagent under vacuum.

Troubleshooting inconsistent reaction yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-Methylhydroxylamine oxalate?

A: To maintain its integrity, N-Methylhydroxylamine oxalate should be stored in a tightly sealed container in a cool, dry place.[5] For enhanced protection, store the primary container inside a secondary container, such as a desiccator or a sealed bag containing a desiccant like silica gel or molecular sieves.[9] This creates a micro-environment with minimal humidity.

Storage MethodProtection LevelBest For
Tightly Sealed BottleBasicShort-term use, low humidity environments
Bottle in DesiccatorGoodLong-term storage, standard laboratory conditions
Bottle in Sealed Bag with DesiccantGoodSimilar to desiccator, space-saving
Glovebox/Inert AtmosphereExcellentHigh-purity requirements, highly moisture-sensitive applications

Q2: What are the visual signs of moisture contamination and potential degradation?

A: The primary visual sign of moisture uptake is a change in the physical state of the powder from free-flowing to clumped, caked, or even pasty.[1] Chemical degradation may not always be visually obvious, but potential signs could include a change in color or the development of an odor (though the hydrochloride salt is reported as odorless).[5]

Q3: How should I properly weigh and dispense N-Methylhydroxylamine oxalate for a moisture-sensitive reaction?

A: The best practice is to handle the solid inside a glovebox with a low-humidity (<10 ppm H₂O) inert atmosphere (Nitrogen or Argon).[7] If a glovebox is unavailable, a "nitrogen-purged glove bag" provides a reasonable alternative. For rapid weighing in the open, work quickly and minimize the time the container is open to the atmosphere.[1] Close the container immediately after removing the required amount. Never leave the bottle open on the bench.

The following diagram illustrates a best-practice workflow for handling this reagent.

G cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup storage Store in Desiccator or Glovebox transfer Transfer bottle to Glovebox/Glove Bag storage->transfer weigh Weigh required amount into tared vial transfer->weigh seal_vial Seal weighing vial weigh->seal_vial seal_bottle Tightly reseal stock bottle weigh->seal_bottle add Add reagent to reaction vessel seal_vial->add seal_bottle->storage Return to Storage setup Prepare dried glassware under inert gas add->setup

Recommended workflow for handling moisture-sensitive solids.

Q4: What potential degradation pathways exist for N-Methylhydroxylamine in the presence of water?

A: While specific studies on the oxalate salt are scarce, hydroxylamines, in general, are known to undergo autoxidation, especially in solution.[2] The presence of moisture can facilitate these pathways. Potential decomposition could lead to oxidation products, and the free base is known to be less stable than its hydrochloride salt.[2] The presence of moisture could facilitate hydrolysis of the oxalate salt back to N-methylhydroxylamine and oxalic acid, potentially altering the pH and stability of the local environment.

Part 3: Experimental Protocols

Protocol 1: Drying N-Methylhydroxylamine Oxalate Using a Vacuum Desiccator

This protocol is suitable for removing small amounts of adsorbed atmospheric moisture.

Methodology:

  • Preparation: Place a fresh, active desiccant (e.g., anhydrous calcium sulfate (Drierite™) or molecular sieves) at the bottom of a clean, dry desiccator.

  • Sample Placement: Transfer the clumped N-Methylhydroxylamine oxalate into a shallow, clean, and dry glass container (e.g., a crystallization dish or watch glass) to maximize the surface area. Place the container on the desiccator plate.

  • Sealing: Lightly grease the ground-glass joint of the desiccator lid with vacuum grease and place the lid on top, ensuring a good seal.

  • Evacuation: Slowly and carefully connect the desiccator to a vacuum pump. Open the stopcock gradually to avoid disturbing the powder. Evacuate the desiccator to a stable vacuum.

  • Drying: Close the stopcock and disconnect the vacuum pump. Allow the material to stand under static vacuum for at least 12-24 hours.

  • Completion: To release the vacuum, slowly introduce a dry, inert gas (like nitrogen or argon) into the desiccator. Avoid letting in ambient air. The powder should now be free-flowing.

References

  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. CORE. Retrieved from [Link]

  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. RSC Publishing. Retrieved from [Link]

  • KEK. (n.d.). Oxalate metal complexes in aerosols: implications for the hygroscopicity of oxalate-containing particles. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science - RSC Publishing. Retrieved from [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds?. Retrieved from [Link]

  • (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Methylhydroxylamine hydrochloride, 98%. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Chan, S. Y., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, December 11). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • NextSDS. (n.d.). N-Methylhydroxylamine oxalate — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (2025, July 1). Safety Data Sheet: N-Methylhydroxylamine hydrochloride. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • ACS Publications. (n.d.). Reactions of Hydroxylamine with Metal Porphyrins | Inorganic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to N-Methylhydroxylamine Salts: A Comparative Analysis of Oxalate and Hydrochloride Forms for Enhanced Reactivity and Application

For the discerning researcher in organic synthesis and drug development, the choice of reagent can be the determining factor in the success of a synthetic route. N-Methylhydroxylamine, a versatile precursor for the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagent can be the determining factor in the success of a synthetic route. N-Methylhydroxylamine, a versatile precursor for the synthesis of a myriad of compounds including hydroxamic acids, oximes, and nitrones, is a case in point. While commercially ubiquitous as its hydrochloride salt, the existence of other salt forms, such as the oxalate, presents a compelling question: which is the superior choice for a given transformation?

This guide provides an in-depth, objective comparison of N-Methylhydroxylamine oxalate and N-Methylhydroxylamine hydrochloride. Moving beyond a simple cataloging of properties, we will delve into the mechanistic nuances that differentiate these two reagents, supported by theoretical rationale and a proposed experimental framework for direct comparison. Our aim is to equip you, our fellow scientists, with the critical insights needed to make an informed decision, optimizing your synthetic outcomes.

At a Glance: Physical and Chemical Property Comparison

A foundational understanding of the physical and chemical properties of these salts is paramount in predicting their behavior in a reaction. While extensive data is available for the hydrochloride salt, information on the oxalate salt is less prevalent. The following table consolidates known data for the hydrochloride form and presents inferred properties for the oxalate, based on the established characteristics of oxalic acid and general principles of salt formation.

PropertyN-Methylhydroxylamine HydrochlorideN-Methylhydroxylamine Oxalate (Inferred)Rationale for Inference
Molecular Formula CH₅NO·HCl(CH₅NO)₂·C₂H₂O₄ or CH₅NO·C₂H₂O₄Oxalic acid is a diprotic acid, allowing for the formation of either a 2:1 or 1:1 salt with the N-Methylhydroxylamine base.
Molecular Weight 83.52 g/mol [1]184.15 g/mol (2:1) or 137.09 g/mol (1:1)Calculated based on the respective molecular formulas.
Appearance White to off-white crystalline solid[1]Likely a white crystalline solidMost simple organic salts are crystalline solids.
Melting Point 86-88 °C[1]Expected to be higher than the hydrochlorideOxalic acid has a higher melting point than HCl, and the potential for more extensive hydrogen bonding in the crystal lattice could increase the melting point.
Solubility in Water Soluble[1]Likely soluble, but potentially less so than the hydrochlorideWhile many oxalates are soluble in water, some can exhibit lower solubility compared to their chloride counterparts.[2]
Solubility in Organic Solvents Sparingly soluble in polar organic solvents like ethanolLikely to have poor solubility in many common organic solventsOxalate salts are often characterized by their poor solubility in organic solvents.[2]
Stability Stable under normal conditions, but hygroscopic[3]Expected to be stable, potentially less hygroscopicThe oxalate salt may exhibit different hygroscopicity based on its crystal structure.
Acidity of Conjugate Acid pKa of HCl is ~ -7pKa1 of oxalic acid is 1.27, pKa2 is 4.28[4]The acidity of the counter-ion can influence the pH of the salt solution and the conditions required for generating the free base.

The Heart of the Matter: A Mechanistic and Reactivity Comparison

The true distinction between these two salts in a practical, synthetic context lies in their reactivity. This is primarily governed by two factors: the ease of generating the active, free N-Methylhydroxylamine base and the potential influence of the counter-ion (chloride vs. oxalate) on the reaction environment.

Liberating the Active Reagent: In Situ Generation of Free N-Methylhydroxylamine

For most applications, the free N-Methylhydroxylamine is the desired reactive species. This is typically achieved by in situ neutralization of the salt with a suitable base. The choice and stoichiometry of the base are directly influenced by the acidic counter-ion.

  • N-Methylhydroxylamine Hydrochloride: The liberation of the free base from the hydrochloride salt is straightforward, requiring one equivalent of a base to neutralize the strong acid, hydrochloric acid (pKa ≈ -7). Common bases for this purpose include tertiary amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., sodium carbonate, sodium bicarbonate).

  • N-Methylhydroxylamine Oxalate: The situation with the oxalate salt is more nuanced due to the diprotic nature of oxalic acid. If the salt is a 2:1 adduct of N-Methylhydroxylamine to oxalic acid, two equivalents of base would be needed to fully neutralize the oxalic acid and liberate two equivalents of the free base. If it is a 1:1 salt, the stoichiometry would depend on whether the first or second proton of oxalic acid is associated with the N-Methylhydroxylamine. Given the pKa values of oxalic acid (pKa1 = 1.27, pKa2 = 4.28)[4], a weaker base might suffice for the initial deprotonation compared to the hydrochloride salt. However, the use of a strong enough base to ensure complete liberation of the free N-Methylhydroxylamine is generally advisable.

G cluster_hydrochloride From Hydrochloride Salt cluster_oxalate From Oxalate Salt (2:1 example) HCl_Salt CH₃NHOH·HCl Base_HCl + 1 eq. Base HCl_Salt->Base_HCl FreeBase_HCl CH₃NHOH (Free Base) Base_HCl->FreeBase_HCl Byproduct_HCl + Salt Byproduct (e.g., Et₃N·HCl) FreeBase_HCl->Byproduct_HCl Oxalate_Salt (CH₃NHOH)₂·C₂H₂O₄ Base_Oxalate + 2 eq. Base Oxalate_Salt->Base_Oxalate FreeBase_Oxalate 2 x CH₃NHOH (Free Base) Base_Oxalate->FreeBase_Oxalate Byproduct_Oxalate + Oxalate Salt Byproduct FreeBase_Oxalate->Byproduct_Oxalate

Caption: In situ generation of free N-Methylhydroxylamine.

The Unseen Hand: Influence of the Counter-Ion

The counter-ion, while often considered a spectator, can play a subtle yet significant role in a reaction.

  • Chloride (Cl⁻): The chloride ion is generally considered to be a weakly coordinating and relatively inert counter-ion in most organic reactions. Its small size and low basicity mean it is unlikely to interfere with the desired transformation.

  • Oxalate (C₂O₄²⁻): The oxalate anion presents a more complex scenario. As a bidentate ligand, it has the potential to chelate with metal catalysts or reagents, potentially altering their reactivity or even sequestering them from the reaction medium.[4] Furthermore, under certain conditions, oxalate can act as a reducing agent. This could be a desirable feature in some synthetic contexts but an unwelcome side reaction in others.

A Practical Investigation: Proposed Experimental Protocol for Comparative Analysis

To move from theoretical postulation to empirical evidence, a direct comparative study is essential. We propose a straightforward and widely applicable reaction: the synthesis of a hydroxamic acid from a carboxylic acid, a common application of N-Methylhydroxylamine.

Objective:

To compare the reactivity, yield, and purity of a model hydroxamic acid synthesized using N-Methylhydroxylamine hydrochloride versus N-Methylhydroxylamine oxalate.

Model Reaction:

The formation of N-methylacetohydroxamic acid from acetic acid and N-Methylhydroxylamine.

G reactant1 CH₃COOH plus1 + reactant1->plus1 reactant2 CH₃NHOH plus1->reactant2 arrow Coupling Agent (e.g., EDC, HOBt) Base, Solvent reactant2->arrow product CH₃CONHOHCH₃ arrow->product

Caption: Model reaction for comparative study.

Experimental Workflow:

G cluster_hcl Protocol A: Hydrochloride Salt cluster_oxalate Protocol B: Oxalate Salt start Start prep_reagents Prepare Stock Solutions: - Acetic Acid in DMF - EDC in DMF - HOBt in DMF - Base (e.g., DIPEA) in DMF start->prep_reagents setup_hcl To reaction vial: - N-Methylhydroxylamine HCl - DMF prep_reagents->setup_hcl setup_oxalate To reaction vial: - N-Methylhydroxylamine Oxalate - DMF prep_reagents->setup_oxalate add_base_hcl Add Base (1 eq.) Stir 10 min setup_hcl->add_base_hcl add_reagents_hcl Add: - Acetic Acid solution - HOBt solution - EDC solution add_base_hcl->add_reagents_hcl react_hcl Stir at RT Monitor by LC-MS add_reagents_hcl->react_hcl workup Quench with water Extract with Ethyl Acetate react_hcl->workup add_base_oxalate Add Base (2 eq. for 2:1 salt) Stir 10 min setup_oxalate->add_base_oxalate add_reagents_oxalate Add: - Acetic Acid solution - HOBt solution - EDC solution add_base_oxalate->add_reagents_oxalate react_oxalate Stir at RT Monitor by LC-MS add_reagents_oxalate->react_oxalate react_oxalate->workup analysis Analyze organic layer: - LC-MS for conversion and purity - ¹H NMR of isolated product workup->analysis end End analysis->end

Caption: Experimental workflow for reactivity comparison.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1 M stock solutions of acetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Hydroxybenzotriazole (HOBt) in anhydrous N,N-Dimethylformamide (DMF). Prepare a 2 M stock solution of Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Setup (Protocol A - Hydrochloride): a. In a clean, dry reaction vial, add N-Methylhydroxylamine hydrochloride (1.0 mmol). b. Add 2 mL of anhydrous DMF and stir to dissolve. c. Add DIPEA (1.0 mmol, 0.5 mL of 2 M solution) and stir for 10 minutes at room temperature. d. Add the acetic acid stock solution (1.0 mmol, 1.0 mL), followed by the HOBt stock solution (1.1 mmol, 1.1 mL), and finally the EDC stock solution (1.1 mmol, 1.1 mL).

  • Reaction Setup (Protocol B - Oxalate): a. In a clean, dry reaction vial, add N-Methylhydroxylamine oxalate (0.5 mmol of a 2:1 salt, assuming this stoichiometry, to provide 1.0 mmol of the amine). b. Add 2 mL of anhydrous DMF and stir. c. Add DIPEA (1.0 mmol, 0.5 mL of 2 M solution) and stir for 10 minutes at room temperature. d. Add the acetic acid stock solution (1.0 mmol, 1.0 mL), followed by the HOBt stock solution (1.1 mmol, 1.1 mL), and finally the EDC stock solution (1.1 mmol, 1.1 mL).

  • Reaction Monitoring: Stir both reactions at room temperature. At regular intervals (e.g., 1, 2, 4, and 24 hours), withdraw a small aliquot from each reaction, quench with water, dilute with acetonitrile, and analyze by LC-MS to determine the extent of product formation and the presence of any byproducts.

  • Work-up and Analysis: After 24 hours, quench both reactions by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine purity and yield.

Anticipated Outcomes and Data Interpretation

Based on the differing properties of the hydrochloride and oxalate salts, we can anticipate several potential differences in the experimental outcomes:

  • Reaction Rate: The rate of reaction may differ due to variations in the solubility of the starting salts or the efficiency of the in situ free base generation. The potentially lower solubility of the oxalate salt in DMF could lead to a slower initial reaction rate.

  • Final Yield: The final isolated yield of N-methylacetohydroxamic acid could be influenced by the completeness of the reaction and the ease of purification. The presence of the oxalate counter-ion may or may not impact the efficiency of the coupling reaction.

  • Purity Profile: The purity of the crude and final product should be carefully assessed. The potential for the oxalate anion to participate in side reactions, although unlikely in this specific transformation, should be considered.

Concluding Recommendations for the Practicing Scientist

The choice between N-Methylhydroxylamine hydrochloride and its oxalate counterpart is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the planned synthesis.

  • N-Methylhydroxylamine hydrochloride remains the workhorse reagent due to its high commercial availability, extensive characterization, and the straightforward, well-understood protocol for generating the free base. For most standard applications, it is the logical and reliable first choice.

  • N-Methylhydroxylamine oxalate presents an interesting, albeit less explored, alternative. Its potential advantages could lie in specific applications where the presence of chloride ions is detrimental, or where the unique properties of the oxalate counter-ion could be leveraged. However, its use necessitates a more careful consideration of the stoichiometry of base required and a thorough investigation of its solubility in the chosen reaction solvent.

Ultimately, this guide serves as a starting point for further investigation. We encourage the scientific community to explore the reactivity of the oxalate salt and share their findings, contributing to a more complete understanding of this versatile reagent and its applications in advancing chemical synthesis.

References

  • NextSDS. N-Methylhydroxylamine oxalate — Chemical Substance Information. [Link]

  • Wikipedia. N-Methylhydroxylamine. [Link]

  • Overman, L. E., et al. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Journal of the American Chemical Society, 137(35), 11352–11355. [Link]

  • Wikipedia. Oxalate. [Link]

  • Overman, L. E., et al. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. ResearchGate. [Link]

  • Opatz, T., et al. (2020). Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives. ChemistrySelect, 5(45), 14243-14254. [Link]

  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics, 14(10), 5205-5215. [Link]

  • ChemBK. N-MethylhydroxylaMine hydrochloride. [Link]

  • Khan, I., et al. (2019). Salts in Organic Synthesis: An Overview and Their Diversified Use. ResearchGate. [Link]

  • Govindarajan, S., et al. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 66, 230-233. [Link]

  • PubChem. N,N-Diethylhydroxylamine oxalate. [Link]

  • Wikipedia. Methoxyamine. [Link]

  • Wesson, J. A., et al. (2005). A comparison of the binding of urinary calcium oxalate monohydrate and dihydrate crystals to human kidney cells in urine. Urological Research, 33(3), 185-190. [Link]

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Comparative

A Comparative Guide to HPLC-UV Method Validation for N-Methylhydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of chemical entities is paramount. N-Methylhydroxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of chemical entities is paramount. N-Methylhydroxylamine, often utilized in synthesis and potentially present as an impurity, requires a robust analytical method for its quantification.[1][2] This guide provides an in-depth, scientifically grounded comparison of an HPLC-UV method for N-Methylhydroxylamine oxalate against other analytical techniques. It further details a comprehensive validation protocol, anchored in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure the method's suitability for its intended purpose.[3][4][5][6][7]

The Analytical Challenge: N-Methylhydroxylamine

N-Methylhydroxylamine is a small, polar molecule that lacks a strong chromophore, making its direct detection by UV spectrophotometry challenging.[8] The oxalate salt form is often used to improve its stability and handling.[9][10] The inherent analytical difficulty necessitates a method that is not only sensitive and specific but also rigorously validated to ensure data integrity.

Comparative Analysis of Analytical Techniques

While several techniques can be employed for the determination of hydroxylamine derivatives, each presents a unique set of advantages and limitations.

ParameterHPLC-UV with Pre-column DerivatizationGas Chromatography (GC) with DerivatizationSpectrophotometry
Principle Chromatographic separation of a derivatized analyte followed by UV detection.[2][8][11]Separation of a volatile derivative in the gas phase.Colorimetric reaction and measurement of absorbance.[12]
Specificity High, due to both chromatographic separation and selective derivatization.High, particularly when coupled with a mass spectrometer (GC-MS).Moderate, susceptible to interference from other reducing or oxidizing agents.
Sensitivity High, significantly enhanced by the chromophoric tag from the derivatizing agent.Very high, especially with sensitive detectors like MS.Moderate, dependent on the molar absorptivity of the colored product.[12]
Sample Throughput Moderate, limited by chromatographic run times.Moderate to low, often requires more extensive sample preparation.High, suitable for rapid screening.
Instrumentation Cost ModerateHigh (especially GC-MS)Low
Typical Application Quantitative analysis in complex matrices like drug substances and formulations.[2]Trace level analysis of volatile impurities.Simpler matrices, process monitoring.

For routine quality control of N-Methylhydroxylamine oxalate in a pharmaceutical setting, HPLC-UV with pre-column derivatization emerges as a well-balanced and widely adopted approach. It offers a harmonious blend of specificity, sensitivity, and cost-effectiveness.

The Power of Derivatization

The core of a successful HPLC-UV method for N-Methylhydroxylamine lies in pre-column derivatization. This chemical reaction converts the poorly UV-absorbing analyte into a product with a strong chromophore, dramatically enhancing its detectability. A common and effective derivatizing agent is benzaldehyde, which reacts with N-Methylhydroxylamine to form a stable oxime derivative that can be readily monitored by a UV detector.[2][11]

A Rigorous Validation Protocol for an HPLC-UV Method

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][6][7] The following is a detailed, step-by-step protocol for the validation of an HPLC-UV method for N-Methylhydroxylamine oxalate, in accordance with ICH Q2(R1) guidelines.[3][4][5]

Experimental Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Standard & Sample Preparation B Derivatization Reaction A->B C HPLC-UV Analysis B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I

Caption: High-level workflow for HPLC-UV method validation.

Step-by-Step Methodology

1. System Suitability: Before commencing validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters like peak area repeatability (RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0).

2. Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest.[6][7]

  • Protocol:

    • Analyze a blank sample (diluent only).

    • Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient).

    • Analyze a sample of N-Methylhydroxylamine oxalate standard.

    • Analyze a sample of the drug substance spiked with N-Methylhydroxylamine oxalate.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the derivatized N-Methylhydroxylamine in the blank and placebo chromatograms.

3. Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[4][7]

  • Protocol:

    • Prepare a series of at least five standard solutions of N-Methylhydroxylamine oxalate at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Derivatize each solution and inject it into the HPLC system.

    • Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

4. Accuracy: Accuracy reflects the closeness of the measured value to the true value.[4]

  • Protocol:

    • Prepare placebo samples spiked with N-Methylhydroxylamine oxalate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent preparations of the same sample on the same day, by the same analyst, using the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be established with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

7. Robustness: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

  • Protocol:

    • Introduce small variations to parameters such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters and the assay result.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not significantly deviate from the nominal values.

Interdependency of Validation Parameters

Validation_Interdependency cluster_core Core Method Performance cluster_quantitative Quantitative Reliability cluster_limits Method Sensitivity cluster_reliability Method Reliability Specificity Specificity Linearity Linearity Specificity->Linearity influences Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness assessed during Precision->Accuracy supports Precision->Robustness assessed during LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The validation of an analytical method is a critical step in drug development and quality control, ensuring that the data generated is reliable and accurate. For a challenging analyte like N-Methylhydroxylamine oxalate, a well-developed and rigorously validated HPLC-UV method with pre-column derivatization offers a robust and dependable analytical solution. By adhering to the principles outlined in the ICH guidelines and meticulously executing each validation parameter, scientists can establish a method that is truly fit for its intended purpose, thereby upholding the highest standards of scientific integrity and product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • N-Methylhydroxylamine oxalate — Chemical Substance Information - NextSDS. [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace. [Link]

  • N-Methylhydroxylamine - Wikipedia. [Link]

  • (PDF) Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - ResearchGate. [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance - IJPPR. [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research. [Link]

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Validation

A Guide to the Spectroscopic Fingerprint of N-Methylhydroxylamine: NMR Chemical Shifts and Comparative Analysis

In the landscape of synthetic chemistry, N-methylhydroxylamine and its salts are versatile reagents, pivotal in the construction of complex molecular architectures. Their utility in forming nitrones for 1,3-dipolar cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, N-methylhydroxylamine and its salts are versatile reagents, pivotal in the construction of complex molecular architectures. Their utility in forming nitrones for 1,3-dipolar cycloadditions and in the synthesis of Weinreb amides for controlled ketone formation makes them indispensable tools for drug development professionals and organic chemists.[1][2] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of N-Methylhydroxylamine, using the readily available hydrochloride salt as a close analogue for the oxalate salt. Furthermore, we will explore alternative reagents and provide a robust, field-proven protocol for acquiring high-quality NMR data.

Understanding the Spectroscopic Signature of N-Methylhydroxylamine

Direct, publicly available NMR spectra for N-Methylhydroxylamine oxalate are scarce. However, the hydrochloride salt (CH₃NHOH·HCl) serves as an excellent proxy for understanding the chemical shifts of the N-methylhydroxylamine cation. The primary influence on the ¹H and ¹³C chemical shifts of the methyl and hydroxyl protons comes from the local electronic environment, which is largely dictated by the protonated nitrogen and oxygen atoms. The choice of a simple anionic counter-ion, be it chloride or oxalate, is expected to have a minimal effect on these values.

The spectral data for N-Methylhydroxylamine hydrochloride is summarized below.[3][4][5][6]

Nucleus Chemical Shift (δ) in ppm Solvent
¹H~2.7D₂O
¹³CNot specified in search resultsD₂O

Note: The hydroxyl and amine protons are often broad and may exchange with deuterated solvents, sometimes rendering them unobservable.

Comparative Analysis with Alternative Reagents

The choice of reagent in a synthetic pathway is critical and often depends on the specific transformation desired. Here, we compare N-Methylhydroxylamine with a common alternative.

N,O-Dimethylhydroxylamine: This reagent is a go-to for the synthesis of Weinreb amides.[2][7] Unlike N-methylhydroxylamine, which requires a separate O-alkylation step to form the methoxy group of the Weinreb amide, N,O-dimethylhydroxylamine offers a more direct route. Spectroscopic data for N,O-Dimethylhydroxylamine is also available, allowing for clear differentiation.[7]

Reagent Primary Application Key Advantages
N-Methylhydroxylamine (salts)Nitrone formation, Precursor for other reagentsVersatile for 1,3-dipolar cycloadditions
N,O-DimethylhydroxylamineWeinreb amide synthesisDirect formation of N-methoxy-N-methylamides

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is fundamental to structural elucidation and purity assessment. The following protocol is a self-validating system designed for accuracy and reproducibility.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. For N-Methylhydroxylamine salts, Deuterium Oxide (D₂O) is a common choice.[8]

  • Concentration : For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[9] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[9]

  • Dissolution : Weigh the sample accurately and dissolve it completely in the deuterated solvent within a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height is between 40-50 mm.[8][9]

  • Particulate Removal : If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneity.[9]

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

NMR Sample Preparation Workflow cluster_prep Sample Preparation start Start weigh Weigh Sample (1-30 mg) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter if Particulates are Present transfer->filter cap_label Cap and Label NMR Tube transfer->cap_label No filter->cap_label Yes end_prep Prepared Sample cap_label->end_prep NMR Data Acquisition and Processing cluster_acq Data Acquisition & Processing insert Insert Sample into Magnet lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire process Process Data (FT, Phasing, Baseline) acquire->process spectrum Final Spectrum process->spectrum

NMR Data Acquisition and Processing Workflow

Conclusion

References

  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation.
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Unknown. NMR sample preparation.
  • PubChem. N-methylhydroxylamine hydrochloride | CH5NO.ClH | CID 77906.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from a university's Health, Safety and Environment Office.
  • The Royal Society of Chemistry. Supporting Information.
  • ChemicalBook. N-Methylhydroxylamine hydrochloride(4229-44-1) 1H NMR spectrum.
  • SpectraBase. N-Methylhydroxylamine hydrochloride - Optional[13C NMR] - Spectrum.
  • Organic Syntheses Procedure. nitrones for intramolecular 1,3-dipolar cycloadditions.
  • Sciencemadness.org. (2018, August 19). Hydroxylamine alternatives or synthesis.
  • SpectraBase. N-Methylhydroxylamine hydrochloride - Optional[1H NMR] - Chemical Shifts.
  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0084914).
  • DropChem. (2020, June 24). O-メチルヒドロキシルアミン塩酸塩.
  • ACS Publications. (2005, July 12). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction.
  • Benchchem. N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Pharmaceutical Synthesis.
  • PubChem. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232.
  • ChemicalBook. N,N-Diethylhydroxylamine(3710-84-7) 13C NMR spectrum.
  • Sigma-Aldrich. N-Methylhydroxylamine 98 4229-44-1.
  • PMC - NIH. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides.
  • Google Patents. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • ChemicalBook. Methoxyamine Hydrochloride(593-56-6) 1H NMR spectrum.
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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-Methylhydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and characterization of small, polar molecules are paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and characterization of small, polar molecules are paramount. N-Methylhydroxylamine, often encountered as its oxalate salt, is a key building block and potential metabolite. Its inherent polarity and thermal lability present unique challenges for analytical characterization. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the fragmentation analysis of N-Methylhydroxylamine oxalate, offering field-proven insights to navigate the complexities of its structural elucidation.

Introduction: The Analytical Challenge of N-Methylhydroxylamine

N-Methylhydroxylamine (CH₃NHOH) is a small, highly polar molecule. The presence of both a hydroxyl and a methylamino group makes it water-soluble and prone to thermal degradation, complicating analysis by traditional gas chromatography (GC) without derivatization. Understanding its fragmentation behavior under different ionization conditions is crucial for its unambiguous identification in complex matrices. This guide will compare and contrast the utility of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for liquid chromatography-mass spectrometry (LC-MS) analysis, and discuss the role of Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of N-Methylhydroxylamine. The efficiency of ionization and the resulting fragmentation patterns are highly dependent on the physicochemical properties of the analyte and the ionization mechanism.

Ionization TechniquePrincipleSuitability for N-MethylhydroxylamineKey AdvantagesKey Limitations
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid phase by applying a high voltage to create an aerosol.[1]Highly suitable due to the polar nature of N-Methylhydroxylamine.Gentle ionization preserves the molecular ion, ideal for accurate mass determination. High sensitivity for polar and ionic compounds.[2]Can be susceptible to ion suppression from matrix components. May require optimization of mobile phase conditions to promote efficient ionization.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.[2][3]Potentially suitable, but may induce more in-source fragmentation.Tolerant of higher flow rates and less polar mobile phases. Can be effective for small, thermally stable molecules.Requires the analyte to be volatile enough to enter the gas phase, which can be a challenge for polar, non-volatile compounds. May lead to thermal degradation.
Electron Ionization (EI) for GC-MS A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing extensive and reproducible fragmentation.[4]Requires derivatization to increase volatility and thermal stability.Provides detailed structural information through characteristic fragmentation patterns. Extensive libraries of EI spectra are available for compound identification.Derivatization adds complexity to sample preparation and may introduce artifacts. Not suitable for direct analysis of the polar, non-volatile salt.

Expert Insight: For the direct analysis of N-Methylhydroxylamine oxalate from a liquid sample, ESI is the preferred method. Its soft ionization mechanism is most likely to yield the protonated molecular ion, [M+H]⁺, providing crucial molecular weight information with minimal initial fragmentation. APCI could be a secondary option, but the higher temperatures involved might lead to in-source decay, complicating spectral interpretation.

Proposed Fragmentation Pathways of N-Methylhydroxylamine

While direct experimental ESI-MS/MS data for N-Methylhydroxylamine is not widely published, we can propose a logical fragmentation pathway based on the well-established principles of mass spectrometry and the fragmentation of analogous small amines and hydroxylamines.[5]

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, N-Methylhydroxylamine is expected to be readily protonated to form the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of 48.04. Collision-induced dissociation (CID) of this precursor ion would likely proceed through the following pathways:

  • Loss of Water (H₂O): A common fragmentation pathway for protonated alcohols and hydroxylamines is the neutral loss of a water molecule. This would result in a fragment ion at m/z 30.03.

  • Loss of Hydroxyl Radical (•OH): Cleavage of the N-O bond could lead to the loss of a hydroxyl radical, although this is generally less favored than the loss of a stable neutral molecule.

  • Loss of Formaldehyde (CH₂O): Rearrangement followed by the loss of formaldehyde could also be a possible fragmentation route.

The oxalate counter-ion will not typically be observed in the positive ion mode mass spectrum as it carries a negative charge.

Proposed ESI-MS/MS Fragmentation of Protonated N-Methylhydroxylamine

G M_H [CH₃NHOH + H]⁺ m/z 48.04 frag1 [CH₃NH]⁺ m/z 30.03 M_H->frag1 - H₂O

Caption: Proposed primary fragmentation of protonated N-Methylhydroxylamine in ESI-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, N-Methylhydroxylamine must be derivatized to increase its volatility and thermal stability. A common approach is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar -OH and -NH groups into their trimethylsilyl (TMS) ethers and amines.

The fragmentation of the derivatized N-Methylhydroxylamine in EI-MS would be significantly different and more complex. The fragmentation would be driven by the cleavage of bonds adjacent to the heteroatoms and the loss of TMS-related groups.

Experimental Protocols

LC-ESI-MS/MS Analysis of N-Methylhydroxylamine Oxalate

Objective: To obtain the mass spectrum and fragmentation pattern of N-Methylhydroxylamine using ESI-MS/MS.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of N-Methylhydroxylamine oxalate in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this highly polar analyte.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the analyte.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS to identify the [M+H]⁺ ion, followed by a product ion scan of the precursor ion at m/z 48.04.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 30 eV to observe the fragmentation pattern.

LC-ESI-MS/MS Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis prep Dissolve N-Methylhydroxylamine Oxalate in 50:50 ACN:H₂O + 0.1% Formic Acid lc Inject sample onto HILIC column prep->lc elute Gradient Elution lc->elute esi Positive ESI elute->esi full_scan Full Scan MS (m/z 48.04) esi->full_scan product_scan Product Ion Scan (CID) full_scan->product_scan

Caption: Workflow for the LC-ESI-MS/MS analysis of N-Methylhydroxylamine Oxalate.

Comparative Data Summary and Interpretation

FeatureESI-MS/MSAPCI-MS/MSGC-MS (with Derivatization)
Precursor Ion Expected [M+H]⁺ at m/z 48.04Potential [M+H]⁺ at m/z 48.04, but may be weak or absentMolecular ion of the derivatized compound
Primary Fragmentation Likely loss of H₂O (m/z 30.03)Potential for thermal degradation products in addition to CID fragmentsComplex fragmentation with characteristic losses of derivatizing groups
Structural Information Confirms molecular weight and provides some fragmentation informationMay be difficult to distinguish between in-source decay and CID fragmentationProvides a detailed and reproducible fragmentation "fingerprint"
Sensitivity Generally high for polar analytesCan be sensitive, but depends on analyte volatility and thermal stabilityHigh sensitivity, especially with selective ion monitoring (SIM)
Throughput High, compatible with modern UHPLC systemsHigh, similar to ESILower, due to longer GC run times and sample preparation
Robustness Can be affected by high salt concentrationsGenerally more robust to matrix effects than ESIRobust, but derivatization can be a source of variability

Authoritative Interpretation:

For the definitive identification and quantification of N-Methylhydroxylamine in complex mixtures, such as biological matrices or reaction monitoring, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing electrospray ionization is the most scientifically sound approach. The gentleness of the ESI process is crucial for preserving the intact protonated molecule, which can then be subjected to controlled collision-induced dissociation to generate characteristic fragment ions. This allows for highly selective and sensitive detection using multiple reaction monitoring (MRM).

While GC-MS after derivatization is a powerful tool for structural elucidation, the additional sample preparation steps introduce potential for analyte loss and variability. However, for a comprehensive structural characterization where the generation of a rich fragmentation pattern is the primary goal, GC-EI-MS of a silylated derivative would provide valuable complementary data.

Conclusion

The mass spectrometric analysis of N-Methylhydroxylamine oxalate requires careful consideration of its physicochemical properties. Electrospray ionization coupled with tandem mass spectrometry stands out as the optimal technique for its direct analysis, offering high sensitivity and specificity while minimizing thermal degradation. The proposed fragmentation pathway, dominated by the loss of water from the protonated molecular ion, provides a basis for the development of robust analytical methods. For in-depth structural characterization, GC-MS of a derivatized sample can yield a wealth of fragment ions. By understanding the principles and comparative advantages of these techniques, researchers can confidently select the most appropriate method for their specific analytical needs in the study of this important chemical entity.

References

  • Lee, M. (2012). Mass Spectrometry Handbook. John Wiley & Sons. [Link]

  • Niessen, W. M. A. (2001). Current Practice of Gas Chromatography–Mass Spectrometry. CRC Press. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • Ardrey, B. (2003). Liquid Chromatography-Mass Spectrometry: An Introduction. John Wiley & Sons. [Link]

Sources

Validation

A Comparative Guide to Reactivity Differences Between N-Methylhydroxylamine Salts

Introduction N-Methylhydroxylamine (N-MHA) is an indispensable nucleophilic building block in organic synthesis, widely utilized in the preparation of nitrones, Weinreb amides, and complex nitrogen-containing heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Methylhydroxylamine (N-MHA) is an indispensable nucleophilic building block in organic synthesis, widely utilized in the preparation of nitrones, Weinreb amides, and complex nitrogen-containing heterocycles. However, the free base of N-MHA is thermodynamically unstable. It decomposes in a highly exothermic reaction (-63 kJ/mol) into methane and azanone unless it is stabilized and stored as a salt [1].

Because of this instability, researchers must rely on salt formulations—most commonly N-Methylhydroxylamine hydrochloride (N-MHA·HCl) and N-Methylhydroxylamine sulfate ((N-MHA)₂·H₂SO₄) . While both salts serve as effective sources of the N-MHA nucleophile, their reactivity profiles, hygroscopicity, and compatibility with transition-metal catalysts differ significantly. Understanding the causality behind these differences is critical for optimizing reaction yields and preventing catalyst deactivation.

Physicochemical Properties & Counterion Effects

The choice between the hydrochloride and sulfate salts should be dictated by the specific thermodynamic and kinetic requirements of your reaction environment. The table below summarizes the quantitative and qualitative differences between the two primary salts.

Table 1: Physicochemical Comparison of N-MHA Salts
PropertyN-Methylhydroxylamine HydrochlorideN-Methylhydroxylamine Sulfate
Chemical Formula CH₃NHOH·HCl(CH₃NHOH)₂·H₂SO₄
Molecular Weight 83.52 g/mol 192.20 g/mol
Hygroscopicity High (Requires storage under dry inert gas)Low to Moderate
Solubility Profile Highly soluble in water and polar protic solventsSoluble in water; lower solubility in organic solvents
Counterion Nature Chloride (Cl⁻): Strongly coordinating, nucleophilicSulfate (SO₄²⁻): Non-coordinating, hard, bulky
Catalyst Compatibility Can poison soft Pd(II), Ag(I), and Au(III) catalystsHighly compatible with transition-metal catalysts

Reactivity Differences in Synthesis

Free Base Liberation and Nucleophilicity

To utilize N-MHA in condensation reactions (such as nitrone synthesis), the free base must be liberated in situ using an auxiliary base (e.g., Na₂CO₃, NaHCO₃, or triethylamine).

  • Hydrochloride Salt: Requires exactly one equivalent of base per mole of N-MHA. The rapid liberation of the free base from N-MHA·HCl in the presence of Na₂CO₃ makes it highly effective for fast, solvent-free mechanochemical condensation reactions.

  • Sulfate Salt: Requires two equivalents of base per mole of the salt complex. The sulfate salt is often synthesized directly via the catalytic hydrogenation of nitromethane over Pd/C in the presence of sulfuric acid [2], which inherently protects the amine from over-reduction but requires careful stoichiometric base balancing during subsequent free-base liberation.

Transition-Metal Catalysis: The Counterion Effect

In advanced synthetic methodologies, such as the catalytic oxidation of hydroxylamines or metal-catalyzed cross-couplings, the counterion plays a pivotal role.

  • Chloride Inhibition: Chloride ions from N-MHA·HCl act as strong σ -donors. They readily coordinate to soft metal centers (e.g., Palladium or Silver), forming inactive metal-chloride complexes that precipitate or block the catalytic cycle, thereby poisoning the catalyst.

  • Sulfate Advantage: Conversely, the sulfate anion in (N-MHA)₂·H₂SO₄ is a hard, non-coordinating anion. It does not compete for the metal's coordination sites, preserving the vacant orbitals required for the catalytic cycle's efficiency.

G cluster_Cl Hydrochloride Salt cluster_SO4 Sulfate Salt Pd Pd(II) / Ag(I) Catalyst Cl Chloride Ion (Cl⁻) Pd->Cl Strong σ-donor SO4 Sulfate Ion (SO₄²⁻) Pd->SO4 Hard/Bulky Anion Poison Inactive Metal-Cl Complex (Catalyst Poisoning) Cl->Poison Coordination Active Active Catalytic Cycle (Non-Coordinating) SO4->Active No Coordination

Counterion effects on transition-metal catalysts: Chloride poisoning vs. Sulfate compatibility.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Solvent-Free Mechanochemical Synthesis of N-Methylnitrones

This protocol leverages the rapid reactivity of N-MHA·HCl under solvent-free conditions. It utilizes Na₂SO₄ as an internal desiccant to drive the thermodynamic equilibrium forward by sequestering the water byproduct [3].

Step-by-Step Methodology:

  • Preparation: In a clean, dry agate mortar, combine 10.0 mmol of the target aldehyde/ketone, 20.0 mmol of N-MHA·HCl, 22.0 mmol of anhydrous Na₂CO₃, and 5.0 mmol of anhydrous Na₂SO₄.

  • Mechanochemical Activation: Grind the solid mixture rapidly with a pestle at room temperature for 3–10 minutes. The mechanical friction and Na₂CO₃ liberate the free N-MHA base, while Na₂SO₄ absorbs the generated water, preventing reverse hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress via TLC (eluent: ethyl acetate/hexane gradient). The formation of a highly polar spot indicates nitrone generation.

  • Isolation: Extract the crude mechanochemical mixture with 10 mL of diethyl ether. Filter the suspension to remove the inorganic salts (NaCl, Na₂SO₄, NaHCO₃).

  • Purification: Evaporate the organic solvent under vacuum. Recrystallize the resulting residue from petroleum ether to yield the pure N-methylnitrone.

G Salt N-MHA·HCl FreeBase Free N-MHA (Nucleophile) Salt->FreeBase Neutralization Base Na₂CO₃ (Auxiliary Base) Base->FreeBase Deprotonation Nitrone N-Methylnitrone (Product) FreeBase->Nitrone Condensation Carbonyl Aldehyde/Ketone Carbonyl->Nitrone Nucleophilic Attack Desiccant Na₂SO₄ (Water Scavenger) Nitrone->Desiccant H₂O Byproduct

Mechanochemical workflow for nitrone synthesis utilizing in situ free base liberation and desiccation.

Protocol 2: Transition-Metal Catalyzed N-Alkylation using N-MHA Sulfate

This protocol demonstrates the strategic use of the sulfate salt in a Pd-catalyzed environment where chloride ions would otherwise inhibit the cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert N₂ atmosphere, add 1.0 mmol of (N-MHA)₂·H₂SO₄, 2.5 mmol of finely powdered K₂CO₃, and 5 mol% of Pd(OAc)₂ catalyst.

  • Solvent Addition & Base Liberation: Inject 5 mL of anhydrous DMF and stir vigorously for 10 minutes at room temperature. This step liberates the free base without introducing coordinating halide ions into the solution.

  • Electrophile Addition: Add 1.0 mmol of the alkylating agent (e.g., an allylic carbonate) dropwise. Heat the reaction mixture to 60 °C and maintain stirring for 4 hours.

  • Workup: Cool the mixture to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

  • Wikipedia Contributors. (n.d.). N-Methylhydroxylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Sherwin, M. B., & Pichaichanarong, P. (1994). Hydrogenation of nitroalkanes to hydroxylamines (U.S. Patent No. 5,288,907). U.S.
  • Yavuz, S., Ozkan, H., Colak, N., & Yildirir, Y. (2011). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Molecules, 16(8), 6677-6683.[Link]

Comparative

FTIR Spectral Analysis and Performance Comparison: N-Methylhydroxylamine Oxalate vs. Hydrochloride

For researchers and drug development professionals, the selection of the correct reagent counterion is a critical variable that dictates reaction kinetics, catalyst longevity, and overall yield. N-Methylhydroxylamine (N-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of the correct reagent counterion is a critical variable that dictates reaction kinetics, catalyst longevity, and overall yield. N-Methylhydroxylamine (N-MHA) is a foundational building block in organic synthesis, heavily utilized in the preparation of nitrones, modified Weinreb amides, and various heterocyclic scaffolds.

While N-Methylhydroxylamine hydrochloride (N-MHA HCl) is the industry standard, N-Methylhydroxylamine oxalate (N-MHA Oxalate) offers distinct physicochemical advantages. This guide provides an in-depth comparative analysis of their Fourier Transform Infrared (FTIR) spectral signatures, structural properties, and practical applications in the laboratory.

FTIR Spectral Signatures & Mechanistic Causality

The FTIR spectrum of a salt is not merely a sum of its parts; it is a direct reflection of its crystalline lattice and intermolecular forces. The substitution of a chloride anion with an oxalate anion fundamentally alters the hydrogen-bonding network of the solid-state reagent.

Mechanistic Causality of Spectral Shifts

In N-MHA HCl, the monoatomic chloride ion acts as a simple hydrogen bond acceptor. However, in N-MHA Oxalate, the bidentate oxalate anion ( C2​O42−​ or HC2​O4−​ ) creates a highly rigid, three-dimensional hydrogen-bonded network with the ammonium ( NH2+​ ) and hydroxyl (-OH) groups.

This robust lattice restricts vibrational freedom, leading to distinct spectral changes:

  • C=O Stretching: The most prominent distinguishing feature of the oxalate salt is the strong carbonyl stretching band. Depending on the protonation state of the oxalate in the crystal, this manifests as a sharp, potent band between 1680–1710 cm⁻¹ [1].

  • O-H / N-H Broadening: The extensive hydrogen bonding in the oxalate salt causes a massive broadening and slight bathochromic shift in the 3400–2800 cm⁻¹ region compared to the hydrochloride salt [2].

Table 1: Comparative FTIR Absorption Bands
Functional GroupN-MHA Oxalate (cm⁻¹)N-MHA Hydrochloride (cm⁻¹)Causality / Mechanistic Note
O-H / N-H Stretch 3420 – 2850 (Broad)3300 – 2700 (Broad)Oxalate forms stronger, more rigid 3D hydrogen-bonded networks, shifting the band slightly.
C=O Stretch 1680 – 1710 (Strong)AbsentDistinctive marker for the oxalate counterion; absent in the HCl salt.
N-H Bend 1590 – 16101580 – 1600Overlaps slightly with asymmetric carboxylate stretches in the oxalate salt.
C-O Stretch 1250 – 1280AbsentSymmetric stretching of the oxalate carboxylate groups.
C-N Stretch 1140 – 11601150 – 1170Minimal shift; the core aliphatic C-N bond is relatively unaffected by the counterion.
N-O Stretch 910 – 930900 – 920N-O bond length is stabilized similarly in both crystalline lattices [3].

Material Properties & Counterion Effects

Why choose the oxalate salt over the more common hydrochloride variant? The decision hinges on three factors: hygroscopicity, catalyst compatibility, and stoichiometry.

Hydrochloride salts are notoriously prone to deliquescence because the chloride ion readily hydrates. This makes accurate stoichiometric weighing difficult in humid environments. Oxalate salts, conversely, form highly stable, free-flowing powders. Furthermore, in complex pharmaceutical syntheses involving Palladium (Pd) or Ruthenium (Ru) catalysts, the chloride ions from N-MHA HCl can act as catalyst poisons. N-MHA Oxalate is entirely chloride-free, decomposing cleanly into volatile byproducts (CO₂, CO, H₂O) under certain conditions.

Table 2: Performance & Handling Comparison
PropertyN-MHA OxalateN-MHA Hydrochloride
Hygroscopicity Low (Stable, free-flowing solid)High (Prone to rapid moisture absorption)
Chloride Content 0% (Safe for transition-metal catalysts)~42% (Risk of catalyst poisoning)
Aqueous Solubility ModerateVery High
Typical Stoichiometry 1:1 or 2:1 (Depending on commercial prep)Strictly 1:1

Decision Matrix for Salt Selection

To systematize the selection process, use the following logical decision tree when designing a synthetic route.

DecisionTree Q1 Is the reaction sensitive to chloride ions? Oxalate Use N-MHA Oxalate (Chloride-free, lower hygroscopicity) Q1->Oxalate Yes (e.g., Pd-catalyzed) Q2 Is high aqueous solubility critical for workup? Q1->Q2 No Q2->Oxalate No (Prefer solid stability) HCl Use N-MHA Hydrochloride (Highly water soluble, standard) Q2->HCl Yes

Caption: Logical decision matrix for selecting between N-MHA Oxalate and N-MHA Hydrochloride.

Self-Validating Experimental Protocols

Protocol A: ATR-FTIR Characterization of N-MHA Salts

Because amine salts are sensitive to moisture, acquiring an accurate FTIR spectrum requires a methodology that prevents water-band artifacts. Attenuated Total Reflectance (ATR) is preferred over KBr pellets, as KBr is highly hygroscopic.

  • Background Calibration: Clean the diamond/ZnSe ATR crystal with anhydrous isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) in a dry environment.

  • Sample Loading: Transfer 2–5 mg of N-MHA Oxalate directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Spectral Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Inspect the spectrum for a sharp peak at ~1640 cm⁻¹ (H-O-H bending). If this peak is present alongside a massive bulge at 3400 cm⁻¹, the sample has absorbed atmospheric water. Corrective Action: Dry the salt in a vacuum desiccator over P₂O₅ for 12 hours before rescanning.

Protocol B: Regioselective Nitrone Synthesis using N-MHA Oxalate

N-MHA salts are heavily utilized to synthesize N-methyl nitrones from aldehydes and ketones [4]. The following protocol utilizes the oxalate salt, offering a cleaner reaction profile.

NitroneSynthesis Start Carbonyl Compound (Aldehyde/Ketone) Salt N-MHA Oxalate Addition (1.1 - 1.5 eq) Start->Salt Solvent: DCM or EtOH Base Mild Base Addition (e.g., Na2CO3 / Na2OAc) Salt->Base Liberate free base Dehydration Water Removal (Na2SO4 / Mol Sieves) Base->Dehydration Condensation occurs Product N-Methyl Nitrone Product Dehydration->Product Filtration & Concentration

Caption: Workflow for the synthesis of N-methyl nitrones using N-MHA oxalate.

Step-by-Step Procedure:

  • Preparation: Dissolve the target aldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add N-MHA Oxalate (1.2 eq). Note: Calculate equivalents carefully based on whether the commercial supplier provides the 1:1 or 2:1 (bis) oxalate salt.

  • Base & Desiccant: Add anhydrous Na₂CO₃ (1.5 eq) to liberate the free hydroxylamine base, followed by anhydrous Na₂SO₄ (2.0 eq) to drive the condensation forward by absorbing generated water.

  • Self-Validation Check (In-Process): After 2 hours of stirring at room temperature, take a 50 µL aliquot, filter, and run a crude IR or TLC. The disappearance of the sharp carbonyl C=O stretch (~1700 cm⁻¹) and the emergence of a new C=N stretch (~1590 cm⁻¹) confirms successful conversion.

  • Workup: Filter the suspension through a pad of Celite to remove the inorganic oxalate and sulfate salts. Concentrate the filtrate under reduced pressure to yield the pure N-methyl nitrone.

References

  • PubChem. N-methylhydroxylamine hydrochloride - Compound Summary. National Center for Biotechnology Information. URL:[Link]

  • Taylor & Francis (Journal of Biomolecular Structure and Dynamics). Experimental, and theoretical investigations on the structure and vibrational spectral analysis of oxalate complex...URL:[Link]

  • MDPI (Pharmaceutics). Oxalic Acid, a Versatile Coformer for Multicomponent Forms.URL:[Link]

  • MDPI (Molecules). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones.URL:[Link]

Sources

Validation

A Comparative Guide to Purity Determination of N-Methylhydroxylamine Oxalate by Titration

Introduction: The Critical Role of Purity in Research and Development N-Methylhydroxylamine, often utilized in its more stable oxalate salt form, is a crucial reagent in organic synthesis, serving as a precursor for N-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Research and Development

N-Methylhydroxylamine, often utilized in its more stable oxalate salt form, is a crucial reagent in organic synthesis, serving as a precursor for N-methoxy amides (Weinreb amides) and as a potent nucleophile. For researchers, scientists, and drug development professionals, the precise purity of this reagent is not a trivial matter; it is the cornerstone of reproducible and reliable experimental outcomes. An impure reagent can lead to inconsistent reaction yields, the formation of unwanted byproducts, and ultimately, the invalidation of costly and time-consuming research.

This guide provides an in-depth, objective comparison of titrimetric methods for determining the purity of N-Methylhydroxylamine oxalate. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, explain the causality behind experimental choices, and present the data necessary for you to select the most appropriate method for your analytical needs.

Method 1: Redox Titration with Potassium Permanganate (Permanganometry)

Permanganometry stands out as a primary method for assaying N-Methylhydroxylamine oxalate due to the inherent reducing properties of both the N-methylhydroxylamine and the oxalate moieties. This method determines the total reducing equivalent purity of the sample.

Principle of the Method

In a hot acidic medium, potassium permanganate (KMnO₄), a powerful oxidizing agent with a deep purple color, oxidizes both N-methylhydroxylamine and the oxalate ion.[1] The permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺).[2]

The overall reaction is complex, but can be represented by two key half-reactions:

  • Oxidation of Oxalate: C₂O₄²⁻ → 2CO₂ + 2e⁻

  • Oxidation of N-Methylhydroxylamine: The oxidation of hydroxylamine derivatives can be complex, yielding products like nitrous oxide (N₂O) and water. 2CH₃NHOH → N₂O + 2CH₃OH + 2H⁺ + 2e⁻ (Simplified representation)

The reduction of permanganate in acid is: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

The endpoint of the titration is reached when all the reducing agents (N-methylhydroxylamine and oxalate) have been consumed. The next drop of KMnO₄ is not reduced and imparts a persistent faint pink color to the solution, signaling the completion of the reaction.[3] Thus, KMnO₄ acts as its own indicator.[3]

Experimental Protocol: Permanganometric Titration

Reagent Preparation:

  • ~0.1 N (0.02 M) Potassium Permanganate Solution: Dissolve approximately 3.2 g of KMnO₄ in 1000 mL of distilled water. Boil for 10-15 minutes, then let it stand for 48 hours in the dark. Filter through a sintered glass funnel to remove any manganese dioxide (MnO₂) precipitate.[4] Store in a dark, glass-stoppered bottle.

  • Standardization of KMnO₄ Solution: Accurately weigh ~0.25 g of primary standard sodium oxalate (Na₂C₂O₄), dried at 110°C, into a 250 mL Erlenmeyer flask.[5] Dissolve in 75 mL of distilled water, add 20 mL of 6 N H₂SO₄, and heat the solution to 80-90°C.[1] Titrate the hot solution with the prepared KMnO₄ solution until a faint pink color persists for at least 30 seconds.[1] Calculate the exact normality of the permanganate solution.

  • 6 N Sulfuric Acid (H₂SO₄): Slowly add 167 mL of concentrated H₂SO₄ to ~800 mL of distilled water with constant stirring and cooling. Once at room temperature, dilute to a final volume of 1000 mL.

Titration Procedure:

  • Accurately weigh approximately 0.3 g of the N-Methylhydroxylamine oxalate sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of distilled water and 20 mL of 6 N H₂SO₄. Swirl to dissolve the sample completely.

  • Heat the solution to between 60°C and 80°C on a hot plate.[1] It is crucial to maintain this temperature throughout the titration to ensure the reaction, particularly the oxidation of oxalate, proceeds at a practical rate.[2][6]

  • Titrate the hot solution with the standardized ~0.1 N KMnO₄ solution. The purple color of the permanganate will disappear as it is added and reacts.

  • As the endpoint approaches, add the titrant dropwise until a single drop produces a stable, faint pink color that persists for at least 30 seconds.

  • Record the final volume of KMnO₄ solution used.

  • Repeat the titration at least two more times for concordant readings.

Causality and Expert Insights (E-E-A-T)
  • Why a Hot, Acidic Medium? The reaction between permanganate and oxalate is notoriously slow at room temperature.[1][2] Heating the solution to >60°C significantly increases the reaction rate, making the titration practical. An acidic medium is required for the reduction of MnO₄⁻ to Mn²⁺.[1]

  • Why Sulfuric Acid? Sulfuric acid is the acid of choice because it is non-oxidizing and its ions are not oxidized by permanganate. Hydrochloric acid (HCl) is avoided as it can be oxidized by KMnO₄ to chlorine gas (Cl₂), leading to erroneously high results.[3] Nitric acid (HNO₃) is also unsuitable as it is itself a strong oxidizing agent.

Method 2: Acid-Base Titration

This method targets the basic nature of the N-methylhydroxylamine moiety. It provides a measure of purity based on the equivalent base content, which offers a valuable orthogonal perspective to the redox method.

Principle of the Method

N-Methylhydroxylamine (CH₃NHOH) is a weak base. In its oxalate salt form, [(CH₃NH₂OH)₂C₂O₄], it will react with a strong acid in a neutralization reaction. The titration with a standardized strong acid, such as hydrochloric acid (HCl), allows for the quantification of the basic N-methylhydroxylamine component.

The reaction is as follows: (CH₃NH₂OH)₂C₂O₄ + 2HCl → 2[CH₃NH₂OH]Cl + H₂C₂O₄

The endpoint is detected using a suitable pH indicator that changes color in the acidic range, signaling the point at which all the base has been neutralized.

Experimental Protocol: Acid-Base Titration

Reagent Preparation:

  • 0.1 M Standard Hydrochloric Acid (HCl) Solution: Prepare and standardize the HCl solution against a primary standard like anhydrous sodium carbonate (Na₂CO₃) using methyl orange as an indicator.[7]

  • Indicator Solution: Prepare a 0.1% solution of Methyl Orange or a similar indicator with an endpoint in the pH 3-4.5 range.

Titration Procedure:

  • Accurately weigh approximately 0.5 g of the N-Methylhydroxylamine oxalate sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 100 mL of distilled water.

  • Add 2-3 drops of the chosen indicator solution.

  • Titrate with the standardized 0.1 M HCl solution from a burette. Swirl the flask continuously.

  • The endpoint is reached when the solution undergoes a distinct and permanent color change (e.g., from yellow to pinkish-red for methyl orange).[7]

  • Record the final volume of HCl solution used.

  • Repeat the titration to ensure reproducible results.

Causality and Expert Insights (E-E-A-T)
  • Indicator Choice: N-Methylhydroxylamine is a weak base. When titrated with a strong acid, the equivalence point will occur at a pH below 7. Therefore, an indicator like methyl orange, which changes color in the acidic range (pH 3.1–4.4), is required for accurate endpoint detection. Phenolphthalein would be unsuitable as its color change occurs in the basic pH range (8.2-10).[7]

  • Potential Interference: This method assumes that the only basic component in the sample is N-methylhydroxylamine. Any other basic impurities will be co-titrated, leading to an overestimation of purity. This highlights the importance of using orthogonal methods for a complete purity profile.

Visualizing the Workflows

A clear understanding of the experimental sequence is crucial for minimizing errors.

Redox_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Accurately weigh N-Methylhydroxylamine Oxalate dissolve Dissolve in H₂O and 6N H₂SO₄ prep_sample->dissolve heat Heat solution to 60-80°C dissolve->heat titrate Titrate with standardized KMnO₄ solution heat->titrate endpoint Observe endpoint: faint pink color persists for >30 seconds titrate->endpoint record Record final volume of KMnO₄ endpoint->record repeat Repeat for concordant results record->repeat calculate Calculate Purity repeat->calculate

Caption: Workflow for Purity Determination by Redox Titration.

Method_Comparison Redox Redox Titration (KMnO₄) Principle: Measures total reducing capacity (Amine + Oxalate) Endpoint: Self-indicating (Pink color) Key Condition: Hot (60-80°C), Acidic (H₂SO₄) AcidBase Acid-Base Titration (HCl) Principle: Measures basicity (Amine only) Endpoint: pH Indicator (Methyl Orange) Key Condition: Room Temp Analyte N-Methylhydroxylamine Oxalate Analyte->Redox Oxidized Analyte->AcidBase Neutralized

Caption: Comparison of Titrimetric Principles.

Comparative Analysis of Titration Methods

Choosing the right method depends on the specific analytical question being asked. While redox titration provides a comprehensive measure of the intact salt, acid-base titration selectively assays the active amine component.

FeatureRedox Titration (Permanganometry)Acid-Base Titration
Analyte Measured Total reducing equivalents (N-Methylhydroxylamine + Oxalate)Basic N-Methylhydroxylamine moiety only
Specificity Lower. Reducing impurities will interfere.Higher for the amine. Basic impurities will interfere.
Primary Reagent Potassium Permanganate (KMnO₄)Hydrochloric Acid (HCl)
Endpoint Detection Self-indicating (sharp, visible color change).Requires addition of a pH indicator.[7]
Procedure Complexity Higher (requires heating, careful temperature control).Simpler (performed at room temperature).
Speed Slower due to heating step.Faster.
Safety Concerns KMnO₄ is a strong oxidizer. Hot acid solutions.Standard acid/base handling precautions.
Primary Utility Assay of the overall purity of the oxalate salt.Assay of the active base content.

Alternative Analytical Techniques

While titration offers a classic, cost-effective, and reliable method for purity determination, it is not the only tool available. For a more comprehensive characterization, especially in a drug development setting, other techniques should be considered.

  • High-Performance Liquid Chromatography (HPLC): Can separate and quantify N-Methylhydroxylamine, oxalate, and potential impurities in a single run, offering superior specificity.[8]

  • Gas Chromatography (GC): Often requires derivatization of the analyte but can be highly sensitive for volatile impurities.[9]

  • Enzymatic Assays: Highly specific methods, particularly for oxalate, using enzymes like oxalate oxidase.[10][11] These are excellent for detecting low levels of oxalate but do not assay the N-methylhydroxylamine component.[10]

Conclusion and Recommendations

For routine quality control and purity assessment of N-Methylhydroxylamine oxalate, redox titration with potassium permanganate is a robust and well-established method. It provides a reliable measure of the total active substance. Its self-indicating nature and the sharp endpoint are distinct advantages.

Acid-base titration serves as an excellent orthogonal method. If the purity determined by redox titration is significantly higher than that determined by acid-base titration, it could indicate the presence of non-basic, reducing impurities. Conversely, a higher acid-base result could suggest basic impurities that are not reducing agents.

For regulatory filings or in-depth impurity profiling in drug development, chromatographic methods like HPLC are indispensable due to their superior specificity and ability to quantify individual impurities. However, for rapid, reliable, and cost-effective purity determination in a research or process chemistry lab, titration remains an essential and powerful analytical technique.

References

  • Biointerface Research in Applied Chemistry. (2019). Comparison of enzymatic method and titration with potassium permanganate and NaOH for determination of oxalate.
  • Gholizadeh, M., et al. (2019). Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry. Available at: [Link]

  • NCERT. (n.d.). TITRIMETRICANALYSIS (REDOX REACTIONS). Available at: [Link]

  • Department of Chemistry, University of Missouri-St. Louis. (n.d.). Experiment 8 – Redox Titrations. Available at: [Link]

  • University of Technology, Department of Biomedical sciences. (n.d.). Quantitative Classical Chemical Analysis Titrations. Available at: [Link]

  • Centers for Disease Control and Prevention. (2014). Laboratory Procedure Manual: Oxalate in Home Urine Collection. Available at: [Link]

  • The Queensland Journal of Agricultural Science. (1952). THE DETERMINATION OF OXALIC ACID IN PLANTS. Available at: [Link]

  • Sumy State University. (n.d.). Topic 5: Redox titration. Permanganatometric titration. Available at: [Link]

  • Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH. Available at: [Link]

  • NCERT. (n.d.). TITRIMETRIC ANALYSIS. Available at: [Link]

  • Chemistry LibreTexts. (2025). Chapter 8.09: Quantitative Analysis Using Titration. Available at: [Link]

  • Pak, C. Y., et al. (2014). Variability in urinary oxalate measurements between six international laboratories. PMC - NIH. Available at: [Link]

  • KEM - Kyoto Electronics Manufacturing Co., Ltd. (2022). Standardization of potassium permanganate titrant. Available at: [Link]

  • Abdelhafid Boussouf University Center - Mila. (2023). Practical Work N°3 Redox Titrations. Potassium Permanganate. Available at: [Link]

  • YouTube. (2020). Oxidation-Reduction Titrations Determination of Oxalate. Available at: [Link]

  • Department of Chemistry, The University of Texas at Dallas. (2013). Acid-Base Titrations. Available at: [Link]

  • University of Wisconsin. (n.d.). Hydroxylamine : its quantitative determination and some double salts. Available at: [Link]

  • Google Patents. (1998). US5776701A - Materials and methods for detecting oxalate.
  • Zerwekh, J. E., et al. (1983). Assay of urinary oxalate: Six methodologies compared. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methylhydroxylamine oxalate

As researchers pushing the boundaries of bioconjugation and advanced organic synthesis, we frequently encounter reagents that demand rigorous, uncompromising handling protocols. N-Methylhydroxylamine oxalate (CAS: 14479-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of bioconjugation and advanced organic synthesis, we frequently encounter reagents that demand rigorous, uncompromising handling protocols. N-Methylhydroxylamine oxalate (CAS: 14479-21-1) is a prime example. Widely utilized in protecting-group-free neoglycoconjugate synthesis and chemoselective ligations[1], this reagent offers exceptional utility. However, its dual-hazard profile requires a meticulously designed safety architecture.

As an Application Scientist, I do not just mandate safety steps; I believe in understanding the causality behind them. When you understand how a chemical interacts with its environment and your physiology, safety protocols transform from arbitrary rules into self-validating, logical systems.

Mechanistic Hazard Assessment

To design an effective operational and disposal plan, we must first deconstruct the molecular hazards of N-Methylhydroxylamine oxalate:

  • The Hydroxylamine Moiety : This nitrogenous component is a potent nucleophile and a reducing agent. Physiologically, hydroxylamine derivatives are severe irritants to the skin, eyes, and respiratory mucosa[2].

  • The Oxalate Counterion : Oxalates present acute oral and systemic toxicity[3]. If absorbed, oxalate ions can systemically chelate serum calcium, potentially leading to severe hypocalcemia and the precipitation of calcium oxalate crystals in renal tissues.

  • Hygroscopicity : The salt readily absorbs atmospheric moisture[2]. In ambient humidity, it rapidly forms dense clumps. When technicians forcefully attempt to break these aggregates during weighing, it frequently results in the sudden aerosolization of toxic dust or the shattering of glass containers.

Personal Protective Equipment (PPE) Matrix

Because this reagent is often dissolved in aggressive solvent systems like methanol and acetic acid[1], your PPE must protect against both the dry powder and the solvent vehicle.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Outer: ≥0.3mm, Inner: 0.11mm)Nitrile offers superior resistance to the aqueous and methanolic buffer systems typically used in conjugation reactions[1]. Double-gloving ensures a protective barrier remains intact if the outer glove is contaminated.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack an orbital seal. Goggles are mandatory to prevent the hygroscopic, highly irritating crystalline dust from contacting the ocular mucosa[2].
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsProtects against secondary solvent fires during reaction setup. Knit cuffs are critical; they prevent the sleeve from dragging through spilled powder and creating a secondary exposure vector.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing must occur outside a certified fume hood. Mitigates the inhalation of irritant dust, which causes severe respiratory tract inflammation[2].

Operational Workflow

The following diagram maps the logical progression of handling this reagent, from storage retrieval to waste segregation.

Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_disposal Phase 3: Disposal N1 Retrieve from Storage (Hygroscopic: Keep Desiccated) N2 Don PPE (Double Nitrile, Goggles, Lab Coat) N1->N2 N3 Transfer to Fume Hood (Min 100 fpm face velocity) N2->N3 N4 Weighing Protocol (Use Anti-Static Spatula) N3->N4 N5 Reaction Integration (Isolate from Oxidizers) N4->N5 N6 Surface Decontamination (Wipe with damp cloth) N5->N6 N7 Waste Segregation (Label as Toxic/Oxalate) N6->N7

Figure 1: End-to-end operational workflow for the safe handling of N-Methylhydroxylamine oxalate.

Step-by-Step Methodologies

Protocol 1: Safe Weighing and Reaction Integration
  • Atmospheric Control : Retrieve the reagent directly from a desiccator. Because N-Methylhydroxylamine oxalate is highly hygroscopic[2], minimizing its exposure to ambient humidity is the most effective way to prevent clumping and subsequent handling accidents.

  • Fume Hood Preparation : Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Clear the workspace of any strong oxidizing agents (e.g., peroxides, nitric acid) to prevent violent redox reactions with the hydroxylamine moiety[2].

  • Static Mitigation : Use an anti-static weigh boat and a grounded stainless-steel spatula. Static charge can cause the fine crystalline powder to aerosolize, bypassing local exhaust ventilation and increasing inhalation risk.

  • Dispensing : Carefully transfer the required mass. If the reagent has clumped due to moisture ingress, do not crush it forcefully with a glass rod. Instead, gently mill it with a ceramic spatula to avoid shattering the container.

  • Solvent Integration : Transfer the pre-weighed solid into the reaction vessel before adding your solvent system (e.g., MeOH/AcOH buffer)[1]. This prevents the powder from "dusting up" when hit by a pressurized solvent stream.

Protocol 2: Spill Response and Waste Disposal Plan
  • Dry Spill Containment : If the powder is spilled, do not dry-sweep . Sweeping aerosolizes the respiratory irritant. Instead, cover the spill with damp absorbent pads to solubilize and trap the oxalate salt.

  • Surface Decontamination : Wipe the contaminated area with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic oxalate, followed by a thorough deionized water rinse.

  • Waste Segregation : Collect all contaminated wipes, weigh boats, and reaction byproducts in a clearly labeled "Toxic Aqueous Waste - Contains Oxalate and Hydroxylamine" container.

    • Critical Causality Note: Never mix this waste stream with heavy metal waste. The oxalate counterion will react with heavy metals to precipitate insoluble, highly toxic metal oxalates, creating a severe secondary disposal hazard.

Sources

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